molecular formula C6H13NO3 B608981 Methylamino-PEG1-acid

Methylamino-PEG1-acid

カタログ番号: B608981
分子量: 147.17 g/mol
InChIキー: KCIBCMLJZUPOAJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methylamino-PEG1-acid HCl salt is a PEG derivative containing a carboxylic acid with a methylamine group. The hydrophilic PEG spacer increases solubility in aqueous media. The methylamine group is reactive with carboxylic acids, carbonyls (ketone, aldehyde) etc. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.

特性

IUPAC Name

3-[2-(methylamino)ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-7-3-5-10-4-2-6(8)9/h7H,2-5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIBCMLJZUPOAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methylamino-PEG1-acid structure and molecular weight.

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Methylamino-PEG1-acid, a bifunctional linker widely utilized by researchers, scientists, and drug development professionals. This document details its chemical structure, molecular properties, and general methodologies for its characterization and application in bioconjugation.

Core Properties of this compound

This compound is a hydrophilic, short-chain polyethylene (B3416737) glycol (PEG) linker. It possesses a terminal methylamine (B109427) group and a carboxylic acid group, making it a valuable tool for covalently linking molecules. The PEG spacer enhances the solubility and bioavailability of conjugated molecules.[1] It is frequently employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₆H₁₃NO₃[4][5]
Molecular Weight 147.17 g/mol [4][5]
Alternate Molecular Weight 147.2 g/mol [6]
CAS Number 1367918-21-5
Purity (Typical) ≥98%[6]

Chemical Structure and Reactivity

The structure of this compound features a single ethylene (B1197577) glycol unit flanked by a methylamine and a propanoic acid. This bifunctional nature allows for sequential or orthogonal conjugation strategies. The methylamine group can react with entities like carboxylic acids and carbonyls, while the carboxylic acid can form stable amide bonds with primary amines in the presence of activating agents such as EDC or HATU.[1]

cluster_0 This compound HOOC HOOC CH2_1 CH₂ HOOC->CH2_1 CH2_2 CH₂ CH2_1->CH2_2 O O CH2_2->O CH2_3 CH₂ O->CH2_3 CH2_4 CH₂ CH2_3->CH2_4 NHCH3 NHCH₃ CH2_4->NHCH3

Caption: Chemical structure of this compound.

Experimental Protocols

Detailed proprietary synthesis and purification protocols for this compound are not publicly available. However, this section outlines general experimental methodologies for the quality control and characterization of PEGylated compounds, which are applicable to this compound.

Purity and Content Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a standard method for assessing the purity of PEGylated molecules and quantifying their content.

  • Instrumentation: A standard HPLC system equipped with a UV detector is typically used. For molecules lacking a strong chromophore, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be employed.

  • Column: A C8 or C18 reversed-phase column is generally suitable.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile), often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid, is used to elute the compound.

  • Detection: The elution of the compound is monitored by UV absorbance at a suitable wavelength (e.g., 210-220 nm for amide bonds) or by CAD/ELSD.

  • Quantification: The concentration of the sample can be determined by comparing its peak area to a standard curve generated from samples of known concentrations.

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound, thereby verifying its identity.

  • Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is commonly used.

  • Sample Preparation: The sample is typically dissolved in a suitable solvent, such as a mixture of water and acetonitrile, and infused into the mass spectrometer.

  • Analysis: The instrument is set to scan for the expected mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.

  • Data Interpretation: The resulting spectrum should show a prominent peak corresponding to the calculated molecular weight of this compound.

General Protocol for Bioconjugation

The following is a general procedure for conjugating an amine-containing molecule to this compound.

  • Activation of Carboxylic Acid:

    • Dissolve this compound in an appropriate anhydrous organic solvent (e.g., Dimethylformamide - DMF or Dichloromethane - DCM).

    • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to the solution to activate the carboxylic acid group.

    • Allow the reaction to proceed at room temperature for approximately 15-30 minutes.

  • Conjugation to an Amine-Containing Molecule:

    • Dissolve the amine-containing target molecule in a suitable buffer (e.g., Phosphate-Buffered Saline - PBS) at a pH of 7.2-7.5.

    • Add the activated this compound solution to the solution of the target molecule.

    • Allow the reaction to proceed for a few hours at room temperature or overnight at 4°C.

  • Purification: The resulting conjugate can be purified using techniques such as size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents.

Quality Control and Workflow Visualization

A robust quality control workflow is essential to ensure the identity, purity, and functionality of this compound. The following diagram illustrates a typical quality control workflow.

cluster_0 Quality Control Workflow for this compound cluster_1 Characterization Methods raw_material Raw Material synthesis Synthesis raw_material->synthesis crude_product Crude Product synthesis->crude_product purification Purification crude_product->purification purified_product Purified Product purification->purified_product characterization Characterization purified_product->characterization final_product Final Product characterization->final_product hplc RP-HPLC (Purity) characterization->hplc ms MS (Identity) characterization->ms nmr NMR (Structure) characterization->nmr release Release final_product->release

Caption: A logical workflow for the quality control of this compound.

The following diagram illustrates a typical bioconjugation reaction pathway using this compound.

cluster_0 Bioconjugation Pathway peg_acid This compound activated_peg Activated NHS Ester peg_acid->activated_peg + edc_nhs EDC, NHS edc_nhs->activated_peg + conjugate Conjugated Product activated_peg->conjugate + target_molecule Amine-containing Target Molecule target_molecule->conjugate +

Caption: A simplified signaling pathway for a bioconjugation reaction.

References

Technical Guide: Synthesis and Purification of Methylamino-PEG1-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic route and purification strategy for Methylamino-PEG1-acid, a bifunctional molecule increasingly utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). The synthesis is based on a three-step sequence involving a Williamson ether synthesis, followed by ester hydrolysis and final deprotection of the amine. This guide details the experimental protocols for each step, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow. The described methods are intended to equip researchers with the necessary information to produce high-purity this compound for research and drug development applications.

Introduction

This compound, also known as 3-(2-(methylamino)ethoxy)propanoic acid, is a short-chain polyethylene (B3416737) glycol (PEG) derivative containing a secondary amine and a terminal carboxylic acid. This heterobifunctional architecture makes it a valuable building block in bioconjugation and medicinal chemistry. In particular, its application as a linker in PROTACs has gained significant attention. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule, while the terminal functional groups allow for covalent attachment to a target protein ligand and an E3 ligase ligand. This guide outlines a robust and reproducible laboratory-scale synthesis and purification of this compound.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a three-step process, commencing with the commercially available N-Boc-N-methyl-2-aminoethanol. The overall synthetic scheme is depicted below:

Synthesis_Workflow Start N-Boc-N-methyl- 2-aminoethanol Step1_reagents 1. NaH 2. Ethyl 3-bromopropanoate (B1231587) Intermediate1 Ethyl 3-(2-(N-Boc-N- methylamino)ethoxy)propanoate Step1_reagents->Intermediate1 Williamson Ether Synthesis Step2_reagents LiOH, THF/H2O Intermediate2 3-(2-(N-Boc-N- methylamino)ethoxy)propanoic acid Step2_reagents->Intermediate2 Ester Hydrolysis Step3_reagents TFA or HCl in Dioxane Final_Product This compound Step3_reagents->Final_Product Boc Deprotection

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 3-(2-(N-Boc-N-methylamino)ethoxy)propanoate

This step involves the alkylation of the hydroxyl group of N-Boc-N-methyl-2-aminoethanol with ethyl 3-bromopropanoate via a Williamson ether synthesis.

Materials:

  • N-Boc-N-methyl-2-aminoethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl 3-bromopropanoate

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a solution of N-Boc-N-methyl-2-aminoethanol (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add ethyl 3-bromopropanoate (1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired ester.

Step 2: Synthesis of 3-(2-(N-Boc-N-methylamino)ethoxy)propanoic acid

This step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Materials:

  • Ethyl 3-(2-(N-Boc-N-methylamino)ethoxy)propanoate

  • Lithium hydroxide (B78521) (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the ester from Step 1 (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the carboxylic acid, which can be used in the next step without further purification.

Step 3: Synthesis of this compound (Boc Deprotection)

This final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the final product.

Materials:

  • 3-(2-(N-Boc-N-methylamino)ethoxy)propanoic acid

  • Trifluoroacetic acid (TFA) or 4 M HCl in 1,4-dioxane (B91453)

  • Dichloromethane (DCM) (if using TFA)

  • Diethyl ether

Procedure (using TFA):

  • Dissolve the Boc-protected acid from Step 2 (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (10-20 eq) and stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with cold diethyl ether to precipitate the product as its TFA salt.

  • Collect the solid by filtration and wash with cold diethyl ether.

Procedure (using HCl in Dioxane):

  • Dissolve the Boc-protected acid from Step 2 (1.0 eq) in a minimal amount of a suitable solvent (e.g., methanol (B129727) or dioxane).

  • Add 4 M HCl in 1,4-dioxane (excess, e.g., 10 eq) and stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The resulting hydrochloride salt can be purified as described in the next section.

Purification

Due to its zwitterionic nature at neutral pH and high polarity, the purification of this compound can be challenging. A combination of techniques may be necessary to achieve high purity.

Ion-Exchange Chromatography

Ion-exchange chromatography is a highly effective method for purifying amino acids.

  • Stationary Phase: A strong cation exchange resin (e.g., Dowex 50W series) in the H⁺ form.

  • Loading: Dissolve the crude product (as the HCl or TFA salt) in water and load it onto the column.

  • Washing: Wash the column with deionized water to remove any neutral or anionic impurities.

  • Elution: Elute the product using a gradient of aqueous ammonia (B1221849) (e.g., 0.1 to 2 M). The zwitterionic product will be displaced from the resin as the pH increases.

  • Isolation: Collect the fractions containing the product (can be monitored by TLC with ninhydrin (B49086) staining), pool them, and remove the volatile ammonium hydroxide by lyophilization or evaporation under reduced pressure to obtain the pure zwitterionic product.

Reversed-Phase Chromatography

For less polar impurities, reversed-phase chromatography can be employed.

  • Stationary Phase: C18-functionalized silica gel.

  • Mobile Phase: A gradient of a polar organic solvent (e.g., acetonitrile (B52724) or methanol) in water, often with an acidic modifier like 0.1% TFA or formic acid to ensure the amine is protonated and the carboxylic acid is in its neutral form.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis and purification of this compound. The values are estimates based on typical yields for similar reactions reported in the literature and may vary depending on the specific reaction conditions and scale.

ParameterStep 1: Ether SynthesisStep 2: Ester HydrolysisStep 3: Boc DeprotectionPurification (Overall)
Reactant Ratios (eq) N-Boc-N-methyl-2-aminoethanol (1.0), NaH (1.2), Ethyl 3-bromopropanoate (1.1)Ester (1.0), LiOH (2.0)Boc-protected acid (1.0), TFA or HCl (excess)-
Reaction Time (h) 12 - 162 - 41 - 2-
Temperature (°C) 0 to RTRTRT-
Solvent(s) Anhydrous THFTHF/H₂ODCM or DioxaneWater, Acetonitrile
Typical Yield (%) 70 - 8590 - 98> 95 (crude)80 - 90
Purity (by LC-MS) > 95% (after column)> 95%> 90% (crude)> 98%

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and purification of this compound. The described three-step synthetic route is robust and utilizes readily available starting materials. The purification strategy, employing ion-exchange chromatography, is well-suited for isolating the polar, zwitterionic final product in high purity. By following these protocols, researchers and drug development professionals can efficiently produce this valuable linker for their applications in PROTAC development and other areas of bioconjugation chemistry. Careful execution of the experimental procedures and optimization of the purification conditions will ensure the successful synthesis of high-quality this compound.

A Technical Guide to the Application of Methylamino-PEG1-acid in Biotechnology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methylamino-PEG1-acid, a versatile heterobifunctional linker, and its core applications in modern biotechnology. We explore its role in covalent bioconjugation and the surface functionalization of nanomaterials, supported by detailed experimental protocols, quantitative data, and workflow visualizations.

Introduction to this compound

This compound (CAS: 1367918-21-5) is a short-chain, monodisperse polyethylene (B3416737) glycol (PEG) derivative that serves as a hydrophilic, heterobifunctional linker.[1][2] Its structure consists of a secondary methylamino group (-NHCH₃) at one terminus and a carboxylic acid (-COOH) at the other, separated by a single ethylene (B1197577) glycol unit.[3] This configuration is pivotal for its function in bioconjugation, allowing for the covalent and controlled linkage of two different molecules, such as a protein to a drug or a nanoparticle to a targeting ligand.[1][3]

The primary advantages of using this compound include:

  • Enhanced Solubility: The hydrophilic PEG spacer can increase the aqueous solubility of hydrophobic molecules to which it is conjugated.[2]

  • Biocompatibility: PEG linkers are well-established for reducing the immunogenicity of conjugated molecules and prolonging their circulation time in vivo.[1]

  • Controlled Conjugation: The distinct reactivity of the terminal amine and carboxyl groups allows for directed, stepwise conjugation, minimizing undesirable side reactions.[2][3]

Its applications are prominent in the development of antibody-drug conjugates (ADCs), PROTACs, and the modification of peptides and nanoparticles for improved therapeutic and diagnostic performance.[1][4]

Core Application: Covalent Bioconjugation

One of the principal uses of this compound is in the covalent coupling of biomolecules. The standard and most efficient method for this is the two-step carbodiimide (B86325) reaction, which utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5] This process forms a stable amide bond between a carboxyl group and a primary or secondary amine.

2.1 Principle of EDC/NHS Coupling Chemistry

The reaction proceeds in two main stages:

  • Activation: EDC reacts with a carboxyl group (either on the target molecule or on the linker) to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[5][6] The addition of NHS or Sulfo-NHS reacts with this intermediate to create a more stable, amine-reactive NHS ester, which can be preserved for subsequent reaction.[5][7] This activation step is most efficient at a slightly acidic pH (4.5–6.0).[6][7]

  • Conjugation: The NHS ester reacts with an amine group (primary or, in this case, the secondary methylamino group) to form a stable covalent amide bond, releasing the NHS byproduct. This step is most efficient at a physiological or slightly basic pH (7.2–8.5).[6][7]

This two-step process is crucial as it prevents the self-polymerization of molecules that contain both carboxyl and amine groups.[8]

2.2 General Experimental Workflow

The following diagram illustrates the workflow for conjugating a carboxyl-containing protein (Protein 1) to an amine-containing molecule (Molecule 2) using this compound as the linker. In this scenario, the linker's carboxyl group is first activated and then reacted with the amine on Molecule 2. The resulting conjugate now has a free methylamino group, which can be coupled to the activated carboxyls on Protein 1.

G cluster_input Inputs cluster_process Conjugation Process cluster_step1 Step 1: Linker Activation (pH 5-6) cluster_step2 Step 2: First Conjugation (pH 7.2-8.5) cluster_step3 Step 3: Protein Activation (pH 5-6) cluster_step4 Step 4: Final Conjugation (pH 7.2-8.5) cluster_output Output Linker This compound ActivateLinker Activate Linker's -COOH with EDC/NHS Linker->ActivateLinker Molecule2 Amine-Molecule 2 Conjugate1 React activated Linker with Molecule 2's -NH2 Molecule2->Conjugate1 Protein1 Carboxyl-Protein 1 ActivateProtein Activate Protein 1's -COOH with EDC/NHS Protein1->ActivateProtein ActivateLinker->Conjugate1 Amine-reactive Linker Quench1 Quench/Purify Conjugate1->Quench1 Intermediate Intermediate Conjugate (Protein1-NH-Linker-Molecule2) Quench1->Intermediate Conjugate2 React activated Protein 1 with Intermediate's -NHCH3 Intermediate->Conjugate2 ActivateProtein->Conjugate2 Amine-reactive Protein Quench2 Quench Reaction Conjugate2->Quench2 FinalProduct Final Bioconjugate Quench2->FinalProduct Purify Purify & Characterize FinalProduct->Purify

Caption: A two-stage workflow for bioconjugation using this compound.

2.3 Detailed Experimental Protocol: Two-Step EDC/Sulfo-NHS Coupling

This protocol describes a general method for conjugating a molecule with a free carboxyl group (Molecule 1) to a molecule with a free primary amine (Molecule 2), using this compound as the linker. This protocol assumes Molecule 1 is activated first.

Materials:

  • Molecule 1 (containing -COOH)

  • Molecule 2 (containing -NH₂)

  • This compound HCl salt

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[7]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2[7]

  • Quenching Solution: 1 M Tris or 1 M Hydroxylamine, pH 8.5[7]

  • Desalting columns (e.g., Zeba Spin Desalting Columns)

Procedure:

  • Reagent Preparation: Equilibrate EDC and Sulfo-NHS to room temperature before opening. Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use, as EDC is moisture-sensitive.[5][7]

  • Activation of Molecule 1:

    • Dissolve Molecule 1 in Activation Buffer to a desired concentration (e.g., 1-10 mg/mL).

    • Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of Sulfo-NHS to the Molecule 1 solution.[7]

    • Incubate the reaction for 15-30 minutes at room temperature.[8]

  • Removal of Excess Reagents (Crucial for Two-Step Process):

    • Immediately remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer. This step prevents EDC from reacting with carboxyl groups on Molecule 2.[6]

  • Conjugation to this compound:

    • Dissolve this compound in Coupling Buffer.

    • Add the linker to the activated Molecule 1 solution at a defined molar ratio (e.g., 10- to 50-fold molar excess of linker).

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[6][7]

  • Purification of Intermediate: Purify the Molecule 1-Linker conjugate using a desalting column or dialysis to remove unreacted linker. The resulting conjugate now has a free methylamino group.

  • Conjugation to Molecule 2: The process can now be repeated in the reverse orientation. Activate the carboxyl groups on a separate batch of Molecule 1 (or a different carboxylated molecule) as in Step 2, and then react it with the free methylamino group of the purified Molecule 1-Linker conjugate from Step 5.

  • Quenching: Add Quenching Solution to the final reaction mixture to a final concentration of 10-50 mM and incubate for 15 minutes to deactivate any remaining NHS esters.[6][7]

  • Final Purification: Purify the final bioconjugate from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.

2.4 Quantitative Data: Effect of Short PEG Linkers on Conjugation

The efficiency of a conjugation reaction can be influenced by factors such as steric hindrance and the length of the linker. While specific yield data for this compound is not widely published, studies on similar short PEG linkers provide valuable insights. Shorter linkers can sometimes result in lower conjugation yields compared to slightly longer ones, especially when conjugating bulky molecules.[9] However, they can also improve binding affinity in certain contexts.[10]

Linker Length (Ethylene Glycol Units)Target ProteinConjugation Yield (%)Key Observation
1 (Analogous to PEG1)Bovine Serum Albumin (BSA)~10%The shortest linker showed the lowest yield due to potential steric hindrance from the polymer backbone.[9]
3Bovine Serum Albumin (BSA)~24%A modest increase in linker length more than doubled the conjugation efficiency.[9]
1 (Analogous to PEG1)β-Lactoglobulin (βLG)~9%Similar to BSA, the shortest linker resulted in the lowest yield for this smaller protein.[9]
6β-Lactoglobulin (βLG)~33%Increasing the linker length steadily improved the conjugation yield.[9]
4 / 8Panitumumab (Antibody)70 - 86%Short PEG linkers (PEG4, PEG8) on an imaging agent resulted in high covalent binding to an antibody.[11]

Table 1: Representative conjugation yields for proteins using short oligoethylene glycol linkers. Data is synthesized from studies to illustrate the impact of linker length.[9][11]

Core Application: Surface Functionalization of Nanomaterials

Modifying the surface of nanoparticles is critical for their use in drug delivery and diagnostics.[3] Unmodified nanoparticles are often prone to aggregation in physiological buffers and rapid clearance by the immune system.[3] this compound can be used to create a dense hydrophilic layer (PEGylation) on the nanoparticle surface, which confers several advantages.

3.1 Principle of Nanoparticle Functionalization

PEGylation with linkers like this compound improves the colloidal stability of nanoparticles and provides a "stealth" coating that reduces non-specific protein adsorption, thereby extending circulation half-life.[3] The terminal functional group not used for attachment to the nanoparticle remains available on the surface for subsequent conjugation of targeting ligands, drugs, or imaging agents.[12][13]

3.2 Logical Relationships in Surface Functionalization

The following diagram illustrates how this compound acts as a bridge to impart desirable properties to a core nanomaterial.

G cluster_properties Resulting Surface Properties cluster_outcomes Biomedical Outcomes Core Nanoparticle Core (e.g., Gold, Iron Oxide, PLGA) Linker This compound (Linker) Core->Linker Covalently Attached via -COOH or -NHCH3 Prop1 Increased Hydrophilicity Linker->Prop1 Prop2 Improved Colloidal Stability Linker->Prop2 Prop3 Reduced Non-Specific Binding ('Stealth') Linker->Prop3 Prop4 Reactive Terminus for Further Conjugation Linker->Prop4 Outcome3 Enhanced Biocompatibility Prop1->Outcome3 Outcome1 Longer Circulation Half-Life Prop2->Outcome1 Prop3->Outcome1 Outcome2 Targeted Drug Delivery (with ligand) Prop4->Outcome2

Caption: Role of this compound in modifying nanoparticle properties.

3.3 Detailed Experimental Protocol: Functionalizing Carboxylated Nanoparticles

This protocol provides a method for conjugating this compound to nanoparticles that have carboxyl groups on their surface (e.g., carboxylated PLGA or iron oxide nanoparticles) using EDC/Sulfo-NHS chemistry.

Materials:

  • Carboxylated nanoparticles (e.g., 10 mg/mL suspension)

  • This compound

  • EDC and Sulfo-NHS

  • Activation Buffer: 50 mM MES, pH 6.0[8]

  • Coupling Buffer: PBS, pH 7.4

  • Washing Buffer: PBS with 0.05% Tween-20[8]

  • Storage Buffer: Appropriate for the conjugated nanoparticles (e.g., PBS with a preservative)

Procedure:

  • Particle Preparation: Wash the carboxylated nanoparticles 2-3 times with Activation Buffer. Use centrifugation or magnetic separation to pellet the particles between washes. Resuspend in Activation Buffer to the initial concentration.[8]

  • Activation of Nanoparticle Surface:

    • Prepare fresh EDC/Sulfo-NHS solution in Activation Buffer.

    • Add the EDC/Sulfo-NHS mixture to the particle suspension. The optimal concentration must be determined empirically but can start at a significant molar excess relative to the estimated surface carboxyl groups.

    • Incubate for 15-30 minutes at room temperature with gentle rotation to activate the surface carboxyls.[8]

  • Washing: Remove excess EDC and Sulfo-NHS by washing the activated particles 2-3 times with Coupling Buffer. This step is critical to prevent unwanted side reactions.[8]

  • Conjugation:

    • Dissolve this compound in Coupling Buffer at a desired concentration.

    • Add the linker solution to the activated nanoparticle suspension.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle rotation.[8]

  • Quenching and Final Washes:

    • Add a quenching buffer (e.g., 100 mM ethanolamine (B43304) or Tris) to block any unreacted sites on the nanoparticle surface.

    • Wash the functionalized nanoparticles 3-5 times with Washing Buffer to remove non-covalently bound linker and quenching agents.[8]

  • Final Resuspension and Characterization: Resuspend the final PEGylated nanoparticles in the appropriate Storage Buffer. Characterize the nanoparticles to confirm successful functionalization.

3.4 Quantitative Data: Characterization of Functionalized Nanoparticles

Successful surface functionalization is typically confirmed by measuring changes in the physicochemical properties of the nanoparticles, such as their size and surface charge.

ParameterBefore FunctionalizationAfter Functionalization with this compoundRationale for Change
Hydrodynamic Diameter (DLS) 150 nm165 nmThe addition of the PEG layer increases the overall hydrodynamic size of the nanoparticle.
Zeta Potential -35 mV-15 mVThe negative charge from surface carboxyl groups is partially neutralized by the amide bond formation and shielded by the neutral PEG layer, leading to a less negative surface charge.
Colloidal Stability (in PBS) Aggregation observed < 1 hrStable > 24 hrThe hydrophilic PEG layer provides steric stabilization, preventing aggregation in high ionic strength buffers.
Surface Chemistry (FTIR/XPS) Peak for C=O (carboxyl)Appearance of new peaks for C-N (amide bond)Spectroscopic methods can confirm the formation of the new covalent amide bond on the surface.

Table 2: Typical characterization data for nanoparticles before and after surface functionalization. Values are illustrative and will vary based on the core material and reaction conditions.

References

The Strategic Role of Methylamino-PEG1-acid as a PROTAC Linker: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that tethers the two. The linker, far from being a passive spacer, plays a critical role in the efficacy and physicochemical properties of the PROTAC. This technical guide provides a comprehensive overview of Methylamino-PEG1-acid, a short-chain polyethylene (B3416737) glycol (PEG) based linker, and its function in the design and development of potent PROTACs.

Core Concepts: The Function of this compound in PROTACs

This compound is a bifunctional linker featuring a methylamino group at one terminus and a carboxylic acid at the other, separated by a single ethylene (B1197577) glycol unit. This structure imparts key characteristics beneficial for PROTAC design:

  • Hydrophilicity: The PEG component enhances the aqueous solubility of the PROTAC molecule. This is a crucial feature as many POI and E3 ligase ligands are hydrophobic, and improved solubility can enhance cell permeability and bioavailability.[1][2]

  • Flexibility: The single ethylene glycol unit provides a degree of rotational freedom, allowing the PROTAC to adopt a conformation conducive to the formation of a stable and productive ternary complex between the POI and the E3 ligase.[2]

  • Defined Length: The short and well-defined length of the PEG1 linker allows for precise control over the distance between the two ligands, which is a critical parameter for optimizing degradation efficiency.[3][4]

  • Synthetic Tractability: The terminal amine and carboxylic acid groups provide convenient handles for covalent conjugation to POI and E3 ligase ligands through standard amide bond formation reactions.[5]

Data Presentation: Physicochemical Properties and Biological Activity

While specific data for a wide range of PROTACs utilizing the precise this compound linker is limited in publicly available literature, we can analyze a closely related analog to understand its impact. The PROTAC Arg-PEG1-Dasa utilizes a single PEG unit to link an arginine residue (acting as an E3 ligase recruiter) to the kinase inhibitor Dasatinib (a binder for the oncoprotein BCR-ABL).

PROTAC NameLinker TypeTarget ProteinE3 Ligase RecruiterDC50DmaxCell Viability (IC50)Cell Line
Arg-PEG1-DasaPEG1BCR-ABLAmino Acid (Arg)0.85 nM>90%0.3595 nMK562

Table 1: Biological Activity of a PROTAC with a Single PEG Unit Linker. DC50 represents the concentration required for 50% degradation of the target protein. Dmax is the maximum degradation achieved. IC50 is the concentration that inhibits cell viability by 50%.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Signaling Pathway

The following diagram illustrates the BCR-ABL signaling pathway, which is aberrantly activated in chronic myeloid leukemia (CML), and the point of intervention by a BCR-ABL targeting PROTAC.

BCR_ABL_Signaling cluster_cell Cancer Cell BCR_ABL BCR-ABL (Oncogenic Kinase) GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 Proteasome Proteasome BCR_ABL->Proteasome Degraded by SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation PROTAC BCR-ABL PROTAC (e.g., Arg-PEG1-Dasa) PROTAC->BCR_ABL Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits E3_Ligase->BCR_ABL Ubiquitinates Ub Ubiquitin Degradation BCR-ABL Degradation

Caption: BCR-ABL signaling pathway and PROTAC-mediated degradation.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of a PROTAC utilizing a linker like this compound.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation POI_Ligand POI Ligand (with COOH or NH2) Amide_Coupling1 Amide Bond Formation POI_Ligand->Amide_Coupling1 Linker This compound Linker->Amide_Coupling1 E3_Ligand E3 Ligase Ligand (with NH2 or COOH) Amide_Coupling2 Amide Bond Formation E3_Ligand->Amide_Coupling2 Intermediate POI-Linker or E3-Linker Conjugate Amide_Coupling1->Intermediate Intermediate->Amide_Coupling2 PROTAC_Molecule Final PROTAC Amide_Coupling2->PROTAC_Molecule PROTAC_Treatment PROTAC Treatment (Dose-Response) PROTAC_Molecule->PROTAC_Treatment Cell_Culture Target Cell Line Culture Cell_Culture->PROTAC_Treatment Western_Blot Western Blot (Protein Degradation) PROTAC_Treatment->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) PROTAC_Treatment->Viability_Assay Data_Analysis Data Analysis (DC50, Dmax, IC50) Western_Blot->Data_Analysis Viability_Assay->Data_Analysis

References

How does Methylamino-PEG1-acid improve protein solubility and stability?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: Enhancing Protein Solubility and Stability with Methylamino-PEG1-acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy in biopharmaceutical development for improving the therapeutic properties of proteins. This guide delves into the core mechanisms by which a specific, short-chain heterobifunctional linker, this compound, enhances protein solubility and stability. We will explore the physicochemical principles, present quantitative data from representative studies, provide detailed experimental protocols for conjugation and analysis, and visualize the underlying processes and workflows.

Introduction to this compound and PEGylation

This compound is a heterobifunctional linker featuring a single ethylene (B1197577) glycol unit. One terminus is a carboxylic acid, and the other is a methylamino group[1][2]. In the context of protein modification, the carboxylic acid is the primary reactive group used for conjugation.

PEGylation is the process of covalently attaching PEG chains to molecules, most notably therapeutic proteins[3]. First demonstrated in the late 1970s, this technique has been shown to markedly improve the overall properties, stability, and pharmacokinetic profiles of proteins[4]. The core advantages conferred by PEGylation include enhanced aqueous solubility, increased thermal and proteolytic stability, reduced immunogenicity, and prolonged circulation half-life by reducing renal clearance[5][6][7].

Core Mechanisms of Improvement

The attachment of even a short PEG linker like this compound leverages two primary physicochemical principles: the formation of a hydration shell and the introduction of steric hindrance.

Improved Solubility

Proteins modified with PEG exhibit significantly increased aqueous solubility. This is attributed to the hydrophilic nature of the PEG chain[8]. The ether oxygen atoms along the PEG backbone form hydrogen bonds with water molecules, creating a structured "hydration shell" around the protein[3][9]. This shell effectively masks hydrophobic regions on the protein surface that might otherwise lead to aggregation in aqueous solutions, thereby increasing the molecule's overall hydrophilicity and solubility[8][10].

Enhanced Stability

PEGylation confers stability through multiple mechanisms, protecting the protein from both physical and chemical degradation.

  • Steric Hindrance: The conjugated PEG chain acts as a flexible, protective shield on the protein's surface[4][11][12]. This physical barrier sterically hinders intermolecular interactions, which is a key mechanism for preventing aggregation[13][14]. The same steric shielding effect reduces the access of proteolytic enzymes to the protein backbone, thus minimizing proteolytic degradation and increasing its functional lifetime[12][13].

  • Increased Hydrodynamic Radius: PEG chains are highly flexible and bind a significant number of water molecules (2-3 per ethylene oxide unit), causing them to occupy a large volume in solution[15][16]. This dramatically increases the protein's apparent size, or hydrodynamic radius, often by a factor of 5 to 10 times that of a globular protein with a comparable molecular weight[15][16][17]. This increased size is a critical factor in vivo, as it significantly reduces renal filtration, thereby prolonging the protein's circulation half-life[6][13].

  • Conformational Stability: PEGylation can enhance the intrinsic conformational stability of a protein[13][18]. By creating a localized hydrophilic environment and preventing aggregation, the PEG chain helps the protein maintain its native three-dimensional structure, making it more resistant to denaturation from thermal or chemical stress[5][19][20]. Studies have shown that PEGylated proteins often exhibit a greater ability to refold correctly after being exposed to denaturing conditions[21].

The following diagram illustrates the mechanistic benefits of conjugating a protein with this compound.

cluster_0 Core Mechanism cluster_1 Physicochemical Effects cluster_2 Resulting Benefits Protein Therapeutic Protein (with surface Lysines) PEGylated_Protein PEGylated Protein Protein->PEGylated_Protein Conjugation Reaction (EDC/NHS Chemistry) PEG_Linker This compound PEG_Linker->PEGylated_Protein Hydration Formation of Hydration Shell PEGylated_Protein->Hydration Steric Steric Hindrance PEGylated_Protein->Steric Hydrodynamic Increased Hydrodynamic Radius PEGylated_Protein->Hydrodynamic Solubility Improved Solubility Hydration->Solubility Aggregation Reduced Aggregation Steric->Aggregation Proteolysis Reduced Proteolysis Steric->Proteolysis Renal Decreased Renal Clearance (Longer Half-Life) Hydrodynamic->Renal

Caption: Mechanism of protein improvement via PEGylation.

Quantitative Data on PEGylation Effects

While specific data for this compound is limited in public literature, the effects of PEGylation are well-documented. The following tables summarize representative quantitative data from studies on various proteins and PEG chain lengths, illustrating the magnitude of these improvements.

Table 1: Enhancement of Protein Stability
ProteinStress ConditionParameterUnmodified ProteinPEGylated ProteinFold ImprovementReference
Cytochrome c70°C IncubationHalf-life4.00 h9.05 h2.3x[3]
α-Chymotrypsin45°C IncubationStabilityUnstableIncreased stabilityQualitatively higher[20]
LysozymeMelt ProcessingRetained Activity~20%~95%4.8x[19]
Table 2: Changes in Physicochemical Properties
ProteinPEG Size (kDa)ParameterUnmodified Protein ValuePEGylated Protein ValueChangeReference
Human Serum Albumin20Hydrodynamic Radius7.8 nm50.7 nm+550%[17]
Human Serum Albumin5Hydrodynamic Radius7.8 nm (approx.)9.4 nm (approx.)+20%[15]
Human Serum Albumin10Hydrodynamic Radius7.8 nm (approx.)11.5 nm (approx.)+48%[15]
α-Chymotrypsin5Catalytic Turnover (kcat)BaselineUp to 50% decrease-50%[20]
Interferon α2a40 (branched)Biological Activity100%7%-93%[10]

Note: A decrease in biological activity can be a trade-off of PEGylation, often compensated for by the vastly extended circulation half-life[13].

Experimental Protocols

The following sections provide detailed methodologies for protein PEGylation using an acid-terminated PEG linker and for subsequent analysis of the conjugate.

Protocol: Protein Conjugation with this compound

This protocol describes the covalent attachment of a PEG-acid linker to primary amines (e.g., lysine (B10760008) residues) on a protein surface using carbodiimide (B86325) chemistry.

Materials:

  • Protein of interest in a non-amine buffer (e.g., PBS, MES)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.0-6.0

  • Conjugation Buffer: PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • DMSO or DMF (for dissolving reagents)

Procedure:

  • Reagent Preparation: Equilibrate all reagents to room temperature. Prepare fresh stock solutions of this compound, EDC, and NHS in DMSO or DMF.

  • Protein Preparation: Prepare the protein in the Activation Buffer at a desired concentration (e.g., 1-10 mg/mL).

  • PEG-Acid Activation:

    • Add a molar excess (e.g., 10-50 fold) of this compound to the protein solution.

    • Add a 2-fold molar excess of EDC and NHS relative to the PEG-acid.

    • Incubate the reaction for 15-30 minutes at room temperature to activate the carboxylic acid group, forming an NHS-ester[22][23].

  • Conjugation Reaction:

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Conjugation Buffer. This facilitates the reaction between the NHS-ester and the primary amines on the protein[22].

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add Quenching Buffer to a final concentration of 10-50 mM to hydrolyze any unreacted NHS-esters and cap the remaining reactive sites[22]. Incubate for 15 minutes.

  • Purification: Remove unreacted PEG linker, EDC/NHS byproducts, and any aggregated protein using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).

Protocol: Characterization of PEGylated Protein

1. Assessment of Aggregation (SE-HPLC):

  • System: HPLC with a size-exclusion column suitable for the protein's molecular weight range.

  • Mobile Phase: A neutral pH buffer, such as 150 mM sodium phosphate, pH 7.0.

  • Procedure: Inject the purified PEGylated protein. Monitor the elution profile using UV absorbance (280 nm). An increase in the area of high-molecular-weight species compared to the unmodified protein indicates aggregation. A shift in the main peak to an earlier retention time confirms the increase in hydrodynamic size due to PEGylation[21].

2. Thermal Stability Assessment (Differential Scanning Calorimetry - DSC):

  • System: A differential scanning calorimeter.

  • Procedure:

    • Prepare samples of both the unmodified and PEGylated protein at the same concentration in the same buffer.

    • Scan a temperature range (e.g., 20°C to 100°C) at a controlled ramp rate (e.g., 1°C/min).

    • The midpoint of the unfolding transition (Tm) is determined from the peak of the heat capacity curve. An increase in Tm for the PEGylated protein indicates enhanced thermal stability[21].

3. Hydrodynamic Radius Measurement (Dynamic Light Scattering - DLS):

  • System: A DLS instrument.

  • Procedure:

    • Prepare samples of unmodified and PEGylated protein in a filtered, degassed buffer.

    • Acquire scattering data and use the Stokes-Einstein equation to calculate the hydrodynamic radius (Rh).

    • An increase in Rh for the PEGylated sample confirms successful conjugation and provides a quantitative measure of the size increase[16].

The diagram below outlines the general experimental workflow.

cluster_0 Phase 1: Conjugation cluster_1 Phase 2: Purification & Analysis cluster_2 Characterization Assays start Start prep Prepare Protein & PEG-Acid Reagents start->prep activate Activate PEG-Acid (EDC/NHS, pH 5-6) prep->activate react Conjugation Reaction (pH 7.2-7.5, 2h RT) activate->react quench Quench Reaction (Tris or Hydroxylamine) react->quench purify Purify Conjugate (e.g., Size Exclusion Chromatography) quench->purify sol_assay Solubility Assay purify->sol_assay stab_assay Stability Assay (DSC, SE-HPLC) purify->stab_assay act_assay Activity Assay purify->act_assay end_node End sol_assay->end_node stab_assay->end_node act_assay->end_node

Caption: General workflow for protein PEGylation and characterization.

Conclusion

This compound, as part of the broader class of PEGylation reagents, offers a powerful tool for enhancing the physicochemical properties of therapeutic proteins. Through the fundamental principles of creating a hydration shell and providing steric hindrance, its conjugation to a protein can lead to marked improvements in solubility and stability against thermal, chemical, and proteolytic degradation. While often accompanied by a reduction in specific activity, the benefits of reduced aggregation and a significantly longer in-vivo half-life frequently result in a more effective and patient-compliant therapeutic product. The protocols and data presented here provide a foundational guide for researchers looking to implement and evaluate this critical bioconjugation strategy.

References

An In-depth Technical Guide to Bioconjugation with Methylamino-PEG1-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and applications of bioconjugation utilizing Methylamino-PEG1-acid. This bifunctional linker is a valuable tool in drug development, particularly in the construction of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Principles of this compound

This compound is a short, hydrophilic linker possessing two distinct reactive functional groups: a secondary methylamino group (-NHCH₃) and a terminal carboxylic acid (-COOH).[1][2] These groups enable the sequential or orthogonal conjugation of two different molecules. The single polyethylene (B3416737) glycol (PEG) unit enhances solubility in aqueous media, a beneficial property for bioconjugation reactions.[2]

Key Features:

  • Bifunctionality: Allows for the coupling of two different molecular entities.

  • Hydrophilicity: The PEG spacer improves the solubility of the linker and the resulting conjugate in aqueous buffers.[2]

  • Defined Length: The short, single PEG unit provides a precise and consistent spacing between the conjugated molecules.

Chemical Structure:

Bioconjugation Reactions

The two functional groups of this compound, the methylamino group and the carboxylic acid, can participate in various bioconjugation reactions.

Carboxylic Acid Activation and Amine Coupling

The carboxylic acid moiety can be activated to react with primary amines, such as those found on the surface of proteins (e.g., lysine (B10760008) residues). A common and efficient method for this activation is the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The reaction proceeds in two steps:

  • Activation Step: The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then stabilized by reacting with NHS to form a more stable NHS ester. This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0) to protonate the carbodiimide (B86325) and minimize hydrolysis of the active intermediate.[3]

  • Coupling Step: The NHS ester readily reacts with a primary amine-containing molecule at a neutral to slightly basic pH (7.0-8.5) to form a stable amide bond.[3]

Methylamino Group Reactions

The secondary methylamino group can be conjugated to other molecules through several methods:

  • Amide Bond Formation: The methylamino group can react with an activated carboxylic acid (e.g., an NHS ester) on a target molecule to form a stable amide bond. This reaction is typically carried out in a buffer at a pH of 7-9.[4] Alternatively, coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be used to directly couple a carboxylic acid to the secondary amine.[3][5][6][7]

  • Reductive Amination: The methylamino group can react with an aldehyde or ketone on a target molecule to form an imine or enamine, which is then reduced to a stable amine linkage using a reducing agent such as sodium cyanoborohydride (NaBH₃CN).[8]

Quantitative Data Summary

The efficiency of bioconjugation reactions with this compound is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of reactants. The following tables summarize key quantitative parameters for the primary conjugation chemistries.

ParameterCarboxylic Acid Activation (EDC/NHS)Amine Coupling (to NHS ester)
Optimal pH Range 4.5 - 6.0[3]7.0 - 8.5[3]
Commonly Used Buffer MES (2-(N-morpholino)ethanesulfonic acid)[3]PBS (Phosphate-Buffered Saline)
Typical Reaction Time 15 - 60 minutes2 hours to overnight
Typical Molar Excess of Reagents 2-10 fold excess of EDC/NHS over carboxylic acid1.5-5 fold excess of amine over NHS ester
ParameterMethylamino Group Reaction (with NHS ester)Methylamino Group Reaction (HATU coupling)
Optimal pH Range 7.0 - 9.0Not strictly pH-dependent, typically performed in aprotic solvents
Commonly Used Buffer/Solvent PBS or Bicarbonate bufferDMF (Dimethylformamide) or DMA (Dimethylacetamide)
Typical Reaction Time 2 hours to overnight1 - 4 hours
Typical Molar Excess of Reagents 1.5-5 fold excess of NHS ester over methylamine1.1-1.5 fold excess of HATU and base over carboxylic acid

Experimental Protocols

Protocol for Conjugating a Protein to a Small Molecule using this compound

This protocol describes the conjugation of a protein (containing primary amines) to a small molecule drug (containing a carboxylic acid) using this compound as the linker.

Materials:

  • Protein solution in PBS, pH 7.4

  • Small molecule drug with a carboxylic acid group

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO (Dimethyl sulfoxide)

  • Desalting column

Procedure:

  • Step 1: Activation of the Small Molecule Drug

    • Dissolve the small molecule drug and a 1.5-fold molar excess of this compound in anhydrous DMSO.

    • Add a 2-fold molar excess of EDC and a 5-fold molar excess of Sulfo-NHS.

    • Incubate the reaction for 15 minutes at room temperature.

  • Step 2: Conjugation to the Protein

    • Equilibrate a desalting column with Coupling Buffer (PBS, pH 7.4).

    • Pass the activated small molecule-PEG linker solution through the desalting column to remove excess EDC and Sulfo-NHS, collecting the eluate containing the activated linker.

    • Immediately add the eluate to the protein solution at a 10-fold molar excess of the activated linker to the protein.

    • Incubate the reaction for 2 hours at room temperature with gentle stirring.

  • Step 3: Quenching the Reaction

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM Tris.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.

  • Step 4: Purification of the Conjugate

    • Purify the protein-PEG-small molecule conjugate from unreacted components using a desalting column or size-exclusion chromatography equilibrated with PBS, pH 7.4.

  • Step 5: Characterization

    • Determine the concentration of the final conjugate using a protein assay (e.g., BCA assay).

    • Analyze the conjugation efficiency and drug-to-protein ratio using techniques such as UV-Vis spectroscopy, RP-HPLC, or Mass Spectrometry.[1][9]

Visualizations

Experimental Workflow for Bioconjugation

Bioconjugation_Workflow cluster_activation Activation of Carboxylic Acid cluster_conjugation Conjugation cluster_purification Purification & Analysis MoleculeA Molecule with -COOH Reagents EDC / NHS in MES Buffer (pH 4.5-6.0) MoleculeA->Reagents ActivatedMolecule NHS-activated Molecule Reagents->ActivatedMolecule MoleculeB Molecule with -NH₂ (e.g., Protein) ActivatedMolecule->MoleculeB PBS (pH 7.0-8.5) Conjugate Stable Amide Bond (Conjugate) MoleculeB->Conjugate Purification Size Exclusion Chromatography Conjugate->Purification Analysis HPLC / Mass Spec Purification->Analysis

General workflow for bioconjugation using EDC/NHS chemistry.
PROTAC-Mediated Degradation of a Target Kinase in the PI3K/AKT/mTOR Pathway

PROTACs synthesized with linkers like this compound can be designed to target specific kinases in signaling pathways, leading to their degradation and subsequent pathway modulation. The diagram below illustrates a hypothetical PROTAC targeting a kinase within the PI3K/AKT/mTOR pathway.

PROTAC_Signaling_Pathway cluster_PROTAC PROTAC Action cluster_pathway PI3K/AKT/mTOR Signaling Pathway PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetKinase Target Kinase (e.g., PI3K or mTOR) TargetKinase->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination of Target Kinase TernaryComplex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome PI3K PI3K Proteasome->PI3K Degradation (Pathway Inhibition) GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

PROTAC-mediated degradation of a target kinase in the PI3K/AKT/mTOR pathway.

Conclusion

This compound is a versatile and valuable tool for bioconjugation in drug discovery and development. Its well-defined structure and dual reactivity allow for the precise and efficient linking of various molecular entities. Understanding the fundamental principles of its reactivity and the optimization of reaction conditions are crucial for the successful synthesis of novel bioconjugates with desired therapeutic properties. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their bioconjugation strategies.

References

Methodological & Application

Application Notes and Protocols for EDC/NHS Coupling with Methylamino-PEG1-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent conjugation of a carboxyl-containing molecule to Methylamino-PEG1-acid utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method is widely employed in bioconjugation to link proteins, peptides, antibodies, or other molecules to PEGylated linkers for various applications in research and drug development. The inclusion of a short polyethylene (B3416737) glycol (PEG) spacer, such as in this compound, can enhance the solubility and reduce steric hindrance of the resulting conjugate.[1][2]

The EDC/NHS coupling reaction is a two-step process that forms a stable amide bond between a carboxyl group and a primary amine.[1] First, EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[3] This unstable intermediate is then stabilized by reacting with NHS to form a more stable, amine-reactive NHS ester. This ester subsequently reacts with the primary amine of this compound to form a covalent amide linkage, releasing NHS.[1]

Materials and Reagents

Reagent/MaterialRecommended SpecificationsStorage
Molecule with Carboxyl Group Purified protein, peptide, or other moleculeStore as recommended for the specific molecule
This compound High purityStore desiccated at -20°C
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) Molecular Biology GradeStore desiccated at -20°C[1]
NHS (N-hydroxysuccinimide) or Sulfo-NHS High PurityStore desiccated at -20°C[1]
Activation Buffer 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0[1]4°C
Coupling Buffer Phosphate-Buffered Saline (PBS), pH 7.2-7.5; or 0.1 M Sodium Phosphate (B84403), 0.15 M NaCl, pH 7.2-7.5Room Temperature
Quenching Buffer 1 M Tris-HCl, pH 8.5; or 1 M Hydroxylamine, pH 8.5; or 1 M Glycine4°C
Reaction Vials Low-protein binding microcentrifuge tubesRoom Temperature
Desalting Columns Appropriate molecular weight cutoff to separate conjugate from excess reagentsRoom Temperature

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling in Aqueous Buffer

This protocol is recommended when the carboxyl-containing molecule also possesses primary amines to prevent self-polymerization.

1. Reagent Preparation:

  • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent condensation.

  • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use, as they are susceptible to hydrolysis.[4] A common starting concentration is 2 mM EDC and 5 mM Sulfo-NHS.[4]

2. Activation of Carboxyl Groups:

  • Dissolve the carboxyl-containing molecule in ice-cold Activation Buffer.

  • Add the freshly prepared EDC and NHS/Sulfo-NHS solutions to the molecule solution. The recommended molar ratio of Carboxyl-Molecule:EDC:NHS is typically 1:2:5, but may require optimization.[3]

  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[4]

3. Removal of Excess Activation Reagents (Optional but Recommended):

  • To prevent unwanted side reactions, remove excess EDC and NHS by buffer exchange using a desalting column equilibrated with Coupling Buffer. This step also allows for adjusting the pH for the subsequent coupling reaction.[3]

4. Coupling with this compound:

  • Immediately after activation (or buffer exchange), add the this compound solution to the activated molecule. A 10- to 50-fold molar excess of the amine-PEG linker over the carboxyl-containing molecule is a good starting point for optimization.

  • Adjust the pH of the reaction mixture to 7.2-8.0 using Coupling Buffer if necessary. The reaction of the NHS-ester with the primary amine is most efficient at this pH range.[3]

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.[3]

5. Quenching the Reaction:

  • Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM.[3] Common quenching agents include Tris, glycine, or hydroxylamine.[3] Hydroxylamine will hydrolyze unreacted NHS esters, regenerating the original carboxyl group.[3]

  • Incubate for 15 minutes at room temperature.

6. Purification of the Conjugate:

  • Remove unreacted this compound and quenching reagents by dialysis or using a desalting column.

Quantitative Data Summary
ParameterRecommended Range/ValueNotes
Activation pH 4.7 - 6.0MES buffer is recommended as it does not contain competing amines or carboxyls.[1]
Coupling pH 7.2 - 8.0PBS or sodium phosphate buffer is suitable.[3]
Molar Ratio (Carboxyl:EDC:NHS) 1:2:5 (Starting Point)Optimization is often required for best results.[3]
Molar Excess of this compound 10 - 50 foldHigher excess can drive the reaction to completion.
Activation Time 15 - 30 minutesAt room temperature.
Coupling Time 2 hours (RT) or Overnight (4°C)Longer incubation at 4°C may be beneficial for sensitive molecules.[3]
Quenching Concentration 20 - 50 mMTris, Glycine, or Hydroxylamine.[3]

Visualizations

EDC_NHS_Coupling_Mechanism cluster_activation Step 1: Carboxyl Activation cluster_coupling Step 2: Amine Coupling Molecule_COOH Molecule-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) Molecule_COOH->O_Acylisourea + EDC EDC EDC NHS_Ester Amine-Reactive NHS Ester (semi-stable) O_Acylisourea->NHS_Ester + NHS - EDC byproduct NHS NHS Conjugate Molecule-CONH-PEG1-Methyl (Stable Amide Bond) NHS_Ester->Conjugate + H₂N-PEG1-Methyl - NHS Amine_PEG H₂N-PEG1-Methyl

Caption: Reaction mechanism of EDC/NHS coupling.

Experimental_Workflow start Start reagent_prep Prepare Fresh EDC/NHS Solutions start->reagent_prep activation Activate Carboxyl Groups (Molecule + EDC/NHS in Activation Buffer, pH 4.7-6.0) reagent_prep->activation incubation1 Incubate 15-30 min at Room Temperature activation->incubation1 buffer_exchange Optional: Buffer Exchange (Desalting Column) to Coupling Buffer, pH 7.2-7.5 incubation1->buffer_exchange coupling Add this compound incubation1->coupling One-pot protocol buffer_exchange->coupling incubation2 Incubate 2h (RT) or Overnight (4°C) coupling->incubation2 quenching Quench Reaction (e.g., Tris, Glycine) incubation2->quenching purification Purify Conjugate (Dialysis or Desalting) quenching->purification end End purification->end

Caption: Experimental workflow for two-step EDC/NHS coupling.

Troubleshooting

IssuePotential CauseRecommended Action
Low or No Coupling Yield Inactive EDC/NHSUse fresh, properly stored reagents. Equilibrate to room temperature before opening.
Suboptimal pHVerify the pH of Activation and Coupling buffers.
Presence of competing nucleophilesEnsure buffers are free of primary amines (e.g., Tris, glycine) or carboxylates.
Hydrolysis of NHS-esterProceed to the coupling step immediately after activation.
Precipitation of Protein High concentration of EDCReduce the molar excess of EDC.
Protein instability in bufferEnsure the protein is soluble and stable at the reaction pH. Perform a buffer exchange test prior to conjugation.
Steric Hindrance PEG chain interfering with reactionWhile PEG1 is short, for larger molecules, consider optimizing linker length if coupling is inefficient.[5]

References

Application Notes and Protocols for Peptide Conjugation using Methylamino-PEG1-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to molecules such as peptides and proteins, is a cornerstone technique in drug development. This modification can dramatically improve the therapeutic properties of a peptide by increasing its solubility, extending its in vivo half-life, reducing renal clearance, and masking epitopes to decrease immunogenicity.[1][2] These pharmacokinetic and pharmacodynamic enhancements can lead to less frequent dosing and improved patient compliance.[3]

This document provides a comprehensive guide to the conjugation of a peptide's carboxylic acid groups (located at the C-terminus or on the side chains of aspartic and glutamic acid residues) with Methylamino-PEG1-acid. This specific linker is a short, hydrophilic spacer featuring a terminal methylamine (B109427) group for conjugation. The formation of a stable amide bond is achieved through the widely used and efficient carbodiimide (B86325) crosslinker chemistry, employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[2]

Principle of the Reaction

The conjugation process is a two-step reaction facilitated by EDC and NHS:

  • Activation of the Peptide Carboxyl Group: EDC activates a carboxyl group on the peptide, forming a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.

  • Formation of a Stable NHS-Ester and Amine Coupling: NHS reacts with the O-acylisourea intermediate to create a more stable, amine-reactive NHS ester. This semi-stable intermediate then readily reacts with the primary amine of this compound to form a stable, covalent amide bond, releasing NHS. The inclusion of NHS is crucial as it significantly increases the efficiency of the coupling reaction.[2]

Materials and Equipment

Reagents:

  • Peptide with at least one accessible carboxyl group (C-terminus, Asp, or Glu)

  • This compound HCl salt

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5

  • Conjugation Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine (B1172632), pH 8.0

  • Purification Buffers (e.g., for RP-HPLC: Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: 0.1% TFA in Acetonitrile)

  • High-purity water and solvents (DMF or DMSO for stock solutions)

Equipment:

  • pH meter

  • Magnetic stirrer and stir bars

  • Reaction vials

  • Standard laboratory glassware

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification and analysis

  • Mass Spectrometer (e.g., MALDI-TOF or ESI-MS) for characterization

  • Lyophilizer

Experimental Protocols

Reagent Preparation
  • Peptide Solution: Prepare a 1-5 mg/mL solution of the peptide in Activation Buffer (0.1 M MES, pH 5.5). Ensure the peptide is fully dissolved.

  • This compound Solution: Prepare a stock solution of this compound in high-purity water or the Activation Buffer. The concentration should be calculated to achieve the desired molar excess in the reaction.

  • EDC and NHS Solutions: Shortly before initiating the reaction, prepare fresh solutions of EDC and NHS in high-purity water or Activation Buffer. Do not store these solutions for extended periods as they are moisture-sensitive.

Peptide Conjugation Procedure

This protocol is a starting point and may require optimization based on the specific peptide.

  • Activation Step:

    • To the dissolved peptide solution, add NHS to the desired final concentration. A common starting molar ratio is Peptide:EDC:NHS of 1:2:5.[2]

    • Add EDC to the solution to initiate the activation of the carboxyl groups.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle stirring.[2]

  • Conjugation Step:

    • Immediately after the activation step, add the prepared this compound solution to the activated peptide. A 10- to 50-fold molar excess of the PEG reagent is recommended to ensure complete reaction.[2]

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Conjugation Buffer (e.g., PBS). The reaction of the NHS-ester with the amine is most efficient at this pH range.[1]

    • Allow the conjugation reaction to proceed for 2 hours to overnight at room temperature with gentle stirring. The reaction can also be performed at 4°C to minimize potential degradation of sensitive peptides, though this may necessitate a longer reaction time.[2]

  • Quenching the Reaction:

    • To stop the reaction and quench any unreacted NHS esters, add a quenching solution such as Tris-HCl or hydroxylamine to a final concentration of 10-50 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

Purification of the PEGylated Peptide

The purification method of choice will depend on the properties of the peptide and the PEG conjugate. Reverse-phase HPLC is often effective for peptide purification.

  • Column: C18 stationary phase column.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.

  • Procedure:

    • Acidify the quenched reaction mixture with TFA to a pH of 2-3.

    • Inject the mixture onto the equilibrated C18 column.

    • Elute the products using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30-60 minutes).

    • The more hydrophobic, PEGylated peptide will typically elute later than the unreacted, more polar peptide.[2]

    • Collect fractions and analyze for the desired product.

Alternative purification methods include Size Exclusion Chromatography (SEC), which separates molecules based on size, and Ion Exchange Chromatography (IEX), which separates based on charge.[4]

Characterization of the PEGylated Peptide
  • Purity Analysis: Analytical RP-HPLC can be used to determine the purity of the final product.

  • Identity Verification: Mass spectrometry (MALDI-TOF or ESI-MS) should be used to confirm the molecular weight of the PEGylated peptide, verifying successful conjugation.

Data Presentation

The following table provides an example of expected outcomes for a typical peptide conjugation reaction using this compound. Actual results will vary depending on the specific peptide and reaction conditions.

ParameterTarget ValueTypical ResultAnalysis Method
Peptide Concentration 1-5 mg/mLDependent on peptide solubility-
Molar Ratio (Peptide:EDC:NHS) 1:2:5 (starting point)Optimized for specific peptide-
Molar Ratio (Peptide:PEG-Amine) 1:20Optimized for reaction completion-
Reaction Time (Conjugation) 2-16 hours4 hoursRP-HPLC Monitoring
Post-Purification Yield >40%40-70%UV Spectrophotometry
Post-Purification Purity >95%>95%Analytical RP-HPLC
Identity Confirmation Expected Molecular WeightConfirmed by Mass SpecMALDI-TOF or ESI-MS

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency - Inactive EDC/NHS due to hydrolysis.- Non-optimal pH for activation or conjugation.- Steric hindrance at the carboxyl site.- Use fresh, high-quality EDC and NHS.- Carefully control the pH at each step (5.5 for activation, 7.2-7.5 for conjugation).- Increase reaction time or temperature; consider a longer PEG linker if steric hindrance is significant.
Multiple PEGylation Products - Presence of multiple accessible carboxyl groups (Asp, Glu, C-terminus).- If site-specific conjugation is required, use protecting groups during peptide synthesis to block other carboxylates.- Optimize stoichiometry to favor mono-PEGylation.
Peptide Degradation - Peptide is unstable at the reaction pH or temperature.- Perform the reaction at 4°C for a longer duration.- Ensure all buffers are freshly prepared and of high purity.
Difficulty in Purification - Similar hydrophobicity of starting material and product.- Optimize the HPLC gradient for better separation.- Consider alternative purification methods like IEX or HIC.

Visualizations

Chemical Reaction Pathway

G cluster_activation Activation Step (pH 5.5) cluster_conjugation Conjugation Step (pH 7.2-7.5) Peptide_COOH Peptide-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) Peptide_COOH->O_Acylisourea + EDC EDC EDC NHS NHS NHS_Ester Amine-Reactive NHS Ester (semi-stable) O_Acylisourea->NHS_Ester + NHS Final_Product PEGylated Peptide (Stable Amide Bond) NHS_Ester->Final_Product + this compound PEG_Amine This compound (H-N(CH3)-PEG1-COOH)

Caption: Chemical pathway of EDC/NHS mediated peptide conjugation.

Experimental Workflow

G start Start reagent_prep 1. Reagent Preparation (Peptide, PEG, EDC/NHS) start->reagent_prep activation 2. Activation (Peptide + EDC/NHS in Buffer pH 5.5) reagent_prep->activation conjugation 3. Conjugation (+ this compound, adjust pH to 7.2-7.5) activation->conjugation quench 4. Quench Reaction (e.g., Tris buffer) conjugation->quench purification 5. Purification (e.g., RP-HPLC) quench->purification characterization 6. Characterization (HPLC, Mass Spectrometry) purification->characterization end End Product: Purified PEG-Peptide characterization->end

References

Activating the Carboxylic Acid of Methylamino-PEG1-acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the activation of the terminal carboxylic acid group of Methylamino-PEG1-acid. This critical step is essential for the subsequent conjugation of this bifunctional linker to primary amine-containing molecules, such as proteins, peptides, antibodies, and other biomolecules, forming a stable amide bond. The protocols outlined below describe two common and effective methods for carboxylic acid activation: the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) system, and the use of the uronium-based coupling agent, [1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate] (HATU).

Introduction to Carboxylic Acid Activation

Direct amide bond formation between a carboxylic acid and an amine is generally slow and inefficient. Therefore, the carboxylic acid group of this compound must first be converted into a more reactive species, an active ester, which can then readily react with a primary amine. This two-step process, particularly the EDC/NHS method, is widely employed in bioconjugation due to its efficiency and mild reaction conditions.[1] The resulting activated this compound can be used in various applications, including the development of antibody-drug conjugates (ADCs) where it acts as a hydrophilic spacer.[2]

Activation Methods at a Glance

Two primary methods for the activation of the carboxylic acid group of this compound are presented:

  • EDC/NHS Chemistry: This is a widely used method where EDC, a water-soluble carbodiimide, activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1] This intermediate is unstable in aqueous solutions and prone to hydrolysis. The addition of NHS or its water-soluble analog, Sulfo-NHS, traps the O-acylisourea to form a more stable amine-reactive NHS ester.[1] This two-step, one-pot reaction is highly efficient and minimizes side reactions.[1][3]

  • HATU Chemistry: HATU is a uronium salt-based coupling reagent that reacts with carboxylic acids to form a highly reactive OAt-active ester.[4][5] This method is known for its high coupling efficiency and rapid reaction rates, even with sterically hindered molecules.[4][6][7] The reaction is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA).[4]

Quantitative Data Summary

The following tables summarize the key reaction parameters for the activation and subsequent conjugation of this compound.

Table 1: Reaction Conditions for EDC/NHS Activation

ParameterConditionNotes
Activation Reagents EDC, NHS (or Sulfo-NHS)EDC is the primary activator; NHS stabilizes the active intermediate.[1]
Molar Ratio (PEG-Acid:EDC:NHS) 1 : 1.5 : 1.5 (Typical)An excess of EDC and NHS is often used to drive the reaction.[8]
Solvent Anhydrous DMF, DMSO, DCM, or MES bufferChoice of solvent depends on the solubility of the substrate.[9][10]
Activation pH 4.5 - 6.0Most efficient for the formation of the NHS ester.[8][9][11]
Activation Time 15 - 30 minutesAt room temperature.[8][9][11]
Conjugation pH 7.2 - 8.0Optimal for the reaction of the NHS ester with primary amines.[9][11]
Conjugation Time 2 hours - overnightAt room temperature or 4°C.[8][11]
Quenching Reagents Hydroxylamine, Tris, GlycineTo deactivate any unreacted NHS esters.[9][11]

Table 2: Reaction Conditions for HATU Activation

ParameterConditionNotes
Activation Reagent HATUA highly efficient coupling reagent.[4]
Base DIPEA or TriethylamineA non-nucleophilic base is required.[4]
Molar Ratio (PEG-Acid:HATU:Base) 1 : 1.2 : 2Molar ratios can be optimized based on the substrate.
Solvent Anhydrous DMF or other polar aprotic solventsDMF is a common choice.[4]
Activation & Conjugation One-pot reactionThe amine is typically added after a brief pre-activation period.
Reaction Time 1 - 4 hoursGenerally faster than the EDC/NHS method.[4]
Temperature Room TemperatureMild reaction conditions.[4]

Experimental Protocols

Protocol 1: Activation of this compound using EDC and NHS

This protocol describes the activation of the carboxylic acid group of this compound and its subsequent reaction with an amine-containing molecule in an aqueous buffer system.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[12]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or Borate buffer, pH 8.0[12]

  • Amine-containing molecule (e.g., protein, peptide)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if needed for stock solutions)

Procedure:

  • Preparation of Reagents:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a stock solution of this compound in the Activation Buffer or an organic solvent like DMF or DMSO if necessary for solubility.[9]

    • Immediately before use, prepare fresh stock solutions of EDC and NHS in the Activation Buffer or anhydrous DMF/DMSO.

  • Activation of this compound:

    • Dissolve this compound in the Activation Buffer to a desired concentration (e.g., 10 mM).

    • Add a 1.5 molar excess of EDC to the this compound solution.

    • Immediately add a 1.5 molar excess of NHS to the reaction mixture.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.[8]

  • Conjugation to Amine-containing Molecule:

    • Dissolve the amine-containing molecule in the Coupling Buffer.

    • Add the activated this compound solution to the amine-containing molecule solution. The pH of the final reaction mixture should be between 7.2 and 8.0.[9][11] Adjust with the Coupling Buffer if necessary.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[8][11]

  • Quenching of the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.[11]

  • Purification:

    • Purify the resulting conjugate using standard methods such as dialysis, size-exclusion chromatography (SEC), or other appropriate chromatographic techniques to remove excess reagents and byproducts.

Protocol 2: Activation of this compound using HATU

This protocol details the activation of the carboxylic acid group of this compound using HATU in an organic solvent, which is suitable for moisture-sensitive substrates.

Materials:

  • This compound

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Amine-containing molecule

  • Anhydrous solvents for workup and purification (e.g., diethyl ether, dichloromethane)

Procedure:

  • Preparation of Reagents:

    • Ensure all glassware is dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

    • Use anhydrous DMF as the solvent.

  • Activation and Conjugation:

    • Dissolve this compound in anhydrous DMF.

    • Add 1.2 equivalents of HATU to the solution.[4]

    • Add 2.0 equivalents of DIPEA to the reaction mixture and stir for 5-10 minutes at room temperature for pre-activation.

    • Add 1.0 equivalent of the amine-containing molecule (dissolved in a minimal amount of anhydrous DMF) to the reaction mixture.

    • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

  • Workup and Purification:

    • Upon completion, the reaction mixture can be diluted with a suitable organic solvent and washed with aqueous solutions (e.g., saturated sodium bicarbonate, brine) to remove excess reagents and byproducts.

    • The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product can be purified by flash column chromatography or other suitable purification techniques.

Visualizations

Activation_Workflow cluster_EDC_NHS EDC/NHS Activation cluster_HATU HATU Activation PEG_Acid_EDC This compound Active_Ester_EDC NHS-activated PEG1-acid PEG_Acid_EDC->Active_Ester_EDC Activation (15-30 min) EDC_NHS EDC, NHS pH 4.5-6.0 Conjugate_EDC PEG-Amide Conjugate Active_Ester_EDC->Conjugate_EDC Conjugation (2h - overnight) pH 7.2-8.0 Amine_EDC Amine-containing molecule Amine_EDC->Conjugate_EDC PEG_Acid_HATU This compound Active_Ester_HATU OAt-activated PEG1-acid PEG_Acid_HATU->Active_Ester_HATU Pre-activation (5-10 min) HATU_Base HATU, DIPEA Conjugate_HATU PEG-Amide Conjugate Active_Ester_HATU->Conjugate_HATU Conjugation (1-4h) Amine_HATU Amine-containing molecule Amine_HATU->Conjugate_HATU Signaling_Pathway cluster_reaction EDC/NHS Reaction Mechanism Carboxylic_Acid R-COOH (PEG-Acid) O_Acylisourea O-Acylisourea (unstable intermediate) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC->O_Acylisourea NHS_Ester R-CO-NHS (Amine-reactive ester) O_Acylisourea->NHS_Ester + NHS NHS NHS->NHS_Ester Amide_Bond R-CO-NH-R' (Stable Amide Bond) NHS_Ester->Amide_Bond + Amine R'-NH2 Amine->Amide_Bond

References

Application Notes and Protocols for Amide Bond Formation with Methylamino-PEG1-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylamino-PEG1-acid is a heterobifunctional linker that contains a secondary methylamine (B109427) and a terminal carboxylic acid, separated by a single polyethylene (B3416737) glycol (PEG) unit. This linker is valuable in bioconjugation and drug delivery for its ability to covalently attach to two different molecules.[1][2] The hydrophilic PEG spacer can enhance the solubility and stability of the resulting conjugate.[3] This document provides detailed protocols for the formation of a stable amide bond by reacting the methylamine group of this compound with a carboxyl-containing molecule, a common strategy in the development of antibody-drug conjugates (ADCs) and other targeted therapies.[1]

The formation of an amide bond between a carboxylic acid and an amine is not spontaneous and typically requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[4] Common coupling agents for this purpose include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with N-hydroxysuccinimide (NHS) to improve efficiency and create a more stable amine-reactive intermediate.[2][5] While EDC/NHS chemistry is widely used for primary amines, it is also applicable to secondary amines like the methylamino group of this compound, though reaction conditions may require optimization.[6]

Reaction Principle and Workflow

The overall process involves the activation of a carboxylic acid on a molecule of interest (e.g., a drug, a dye, or a peptide) using EDC and NHS. The activated carboxyl group then reacts with the secondary methylamine of this compound to form a stable amide bond. The resulting conjugate will have a free carboxylic acid at the other end of the PEG linker, which can be used for subsequent conjugation to another molecule.

Below is a diagram illustrating the general workflow for the amide bond formation, purification, and characterization of the conjugate.

G cluster_0 Reaction Setup cluster_1 Purification cluster_2 Characterization Carboxylic Acid Molecule Carboxylic Acid Molecule Reaction Mixture Reaction Mixture Carboxylic Acid Molecule->Reaction Mixture This compound This compound This compound->Reaction Mixture EDC/NHS EDC/NHS EDC/NHS->Reaction Mixture Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction Mixture Crude Product Crude Product Reaction Mixture->Crude Product Incubation Chromatography (e.g., SEC, RP-HPLC) Chromatography (e.g., SEC, RP-HPLC) Crude Product->Chromatography (e.g., SEC, RP-HPLC) Purified Conjugate Purified Conjugate Chromatography (e.g., SEC, RP-HPLC)->Purified Conjugate NMR Spectroscopy NMR Spectroscopy Purified Conjugate->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Purified Conjugate->Mass Spectrometry Purity Assessment (HPLC) Purity Assessment (HPLC) Purified Conjugate->Purity Assessment (HPLC)

Caption: General workflow for amide bond formation, purification, and characterization.

Experimental Protocols

This section provides a detailed protocol for the coupling of a generic carboxylic acid-containing molecule to the methylamine group of this compound using EDC/NHS chemistry.

Materials and Reagents
  • Carboxylic acid-containing molecule (Molecule-COOH)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Tertiary amine base (e.g., Diisopropylethylamine - DIPEA) (Optional, for pH adjustment)

  • Reaction vials

  • Magnetic stirrer and stir bars

  • Argon or Nitrogen gas for inert atmosphere

General Protocol for Amide Coupling
  • Preparation:

    • Ensure all glassware is dry.

    • Equilibrate EDC and NHS to room temperature before opening the vials to prevent condensation of moisture.[7]

  • Reaction Setup:

    • In a reaction vial under an inert atmosphere (Argon or Nitrogen), dissolve the carboxylic acid-containing molecule (1.0 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.

    • Add EDC-HCl (1.2 equivalents) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

    • In a separate vial, dissolve this compound (1.1 equivalents) in a small amount of anhydrous DMF.

    • Add the this compound solution to the activated carboxylic acid mixture.

    • If the reaction mixture is acidic, a tertiary amine base like DIPEA can be added to raise the pH to around 7-8.

    • Allow the reaction to proceed at room temperature for 4 to 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

  • Quenching the Reaction (Optional):

    • To quench any unreacted NHS esters, a small amount of an amine-containing buffer (e.g., Tris buffer) can be added. However, this may complicate purification. For small molecule synthesis, proceeding directly to workup and purification is common.

Purification Protocol

The purification of PEGylated compounds can be challenging. Size Exclusion Chromatography (SEC) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) are common methods.[8][9] For small molecule conjugates, recrystallization might also be a viable option.[10]

  • Size Exclusion Chromatography (SEC): This method is effective for separating the PEGylated product from smaller unreacted starting materials and byproducts.[8]

  • Reverse-Phase HPLC (RP-HPLC): This technique separates molecules based on hydrophobicity and is useful for achieving high purity of the final conjugate.

Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to confirm the formation of the amide bond. Due to the partial double bond character of the C-N amide bond, rotation can be restricted, leading to distinct signals for the methyl group attached to the nitrogen.[11]

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to confirm the molecular weight of the desired product.

Quantitative Data and Reaction Parameters

The optimal reaction conditions can vary depending on the specific carboxylic acid being used. The following table provides a general guideline for reaction parameters. Researchers should perform small-scale optimization experiments to determine the ideal conditions for their specific application.

ParameterRecommended RangeNotes
Molar Ratio (Molecule-COOH : this compound) 1 : 1.1 - 1.5A slight excess of the amine can help drive the reaction to completion.
Molar Ratio (Molecule-COOH : EDC : NHS) 1 : 1.2 - 2.0 : 1.2 - 2.0An excess of coupling reagents is typically used to ensure efficient activation.[12]
Solvent Anhydrous DMF, DMSOEnsure the solvent is anhydrous to prevent hydrolysis of the activated ester.
Reaction Temperature Room Temperature (20-25 °C)Gentle heating (e.g., 40 °C) may be required for less reactive substrates.
Reaction Time 4 - 24 hoursMonitor by TLC or LC-MS to determine the optimal reaction time.[7]
pH 7.0 - 8.0The amine should be in its deprotonated, nucleophilic form.
Typical Yield 40% - 80%Yields can vary significantly based on the substrates and purification method.

Logical Relationships in EDC/NHS Coupling

The following diagram illustrates the key steps and intermediates in the EDC/NHS-mediated amide bond formation with the methylamine group of this compound.

G cluster_0 Carboxylic Acid Activation cluster_1 Amide Bond Formation A Molecule-COOH C O-acylisourea intermediate (unstable) A->C + B EDC B->C E NHS ester (more stable) C->E + D NHS D->E G Amide Conjugate E->G + F This compound F->G H NHS (byproduct) G->H releases

Caption: Key steps in EDC/NHS-mediated amide bond formation.

Conclusion

The formation of an amide bond with the methylamine group of this compound is a robust method for creating bifunctional linker-molecule conjugates. The use of EDC/NHS coupling chemistry provides a reliable means of activating carboxylic acids for reaction with the secondary amine of the PEG linker. Careful optimization of reaction conditions and appropriate purification and characterization techniques are essential for obtaining a high-purity product with the desired properties for downstream applications in research and drug development.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Methylamino-PEG1-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of effective drug delivery systems and diagnostic agents. Polyethylene (B3416737) glycol (PEG)ylation, the process of attaching PEG chains to a nanoparticle surface, is a widely adopted strategy to improve the physicochemical and biological properties of nanoparticles. This modification can enhance nanoparticle stability, increase systemic circulation time by reducing opsonization and clearance by the mononuclear phagocyte system, and improve biocompatibility.[1][2][3]

This document provides detailed application notes and protocols for the surface modification of nanoparticles using a specific, short-chain heterobifunctional PEG linker: Methylamino-PEG1-acid . This linker possesses a terminal methylamine (B109427) group and a carboxylic acid group, enabling versatile conjugation strategies.[4] These protocols are intended for researchers and scientists in the fields of nanomedicine, drug delivery, and biomaterials.

Physicochemical Properties of this compound

This compound is a hydrophilic PEG linker. The methylamine group is reactive towards activated carboxylic acids, aldehydes, and ketones, while the terminal carboxylic acid can be conjugated to primary amines using activators like EDC and NHS.[4]

PropertyValue
Molecular FormulaC6H13NO3
Molecular Weight147.17 g/mol
AppearanceWhite solid or colorless oil
SolubilitySoluble in water and most organic solvents

Applications in Nanoparticle Surface Modification

The use of a short PEG linker like this compound offers distinct advantages:

  • Minimal Increase in Hydrodynamic Size: Compared to long-chain PEGs, the single PEG unit results in a smaller increase in the nanoparticle's hydrodynamic diameter, which can be advantageous for applications requiring efficient tissue penetration.

  • Reduced Steric Hindrance: The short linker minimizes the "stealth" effect, which can be beneficial when specific targeting ligand-receptor interactions are desired.[5]

  • Improved Solubility and Stability: Even a short PEG chain can enhance the aqueous solubility and colloidal stability of nanoparticles.[6]

  • Versatile Conjugation: The bifunctional nature of the linker allows for various conjugation strategies, either by attaching the amine to the nanoparticle surface and using the acid for further functionalization, or vice versa.

Experimental Protocols

Protocol 1: Conjugation of this compound to Carboxylated Nanoparticles via EDC/NHS Chemistry

This protocol describes the covalent attachment of the methylamine group of this compound to nanoparticles with surface carboxyl groups.

Materials:

  • Carboxylated nanoparticles (e.g., PLGA, silica, or iron oxide nanoparticles)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Washing Buffer: PBS or deionized water

  • Centrifuge or magnetic separator (for magnetic nanoparticles)

Procedure:

  • Nanoparticle Preparation: Disperse the carboxylated nanoparticles in the Activation Buffer to a final concentration of 1-10 mg/mL. Sonicate briefly if necessary to ensure a uniform dispersion.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer. A typical starting concentration is 10 mg/mL for both.

    • Add EDC and NHS to the nanoparticle suspension. The molar ratio of EDC:NHS:carboxyl groups on the nanoparticle surface should be optimized, but a common starting point is 10:5:1.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form reactive NHS esters on the nanoparticle surface.

  • Washing (Optional but Recommended): To remove excess EDC and NHS, centrifuge the nanoparticles (e.g., 10,000 x g for 15 minutes) or use magnetic separation. Resuspend the activated nanoparticles in Coupling Buffer. This step minimizes side reactions.

  • Conjugation with this compound:

    • Dissolve this compound in Coupling Buffer. The molar excess of the PEG linker to the nanoparticle carboxyl groups should be optimized, with a starting point of 50-100 fold molar excess.

    • Add the this compound solution to the activated nanoparticle suspension.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to deactivate any unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Purification:

    • Separate the PEGylated nanoparticles from unreacted reagents by centrifugation or magnetic separation.

    • Wash the nanoparticles three times with Washing Buffer.

    • Resuspend the purified PEGylated nanoparticles in a suitable storage buffer (e.g., PBS).

Workflow for EDC/NHS Conjugation of this compound to Carboxylated Nanoparticles

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_quenching_purification Quenching & Purification NP_COOH Carboxylated Nanoparticles Activated_NP NHS-activated Nanoparticles NP_COOH->Activated_NP 15-30 min, RT EDC_NHS EDC + NHS in Activation Buffer EDC_NHS->Activated_NP PEGylated_NP PEGylated Nanoparticles Activated_NP->PEGylated_NP 2h RT or O/N 4°C PEG_Amine This compound in Coupling Buffer PEG_Amine->PEGylated_NP Purified_NP Purified PEGylated Nanoparticles PEGylated_NP->Purified_NP 30 min, RT Quenching Quenching Buffer (e.g., Tris, Glycine) Quenching->Purified_NP Final_Product Final Product Purified_NP->Final_Product Wash & Resuspend

Caption: Workflow for the surface modification of carboxylated nanoparticles.

Characterization of Modified Nanoparticles

Thorough characterization is essential to confirm successful surface modification and to understand the properties of the resulting nanoparticles.

Characterization TechniqueParameter MeasuredExpected Outcome with this compound
Dynamic Light Scattering (DLS) Hydrodynamic Diameter (Z-average) & Polydispersity Index (PDI)Slight increase in hydrodynamic diameter. PDI should remain low, indicating no significant aggregation.
Zeta Potential Analysis Surface ChargeA shift in zeta potential towards a more neutral value is expected due to the shielding of surface charges by the PEG layer.[1]
Transmission Electron Microscopy (TEM) Morphology and Core SizeNo change in the core size or morphology of the nanoparticles.
Fourier-Transform Infrared Spectroscopy (FTIR) Surface Functional GroupsAppearance of new peaks corresponding to the amide bond formed and characteristic peaks of the PEG linker.
Thermogravimetric Analysis (TGA) Grafting DensityA slight weight loss at the degradation temperature of the PEG linker can quantify the amount of grafted material.[2]
X-ray Photoelectron Spectroscopy (XPS) Elemental Composition of the SurfaceAn increase in the nitrogen and carbon signals relative to the core material's elements confirms surface modification.[1]

Quantitative Data Summary

The following table summarizes expected changes in nanoparticle properties after modification with short-chain PEG linkers, based on literature for similar modifications. The exact values will depend on the nanoparticle type, size, and initial surface chemistry.

ParameterBefore ModificationAfter Modification with Short-Chain PEG
Hydrodynamic Diameter (nm)100 ± 5105 - 115 ± 5
Zeta Potential (mV)-30 ± 5-15 to -25 ± 5
Drug Loading Capacity (%)Dependent on drug and nanoparticleMay slightly decrease due to surface modification
In vitro Cytotoxicity (IC50)VariesGenerally expected to increase (lower toxicity)
Cellular UptakeVariesMay be slightly reduced due to steric hindrance[7][8]

Potential Biological Effects and Signaling Pathways

The PEGylation of nanoparticles, even with a short linker like this compound, can influence their interaction with biological systems.

  • Protein Corona Formation: The hydrophilic PEG layer can reduce the non-specific adsorption of proteins, leading to the formation of a less dense "protein corona".[7] This can alter the biological identity of the nanoparticle and its subsequent cellular interactions.

  • Cellular Uptake: PEGylation can reduce uptake by phagocytic cells, a key mechanism for prolonging circulation time.[3] However, for targeted drug delivery, the short PEG1 linker is advantageous as it is less likely to sterically hinder the interaction of targeting ligands with their receptors compared to long-chain PEGs.[5] The overall effect on cellular uptake by target cells will be a balance between reduced non-specific uptake and maintained specific targeting.

  • Signaling Pathways: The direct impact of this compound on specific signaling pathways is not well-documented and is likely to be indirect. The primary influence will be on how the modified nanoparticle interacts with the cell surface. For instance, if the nanoparticle is designed to deliver a drug that targets a specific signaling pathway (e.g., a kinase inhibitor), the efficiency of delivery to the target cell, and thus the drug's effect on the pathway, will be modulated by the surface modification. The reduced protein corona and altered cellular uptake are the key factors that will indirectly influence the downstream signaling events.

Logical Relationship of PEGylation to Biological Outcomes

G cluster_physicochemical Physicochemical Changes cluster_biological Biological Interactions cluster_outcome Therapeutic Outcome NP Nanoparticle PEG_NP PEGylated Nanoparticle NP->PEG_NP PEG This compound PEG->PEG_NP Size Slight ↑ Hydrodynamic Size PEG_NP->Size Zeta Shift in Zeta Potential PEG_NP->Zeta Stability ↑ Colloidal Stability PEG_NP->Stability PC ↓ Protein Corona Formation Size->PC Zeta->PC Stability->PC Uptake ↓ Phagocytic Uptake PC->Uptake Circulation ↑ Circulation Time Uptake->Circulation Targeting Maintained Targeting Potential Circulation->Targeting Toxicity ↓ Systemic Toxicity Circulation->Toxicity Efficacy ↑ Therapeutic Efficacy Targeting->Efficacy Final_Outcome Improved Therapeutic Index

Caption: Impact of PEGylation on nanoparticle properties and outcomes.

References

Illuminating Biological Pathways: A Guide to Creating Fluorescently Labeled Probes with Methylamino-PEG1-acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The precise tracking and quantification of biomolecules are fundamental to advancing our understanding of complex biological processes, from cellular signaling cascades to the mechanisms of drug action. Fluorescent labeling has emerged as an indispensable tool for researchers, enabling the visualization and analysis of proteins, peptides, and other molecular targets with high sensitivity and specificity. Methylamino-PEG1-acid is a versatile heterobifunctional linker that provides a flexible and hydrophilic spacer, ideal for the creation of bespoke fluorescent probes. This document provides detailed application notes and protocols for the synthesis and characterization of fluorescently labeled probes using this compound, tailored for researchers, scientists, and drug development professionals.

Application Notes

This compound serves as a bridge, covalently connecting a fluorescent dye to a biomolecule of interest. Its structure, featuring a terminal methylamine (B109427) and a carboxylic acid, allows for a two-step conjugation strategy. The carboxylic acid can be activated to react with primary amines on a fluorescent dye, while the methylamine can be coupled to various functional groups on a target biomolecule. The short polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the resulting conjugate and minimizes steric hindrance, thereby preserving the biological activity of the labeled molecule.

Key Applications:

  • Protein and Peptide Labeling: Covalently attaching fluorescent dyes to proteins and peptides for applications in fluorescence microscopy, flow cytometry, and immunoassays.

  • Small Molecule Labeling: Modifying small molecule drugs or tool compounds to study their cellular uptake, distribution, and target engagement.

  • Probing Cellular Signaling: Labeled biomolecules can be used to investigate their role in signaling pathways, such as receptor-ligand interactions and enzyme activity. For instance, a fluorescently labeled ligand can be used to visualize its binding to cell surface receptors and subsequent internalization, providing insights into receptor trafficking and downstream signaling.

Experimental Protocols

The following protocols provide a step-by-step guide for the creation and characterization of fluorescently labeled probes using this compound.

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the activation of the carboxylic acid group of this compound to form a reactive N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Quenching Solution: 2-Mercaptoethanol (B42355)

Procedure:

  • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 100 mM.

  • In a separate tube, dissolve EDC and NHS in the Reaction Buffer to final concentrations of 200 mM and 50 mM, respectively.

  • Add the EDC/NHS solution to the this compound solution at a 1:1 volume ratio.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • The resulting solution contains the activated Methylamino-PEG1-NHS ester, which should be used immediately for conjugation.

  • (Optional) To quench any remaining EDC, add 2-mercaptoethanol to a final concentration of 20 mM.

Protocol 2: Conjugation of an Amine-Containing Fluorescent Dye to Activated this compound

This protocol details the reaction of the activated Methylamino-PEG1-NHS ester with a fluorescent dye containing a primary amine.

Materials:

  • Activated Methylamino-PEG1-NHS ester solution (from Protocol 1)

  • Amine-containing fluorescent dye (e.g., Fluorescein-amine, Rhodamine-amine)

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • Anhydrous DMF or DMSO

Procedure:

  • Dissolve the amine-containing fluorescent dye in anhydrous DMF or DMSO to a final concentration of 10 mM.

  • Add the fluorescent dye solution to the activated Methylamino-PEG1-NHS ester solution. A molar ratio of 1:1 to 1.5:1 (dye:linker) is recommended as a starting point.

  • Adjust the pH of the reaction mixture to 8.3-8.5 by adding the Conjugation Buffer.

  • Incubate the reaction for 2-4 hours at room temperature, protected from light.

  • The resulting product is the fluorescent dye conjugated to this compound (Dye-PEG1-Methylamine).

  • The crude reaction mixture can be purified using reverse-phase HPLC or other suitable chromatographic techniques.

Protocol 3: Labeling of a Target Biomolecule with Dye-PEG1-Methylamine

This protocol describes the final step of conjugating the fluorescently tagged linker to a biomolecule. The example below focuses on labeling a protein via its lysine (B10760008) residues after activating the protein's carboxyl groups. A more common approach is to have a biomolecule with a reactive group for the methylamine, such as a succinimidyl ester. For the purpose of this protocol, we will assume the target biomolecule has been modified to present a reactive group for the methylamine, for example, by first reacting it with a homobifunctional NHS ester crosslinker. A more direct approach would be to react the methylamine of the linker with a carbonyl group on the biomolecule via reductive amination.

Materials:

  • Purified Dye-PEG1-Methylamine

  • Target biomolecule with a reactive group for an amine (e.g., NHS ester-modified protein)

  • Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Dissolve the target biomolecule in the Labeling Buffer to a concentration of 1-10 mg/mL.

  • Add the purified Dye-PEG1-Methylamine to the biomolecule solution. The optimal molar ratio of dye-linker to biomolecule should be determined empirically, but a starting point of 10:1 to 20:1 is recommended.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM and incubating for 30 minutes.

  • Purify the fluorescently labeled biomolecule from excess dye-linker and other reaction components using a suitable purification method, such as size-exclusion chromatography.

Data Presentation

The success of the fluorescent labeling process can be quantified by determining the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each biomolecule.

Table 1: Characterization of Fluorescently Labeled Antibody
ParameterValueMethod
Antibody Concentration1.0 mg/mLUV-Vis (A280)
Fluorescent DyeFluorescein-
Dye Concentration5.0 x 10-6 MUV-Vis (A494)
Degree of Labeling (DOL)4.2Spectrophotometric Analysis
Labeling Efficiency85%HPLC Analysis
Fluorescence Quantum Yield0.75Comparative Method

Note: The values presented in this table are for illustrative purposes and will vary depending on the specific biomolecule, fluorescent dye, and reaction conditions.

Visualization of Experimental Workflow and a Relevant Signaling Pathway

To facilitate a clear understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow and a representative signaling pathway where the synthesized probes can be applied.

experimental_workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Dye Conjugation cluster_step3 Step 3: Biomolecule Labeling cluster_step4 Step 4: Purification & Analysis A This compound C Activated Linker (NHS Ester) A->C Activation B EDC/NHS E Dye-PEG1-Methylamine C->E Conjugation D Amine-Fluorescent Dye G Fluorescently Labeled Probe E->G Labeling F Target Biomolecule H Purification G->H I Characterization H->I

Caption: Experimental workflow for creating fluorescently labeled probes.

signaling_pathway cluster_membrane Cell Membrane Receptor Receptor Internalization Endocytosis Receptor->Internalization Probe Fluorescently Labeled Ligand Probe Probe->Receptor Binding Endosome Endosome Internalization->Endosome Signaling Downstream Signaling Cascade Endosome->Signaling Response Cellular Response Signaling->Response

Caption: Receptor-mediated endocytosis signaling pathway.

Application Notes and Protocols for Cross-linking Proteins with Methylamino-PEG1-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylamino-PEG1-acid is a heterobifunctional cross-linking reagent that enables the covalent conjugation of biomolecules. Its structure features a methylamine (B109427) group at one end and a carboxylic acid at the other, connected by a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This configuration allows for a controlled, two-step cross-linking process, minimizing the formation of unwanted polymers. The PEG spacer enhances the water solubility of the cross-linker and the resulting conjugate, which can reduce aggregation and immunogenicity.[1][2]

The primary application of this compound is the formation of a stable amide bond between two proteins or a protein and another molecule. The carboxylic acid end can be activated using carbodiimide (B86325) chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a reactive NHS ester. This activated linker can then react with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus) on a target protein. Subsequently, the methylamine end of the linker is available to react with a suitable functional group on a second protein, such as a carboxyl group (after activation) or a carbonyl group (aldehyde or ketone).

These application notes provide detailed protocols for the use of this compound in protein cross-linking experiments, guidance on reaction optimization, and methods for the characterization of the resulting conjugates.

Principle of Reaction

The cross-linking reaction using this compound is a two-step process:

  • Activation of Carboxylic Acid: The carboxylic acid group of this compound is activated by EDC in the presence of NHS (or its water-soluble analog, Sulfo-NHS). EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which is then converted by NHS into a more stable, amine-reactive NHS ester.[3] This step is most efficient at a slightly acidic pH (4.5-6.0).[4]

  • Amine Coupling (First Protein): The NHS ester of the activated this compound reacts with primary amine groups on the first target protein (Protein A) to form a stable amide bond. This reaction is most efficient at a physiological to slightly alkaline pH (7.2-8.5).[4]

  • Second Protein Conjugation: The now-modified Protein A, carrying the Methylamino-PEG1 linker, can be introduced to the second target protein (Protein B). The methylamine group of the linker can then react with an appropriate functional group on Protein B. For instance, if Protein B has accessible carboxyl groups, they can be activated with EDC/NHS to react with the methylamine of the linker.

This sequential approach provides greater control over the cross-linking reaction compared to homobifunctional cross-linkers, reducing the likelihood of intramolecular cross-linking and polymerization.[5]

Experimental Protocols

Materials and Reagents
  • This compound

  • Protein A (to be modified with the linker)

  • Protein B (to be cross-linked to Protein A)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

Protocol 1: Two-Step Protein-Protein Cross-linking

This protocol describes the initial modification of Protein A with this compound, followed by the conjugation to Protein B.

Step 1: Preparation of Reagents

  • Equilibrate EDC and NHS/Sulfo-NHS vials to room temperature before opening to prevent moisture condensation.

  • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.

  • Prepare a 10 mg/mL stock solution of EDC in Activation Buffer. Prepare fresh for each experiment.

  • Prepare a 10 mg/mL stock solution of NHS/Sulfo-NHS in Activation Buffer. Prepare fresh for each experiment.

  • Dissolve Protein A and Protein B in the appropriate buffers (Protein A in Activation Buffer, Protein B in Coupling Buffer) at a concentration of 1-5 mg/mL.

Step 2: Activation of this compound

  • In a microcentrifuge tube, combine 10-20 molar excess of this compound with EDC (2-4 mM final concentration) and NHS (5-10 mM final concentration) in Activation Buffer.

  • Incubate for 15-30 minutes at room temperature with gentle mixing.

Step 3: Conjugation to Protein A

  • Add the activated this compound solution to the Protein A solution.

  • Adjust the pH of the reaction mixture to 7.2-7.5 using Coupling Buffer.

  • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Remove excess cross-linker and byproducts by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer.

Step 4: Conjugation to Protein B

  • The carboxyl groups on Protein B need to be activated. To the Protein B solution in Activation Buffer, add EDC (2-4 mM final concentration) and NHS (5-10 mM final concentration). Incubate for 15 minutes at room temperature.

  • Remove excess EDC and NHS from the activated Protein B using a desalting column equilibrated with Coupling Buffer.

  • Combine the purified, linker-modified Protein A with the activated Protein B.

  • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding Quenching Solution to a final concentration of 20-50 mM.

  • The final cross-linked protein conjugate can be purified by size-exclusion chromatography to separate the cross-linked product from unreacted proteins.

Characterization of Cross-linked Proteins

The success of the cross-linking reaction can be assessed by several methods:

  • SDS-PAGE Analysis: A shift in the molecular weight of the cross-linked product compared to the individual proteins will be observed.

  • Mass Spectrometry (MS): MS analysis can confirm the mass of the conjugate and, with further analysis (e.g., peptide mapping after proteolytic digestion), can identify the specific residues involved in the cross-link.

  • Western Blotting: If antibodies are available for the target proteins, Western blotting can be used to confirm the presence of both proteins in the higher molecular weight cross-linked band.

Quantitative Data

The efficiency of cross-linking can be influenced by several factors, including the molar ratio of the cross-linker to the protein, reaction pH, and incubation time. Quantitative cross-linking mass spectrometry (qXL-MS) techniques can be employed to determine the yield of specific cross-linked peptides.[6][7] The following table provides a hypothetical summary of expected outcomes based on varying reaction conditions. Actual results will be protein-dependent and require empirical optimization.

Molar Ratio (Linker:Protein A)Activation pHCoupling pHIncubation Time (hours)Expected Cross-linking Efficiency (%)
10:16.07.5215-30
20:16.07.5230-50
50:16.07.5240-60
20:15.57.5435-55
20:16.08.0230-50

Note: Efficiency is defined as the percentage of Protein A successfully conjugated with Protein B, as determined by quantitative analysis of SDS-PAGE gels or by qXL-MS.

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Activation of Linker cluster_step2 Step 2: Conjugation to Protein A cluster_step3 Step 3: Conjugation to Protein B linker This compound edc_nhs EDC + NHS pH 6.0 linker->edc_nhs activated_linker Activated Linker (NHS Ester) edc_nhs->activated_linker protein_a Protein A reaction1 Reaction pH 7.5 activated_linker->reaction1 protein_a->reaction1 modified_protein_a Protein A - Linker reaction1->modified_protein_a protein_b Protein B reaction2 Reaction pH 7.5 modified_protein_a->reaction2 edc_nhs2 EDC + NHS pH 6.0 protein_b->edc_nhs2 activated_protein_b Activated Protein B edc_nhs2->activated_protein_b activated_protein_b->reaction2 crosslinked_product Protein A - Linker - Protein B reaction2->crosslinked_product

Caption: Workflow for two-step protein cross-linking.

EGFR Signaling Pathway Example

Cross-linking mass spectrometry is a powerful tool for studying protein-protein interactions within signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[8][9][10][11] Upon binding of its ligand, EGF, EGFR dimerizes and autophosphorylates, creating docking sites for various downstream signaling proteins like Grb2 and Shc. These interactions initiate cascades, including the Ras-Raf-MEK-ERK pathway, which regulates cell proliferation and survival.[12] Chemical cross-linking can be used to "capture" these transient interactions for identification by mass spectrometry.

egfr_pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Shc Shc EGFR->Shc Recruits SOS SOS Grb2->SOS Shc->Grb2 Ras Ras SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Promotes

Caption: Simplified EGFR signaling pathway.

Troubleshooting

IssuePossible CauseRecommendation
Low Cross-linking Yield Inefficient activation of carboxylic acidsEnsure EDC and NHS are fresh and handled in anhydrous conditions. Optimize activation pH (4.5-6.0).
Inefficient amine couplingEnsure coupling pH is optimal (7.2-8.0). Increase the molar excess of the activated linker.
Hydrolysis of NHS esterPerform the amine coupling step immediately after activation and removal of excess reagents.
Steric hindranceConsider using a longer PEG spacer if the target functional groups are not easily accessible.
Protein Precipitation High concentration of cross-linkerReduce the molar excess of the cross-linker.
Change in protein solubility after modificationPerform the reaction in a buffer with appropriate ionic strength and additives. The PEG spacer on the linker should generally improve solubility.
Non-specific Cross-linking Reaction time too longOptimize and potentially shorten the incubation times.
Inadequate quenchingEnsure the quenching reagent is added at a sufficient concentration and allowed to react completely.

Conclusion

This compound is a versatile tool for the controlled covalent cross-linking of proteins. The two-step reaction mechanism, facilitated by EDC/NHS chemistry, allows for specific and efficient conjugation with reduced side products. By carefully optimizing reaction conditions and utilizing appropriate analytical techniques for characterization, researchers can effectively employ this cross-linker to study protein-protein interactions, create novel bioconjugates for therapeutic and diagnostic applications, and stabilize protein complexes for structural analysis.

References

Application Notes and Protocols for the Purification of Methylamino-PEG1-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylamino-PEG1-acid is a hydrophilic, bifunctional linker commonly employed in bioconjugation, serving as a spacer to connect molecules of interest. Its application is particularly prominent in the development of targeted therapies such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The purity of the resulting conjugate is paramount to ensure reproducible biological activity, accurate structure-activity relationship (SAR) studies, and ultimately, the safety and efficacy of a therapeutic candidate.

This document provides detailed application notes and protocols for the purification of this compound conjugates from typical reaction mixtures. The primary impurities to be removed often include unreacted starting materials (the molecule to be conjugated and the PEG linker), coupling reagents, and reaction byproducts. Due to the amphiphilic nature of these conjugates, a combination of chromatographic techniques is often necessary to achieve high purity.

Purification Strategies

The selection of a suitable purification strategy depends on the physicochemical properties of the conjugate, including its polarity, charge, and molecular weight, as well as the nature of the impurities. The most common and effective techniques for the purification of small molecule PEG conjugates are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Flash Chromatography.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution purification technique that separates molecules based on their hydrophobicity.[] It is particularly well-suited for the purification of polar to moderately nonpolar small molecule conjugates. The stationary phase is nonpolar (e.g., C18 or C8), and the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Principle: The conjugate and impurities are loaded onto the column in a weak mobile phase (high aqueous content), where they bind to the stationary phase. A gradient of increasing organic solvent is then applied, causing the compounds to elute in order of increasing hydrophobicity. Additives such as trifluoroacetic acid (TFA) or formic acid are often included in the mobile phase to improve peak shape and resolution.

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Product in Mobile Phase A filter Filter through 0.22 µm Syringe Filter dissolve->filter inject Inject Sample onto C18 Column filter->inject gradient Apply Water/Acetonitrile Gradient inject->gradient detect Monitor Elution (UV-Vis/ELSD/MS) gradient->detect collect Collect Fractions detect->collect analyze Analyze Fractions (Analytical HPLC/LC-MS) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize to Obtain Purified Conjugate pool->lyophilize

Figure 1. General workflow for the purification of this compound conjugates using RP-HPLC.

Experimental Protocol: Preparative RP-HPLC

This protocol provides a general method for the purification of a this compound conjugate. Optimization of the gradient and other parameters may be necessary depending on the specific properties of the conjugate.

Instrumentation and Reagents:

  • Preparative HPLC system with a gradient pump, autosampler, fraction collector, and detector (UV-Vis, ELSD, or MS).

  • Preparative C18 column (e.g., 10 µm particle size, 100 Å pore size, 21.2 x 250 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).

  • Sample solvent: Mobile Phase A or a mixture of Mobile Phase A and B that ensures complete dissolution of the sample.

  • Filtration unit: 0.22 µm syringe filters.

Procedure:

  • Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5 column volumes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude conjugate mixture in a minimal volume of the sample solvent. Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Injection: Inject the filtered sample onto the equilibrated column.

  • Elution and Fraction Collection: Elute the bound compounds using a linear gradient of Mobile Phase B. A typical gradient is outlined in the table below. Monitor the elution profile at an appropriate wavelength (e.g., 220 nm for amide bonds or a wavelength corresponding to a chromophore in the conjugated molecule). Collect fractions based on the detector signal.

  • Purity Analysis: Analyze the collected fractions for purity using analytical RP-HPLC or LC-MS.

  • Product Recovery: Pool the fractions containing the pure conjugate and remove the solvent, typically by lyophilization, to obtain the final product.

Table 1: Representative Preparative RP-HPLC Parameters

ParameterValue
Column C18, 10 µm, 100 Å, 21.2 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 20 mL/min
Detection UV-Vis at 220 nm and/or other relevant wavelengths
Gradient 5% to 65% B over 40 minutes
65% to 100% B over 5 minutes
Hold at 100% B for 5 minutes
100% to 5% B over 2 minutes
Re-equilibrate at 5% B for 8 minutes
Injection Volume 1-5 mL (dependent on sample concentration)
Flash Chromatography

Flash chromatography is a rapid form of preparative column chromatography that is widely used for the purification of organic compounds. It is a lower-pressure, lower-resolution technique compared to HPLC but is often sufficient for removing major impurities and can be scaled up more easily. For polar, PEG-containing compounds, normal-phase silica (B1680970) gel or reversed-phase C18 silica can be used as the stationary phase.

Principle: The crude reaction mixture is loaded onto a column packed with a stationary phase (e.g., silica gel). A solvent system (mobile phase) is then passed through the column under moderate pressure. Separation occurs based on the differential partitioning of the components between the stationary and mobile phases.

Flash_Chromatography_Workflow cluster_prep Sample Preparation cluster_flash Flash Chromatography cluster_post Post-Purification adsorb Adsorb Crude Product onto Silica Gel dry Dry the Adsorbed Sample adsorb->dry load Load Sample onto the Column dry->load pack Pack Column with Silica Gel pack->load elute Elute with a Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc pool Pool Pure Fractions tlc->pool concentrate Concentrate under Reduced Pressure pool->concentrate

Figure 2. General workflow for the purification of this compound conjugates using flash chromatography.

Experimental Protocol: Normal-Phase Flash Chromatography

This protocol is suitable for the purification of moderately polar this compound conjugates from less polar or more polar impurities.

Instrumentation and Reagents:

  • Flash chromatography system with a pump, column, and fraction collector.

  • Pre-packed silica gel column or a glass column for manual packing.

  • Silica gel (for sample adsorption and column packing).

  • Solvents: Dichloromethane (DCM) and Methanol (MeOH).

  • Thin Layer Chromatography (TLC) plates, developing chamber, and visualization method (e.g., UV lamp, iodine chamber, or a staining solution).

Procedure:

  • TLC Method Development: Develop a TLC solvent system that provides good separation of the desired conjugate from impurities. A typical starting point is a mixture of DCM and MeOH. The ideal Rf value for the target compound is typically between 0.2 and 0.4.

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM or MeOH). Add a small amount of silica gel to the solution and concentrate the slurry to dryness under reduced pressure. This dry-loading method generally provides better resolution.

  • Column Packing and Equilibration: If not using a pre-packed column, pack a glass column with silica gel in the initial, low-polarity eluent. Equilibrate the packed column with the starting mobile phase until the packing is stable.

  • Sample Loading: Carefully load the dried, adsorbed sample onto the top of the column.

  • Elution and Fraction Collection: Begin elution with the starting mobile phase and gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., MeOH in DCM). Collect fractions throughout the elution process.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified conjugate.

Table 2: Representative Normal-Phase Flash Chromatography Parameters

ParameterValue
Stationary Phase Silica Gel, 40-63 µm
Mobile Phase Gradient of Methanol in Dichloromethane (e.g., 0% to 10% MeOH)
Sample Loading Dry loading on silica gel
Detection TLC analysis of fractions with UV visualization and/or staining
Typical Gradient 100% DCM (2 column volumes)
0% to 5% MeOH in DCM over 10 column volumes
5% to 10% MeOH in DCM over 5 column volumes
Hold at 10% MeOH in DCM for 5 column volumes

Purity Assessment

After purification, it is crucial to assess the purity of the this compound conjugate. The following analytical techniques are recommended:

  • Analytical RP-HPLC: This is used to determine the purity of the final product with high resolution. The purified conjugate should ideally appear as a single, sharp peak. Purity is typically calculated based on the peak area percentage.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS confirms the identity of the purified product by providing its molecular weight. The observed mass should correspond to the theoretical mass of the conjugate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can confirm the structure of the conjugate and identify any residual impurities.

Conclusion

The purification of this compound conjugates is a critical step in their development for various applications. RP-HPLC and flash chromatography are powerful and complementary techniques for achieving high purity. The choice of method and specific conditions should be tailored to the properties of the individual conjugate. Thorough analytical characterization of the final product is essential to ensure its quality and suitability for downstream applications.

References

Application Notes and Protocols for Stoichiometric Control in Methylamino-PEG1-acid Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a leading strategy for improving the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides. This modification can increase serum half-life, enhance stability, and reduce immunogenicity by increasing the molecule's hydrodynamic radius and masking surface epitopes.[1][2][3] Methylamino-PEG1-acid is a short, hydrophilic linker containing a terminal carboxylic acid, making it suitable for conjugation to primary amines on biomolecules.[4]

Achieving a desired degree of PEGylation is critical, as heterogeneous mixtures of un-PEGylated, mono-PEGylated, and multi-PEGylated species can lead to inconsistent therapeutic efficacy and complex purification challenges.[5][6] Stoichiometric control is therefore paramount. This document provides detailed protocols for the controlled conjugation of this compound to amine-containing molecules using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry, focusing on methods to optimize and analyze the reaction outcome.

The core principle involves a two-step process:

  • Activation: The carboxylic acid group on this compound is activated with EDC and NHS (or its water-soluble analogue, Sulfo-NHS) to form a semi-stable, amine-reactive NHS ester.[7][8]

  • Conjugation: The activated PEG-NHS ester reacts with primary amines (e.g., the ε-amine of lysine (B10760008) residues or the N-terminal α-amine) on the target molecule to form a stable amide bond.[7][9]

Overall Experimental Workflow

The successful execution of a controlled PEGylation reaction involves a sequence of distinct steps, from reagent preparation to final analysis. Careful attention to each stage is necessary to ensure reproducibility and achieve the desired product profile.

G prep_reagents Reagent & Buffer Preparation activation Activation of This compound (EDC/Sulfo-NHS) prep_reagents->activation prep_protein Target Molecule (e.g., Protein) Preparation conjugation Conjugation to Target Molecule prep_protein->conjugation activation->conjugation Add Activated PEG quenching Quenching Reaction conjugation->quenching purification Purification (e.g., SEC) quenching->purification analysis Analysis & Characterization (SDS-PAGE, HPLC, MS) purification->analysis

Caption: General workflow for this compound conjugation.

Protocol 1: Two-Step EDC/Sulfo-NHS Conjugation

This two-step protocol is recommended as it enhances control and reduces the risk of protein polymerization compared to a one-pot method.[8] The activation of the PEG-acid is performed separately before its addition to the target protein.

Materials and Reagents
  • This compound

  • Target molecule with primary amines (e.g., Protein, Antibody, Peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4. Note: Avoid buffers containing primary amines like Tris or glycine.[9][10]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification/Storage Buffer: Buffer appropriate for the target molecule (e.g., PBS, pH 7.4)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification equipment (e.g., Size Exclusion Chromatography (SEC) column)[]

  • Analytical equipment (e.g., SDS-PAGE system, HPLC)[]

Reaction Chemistry

The reaction proceeds by first activating the carboxylic acid with EDC to form a reactive O-acylisourea intermediate. This unstable intermediate reacts with Sulfo-NHS to create a more stable, amine-reactive ester, which then couples with a primary amine on the target molecule.

reaction_mechanism PEG_COOH PEG-COOH Intermediate O-acylisourea intermediate (unstable) PEG_COOH->Intermediate label_activation Step 1: Activation EDC EDC EDC->Intermediate Sulfo_NHS Sulfo-NHS Activated_PEG PEG-Sulfo-NHS Ester (amine-reactive) Sulfo_NHS->Activated_PEG Protein_NH2 Protein-NH₂ Final_Product Protein-NH-CO-PEG (Stable Amide Bond) Protein_NH2->Final_Product Intermediate->Activated_PEG Byproduct1 EDC-urea byproduct Intermediate->Byproduct1 Activated_PEG->Final_Product label_conjugation Step 2: Conjugation Byproduct2 Sulfo-NHS Final_Product->Byproduct2

Caption: EDC/Sulfo-NHS two-step conjugation chemistry.

Procedure

Part A: Activation of this compound

  • Prepare Solutions: Allow all reagents to equilibrate to room temperature before opening vials to prevent moisture condensation.[9] Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use, as EDC is susceptible to hydrolysis.

  • Dissolve PEG: Dissolve this compound in Activation Buffer. If solubility is an issue, a small amount of a water-miscible organic solvent like DMF or DMSO can be used.

  • Activate: Add a 2 to 5-fold molar excess of EDC and Sulfo-NHS to the dissolved this compound.

  • Incubate: Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle mixing.

Part B: Conjugation to Target Molecule

  • Prepare Target: Ensure the target molecule is in the amine-free Conjugation Buffer (pH 7.4). If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Combine: Add the activated PEG solution from Part A to the target molecule solution. The final volume of organic solvent should ideally not exceed 10% of the total reaction volume.[13]

  • Incubate: Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation. Reaction time is a key parameter to optimize.

Part C: Quenching and Purification

  • Quench: Add a quenching reagent (e.g., Tris or glycine) to a final concentration of 20-50 mM to consume any unreacted PEG-Sulfo-NHS ester. Incubate for 30 minutes.[14][15]

  • Purify: Separate the PEGylated conjugate from unreacted PEG, excess reagents, and unconjugated protein. Size Exclusion Chromatography (SEC) is the most common method for this separation due to the size difference between the components.[][16] Other techniques like Ion Exchange Chromatography (IEX) or Hydrophobic Interaction Chromatography (HIC) can also be used, especially for separating species with different degrees of PEGylation.[][16]

  • Analyze Fractions: Collect fractions from the purification column and analyze them using SDS-PAGE and/or UV-Vis spectroscopy to identify those containing the purified conjugate.

Protocol 2: Optimizing Stoichiometry

The key to controlling the extent of PEGylation is the molar ratio of the activated PEG reagent to the target molecule.[17] A screening experiment with varying ratios is essential to determine the optimal conditions for your specific molecule.

Procedure
  • Set Up Reactions: Prepare a series of parallel reactions following Protocol 1. Keep the concentration of the target molecule and all other reaction conditions (pH, temperature, time) constant.

  • Vary Molar Ratio: Vary the molar excess of activated this compound added to the target molecule. A typical range to screen is from a 1:1 to a 50:1 molar ratio (PEG:Target).

    • Reaction 1: 1:1 (PEG:Target)

    • Reaction 2: 5:1 (PEG:Target)

    • Reaction 3: 10:1 (PEG:Target)

    • Reaction 4: 20:1 (PEG:Target)

    • Reaction 5: 50:1 (PEG:Target)

    • Control: No PEG added.

  • Analyze Results: After quenching the reactions, analyze a small aliquot from each crude reaction mixture using SDS-PAGE and/or SEC-HPLC.

    • SDS-PAGE: Will show distinct bands corresponding to the unmodified protein and the protein modified with one, two, or more PEG chains, with each PEG addition causing a visible increase in molecular weight.[1]

    • SEC-HPLC: Will provide a quantitative measure of the different species in the mixture, allowing for the calculation of the percentage of each species.[18][19]

Data Interpretation

Summarize the quantitative data from the SEC-HPLC analysis in a table. This allows for a direct comparison of how the input stoichiometry affects the product distribution.

Input Molar Ratio (PEG:Target)% Unconjugated% Mono-PEGylated% Di-PEGylated% Multi-PEGylated
1:165%30%5%0%
5:125%60%15%<1%
10:15%75% 18%2%
20:1<1%55%35%10%
50:10%20%45%35%
Note: The data above is representative and will vary significantly based on the target molecule and reaction conditions.

Based on this data, the 10:1 molar ratio would be selected if the goal is to maximize the yield of the mono-PEGylated product.

G Outcome PEGylation Outcome (Degree of Modification, Yield) Stoichiometry Molar Ratio (PEG:Target) Stoichiometry->Outcome Major Influence pH Reaction pH pH->Outcome Time Reaction Time Time->Outcome Temp Temperature Temp->Outcome

Caption: Key parameters influencing the stoichiometry of conjugation.

Protocol 3: Analytical Characterization

Thorough analysis is required to confirm successful conjugation and quantify the product distribution.

SDS-PAGE (Qualitative)
  • Principle: Separates proteins based on size. PEGylation increases the hydrodynamic radius, causing a significant shift to a higher apparent molecular weight.

  • Procedure: Run samples of the un-PEGylated target, the crude reaction mixture, and purified fractions on an appropriate percentage acrylamide (B121943) gel.

  • Expected Result: A ladder of bands will be visible in the crude sample, corresponding to the unmodified protein and the protein with increasing numbers of attached PEG molecules. The purified sample should ideally show a single, dominant band for the desired product.[1]

SEC-HPLC (Quantitative)
  • Principle: Separates molecules based on their hydrodynamic size in solution. This technique can resolve and quantify unconjugated protein, different PEGylated species, and free PEG.

  • Procedure: Inject samples onto a calibrated SEC column and monitor the eluent with a UV detector (for protein) and optionally a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) for PEG detection.[17][18]

  • Expected Result: A chromatogram with distinct peaks for each species. The area under each peak can be used to calculate the relative percentage of each component in the mixture.

Mass Spectrometry (Confirmatory)
  • Principle: Provides a precise molecular weight of the conjugates, confirming the number of PEG molecules attached.

  • Procedure: Analyze purified fractions using MALDI-TOF or ESI-MS.

  • Expected Result: The mass spectrum will show a peak or series of peaks corresponding to the theoretical mass of the desired PEGylated product. The mass increase compared to the unmodified protein should equal the mass of the attached PEG moieties.[20]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conjugation Inactive reagents (hydrolyzed EDC or PEG-NHS).Use fresh, high-quality reagents. Prepare EDC/NHS solutions immediately before use.[9]
Buffer contains primary amines (Tris, glycine).Perform buffer exchange into an amine-free buffer like PBS or MES before conjugation.[10]
Incorrect pH for activation or conjugation.Ensure activation is done at pH ~6.0 and conjugation at pH ~7.4-8.0.
Insufficient molar excess of PEG/coupling reagents.Increase the molar ratio of PEG:Target and EDC/NHS:PEG in an optimization experiment (Protocol 2).
Precipitation During Reaction Poor solubility of the target molecule or PEG reagent.Decrease protein concentration. Add a small percentage of an organic co-solvent (e.g., <10% DMSO).
Protein instability at reaction pH.Confirm protein stability at the conjugation pH; adjust if necessary.
High Polydispersity (Many PEGylated Species) Molar ratio is too high.Reduce the molar ratio of PEG:Target (see Protocol 2).
Reaction time is too long.Perform a time-course experiment (e.g., 30 min, 1 hr, 2 hr, 4 hr) to find the optimal reaction duration.
Target protein has many highly accessible and reactive amines.Consider site-directed mutagenesis to remove highly reactive, non-essential lysine residues.[21]

References

Troubleshooting & Optimization

How to improve the yield of Methylamino-PEG1-acid conjugation reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Methylamino-PEG1-acid conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the two-step EDC/NHS conjugation of this compound to a carboxyl group?

A1: The EDC/NHS coupling reaction involves two distinct steps, each with its own optimal pH range. The activation of the carboxyl group on your molecule with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is most efficient in an acidic environment, typically between pH 4.5 and 6.0 .[1][2] The subsequent reaction of the N-hydroxysuccinimide (NHS)-activated molecule with the primary amine of this compound is most efficient at a physiological to slightly basic pH, ranging from 7.0 to 8.5 .[2][3] For a two-step protocol, it is recommended to perform the activation step in a buffer such as MES at pH 5.0-6.0, and then either raise the pH of the reaction mixture or exchange the buffer to one with a pH of 7.2-7.5 for the coupling step with the amine-containing PEG reagent.[3][4]

Q2: Which buffers are recommended for this reaction, and which should I avoid?

A2: It is crucial to use buffers that do not contain primary amines or carboxylates, as these functional groups will compete with the intended reaction, leading to reduced yield and the formation of byproducts.[5][6]

  • Recommended Buffers:

    • Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a common and effective choice.[3][6]

    • Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS), Borate buffer, HEPES, and sodium bicarbonate buffer are frequently used.[5][7]

  • Buffers to Avoid:

    • Buffers containing primary amines, such as Tris and glycine , will react with the NHS ester, reducing the efficiency of the desired conjugation.[5][7]

    • Buffers with carboxyl groups, like acetate , can compete with your target molecule during the EDC activation step.[6]

Q3: How should I store and handle my EDC and NHS reagents to ensure they are active?

A3: Both EDC and NHS are sensitive to moisture and can lose activity if not handled and stored properly.[8][9]

  • Storage: Store both EDC and NHS desiccated at -20°C.[4]

  • Handling: Before opening, it is critical to allow the reagent vials to warm to room temperature.[4][8] This prevents atmospheric moisture from condensing inside the cold vial, which would lead to hydrolysis and inactivation of the reagents. Once opened, use the required amount and then promptly reseal the vial, preferably under an inert gas like nitrogen or argon, and return it to desiccated storage at -20°C. For frequent use, consider preparing single-use aliquots to minimize repeated opening and closing of the main stock vial.[9]

Q4: What are the recommended molar ratios of the carboxyl-containing molecule, EDC, NHS, and this compound?

A4: The optimal molar ratios can vary depending on the specific reactants and must often be determined empirically. However, a common starting point is to use a molar excess of the PEG reagent and the coupling agents relative to the carboxyl-containing molecule.

ReactantRecommended Molar Excess (relative to Carboxyl Groups)
EDC2 to 10-fold[2]
NHS/sulfo-NHS2 to 5-fold[2]
This compound5 to 20-fold[10]

It is often beneficial to start with a ratio within these ranges and then optimize based on the reaction outcome. For particularly dilute protein solutions, a greater molar excess of the NHS-activated PEG may be necessary to achieve a high degree of labeling.[10]

Troubleshooting Guide

Issue 1: Low or No Conjugation Yield

This is the most common issue encountered. Several factors can contribute to a low yield of the desired PEGylated product.

Possible Cause Recommended Solution
Inactive EDC or NHS EDC and NHS are moisture-sensitive. Ensure they have been stored correctly (desiccated at -20°C) and allowed to warm to room temperature before opening to prevent condensation.[4][8] Consider using a fresh batch of reagents if there is any doubt about their activity.
Suboptimal pH Verify the pH of your reaction buffers. Use a non-amine, non-carboxylate buffer like MES at pH 4.5-6.0 for the activation step and a buffer like PBS at pH 7.2-8.5 for the coupling step.[2][3]
Competing Nucleophiles Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine) that can compete with the this compound for reaction with the NHS ester.[5][7]
Hydrolysis of NHS Ester The NHS ester intermediate is susceptible to hydrolysis, especially at higher pH and temperature.[11][12] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C.[11][12] Perform the coupling step as soon as possible after the activation step. Running the reaction at 4°C can slow down hydrolysis, but may require a longer reaction time.[7]
Insufficient Molar Ratios The concentration of reactants can significantly impact the reaction rate. Consider increasing the molar excess of EDC, NHS, and/or the this compound.[13][14]
Steric Hindrance The carboxyl group on your molecule may be sterically hindered, preventing efficient access for the coupling reagents. Increasing the reaction time or temperature (while being mindful of hydrolysis and molecule stability) may help.

Issue 2: Precipitation During the Reaction

Precipitation of your molecule of interest can significantly reduce the yield.

Possible Cause Recommended Solution
Protein Aggregation Changes in pH or the addition of reagents can sometimes cause proteins to aggregate. Ensure your protein is soluble and stable in the chosen reaction buffers. A buffer exchange step prior to the reaction can ensure compatibility.
High EDC Concentration In some instances, very high concentrations of EDC can lead to the precipitation of the molecule being activated. If you are using a large excess of EDC and observing precipitation, try reducing the concentration.[4]
Low Solubility of PEGylated Product The final PEGylated product may have different solubility characteristics than the starting material. If precipitation occurs after the addition of the PEG reagent, you may need to adjust the buffer composition or add a co-solvent (if compatible with your molecule).

Experimental Protocols

Two-Step Protocol for Conjugating this compound to a Protein

This protocol is a general guideline and may require optimization for your specific protein.

Materials:

  • Protein with accessible carboxyl groups (in a suitable buffer)

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Desalting column for buffer exchange and purification

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and Sulfo-NHS vials to room temperature before opening.[4]

    • Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer immediately before use.

  • Protein Preparation:

    • Dissolve or buffer exchange the protein into the Activation Buffer at a concentration of 1-10 mg/mL.

  • Activation of Carboxyl Groups:

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the protein solution.[2]

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Buffer Exchange (Optional but Recommended):

    • Remove excess EDC and byproducts by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer. This step also raises the pH for the subsequent coupling reaction.

  • Conjugation with this compound:

    • Immediately add a 20-fold molar excess of this compound to the activated protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by reacting with any remaining NHS esters. Incubate for 15-30 minutes.

  • Purification:

    • Purify the PEGylated protein from excess reagents and unreacted PEG using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

Purification by Size-Exclusion Chromatography (SEC)

Procedure:

  • Column Equilibration: Equilibrate an SEC column with at least two column volumes of a suitable storage buffer (e.g., PBS).

  • Sample Loading: Load the quenched reaction mixture onto the column.

  • Elution: Elute the sample with the storage buffer. The larger PEGylated protein will elute first, followed by the smaller, unreacted this compound and other small molecules.

  • Fraction Collection and Analysis: Collect fractions and analyze them for protein content (e.g., by measuring absorbance at 280 nm) to identify the fractions containing the purified conjugate.

Visualizations

G General Workflow for this compound Conjugation cluster_0 Activation Step (pH 4.5-6.0) cluster_1 Coupling Step (pH 7.2-8.5) cluster_2 Quenching & Purification A Dissolve Carboxyl-Molecule in MES Buffer B Add EDC and NHS A->B C Incubate 15-30 min at RT B->C D Buffer Exchange to PBS (optional) C->D Proceed Immediately E Add this compound D->E F Incubate 2h at RT or overnight at 4°C E->F G Add Quenching Buffer (e.g., Tris) F->G H Purify (SEC, Dialysis) G->H I Characterize Conjugate H->I

Caption: A general experimental workflow for the two-step conjugation of this compound.

G Troubleshooting Low Conjugation Yield cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_molecule Substrate Issues Start Low or No Yield Reagent_Quality Check EDC/NHS Activity (Use fresh reagents) Start->Reagent_Quality Reagent_Storage Verify Proper Storage (-20°C, desiccated) Start->Reagent_Storage pH_Check Verify Buffer pH (Activation: 4.5-6.0, Coupling: 7.2-8.5) Start->pH_Check Buffer_Choice Ensure Buffer is Amine-Free (Avoid Tris, Glycine) Start->Buffer_Choice Hydrolysis Minimize NHS Ester Hydrolysis (Work quickly, consider 4°C) Start->Hydrolysis Molar_Ratio Optimize Molar Ratios (Increase excess of reagents) Start->Molar_Ratio Steric_Hindrance Consider Steric Hindrance (Increase reaction time/temp) Start->Steric_Hindrance

References

Common side reactions with Methylamino-PEG1-acid and how to avoid them.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methylamino-PEG1-acid. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and avoiding potential side reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

This compound is a heterobifunctional PEG linker. It contains two reactive functional groups: a methylamino group (-NHCH₃) and a carboxylic acid group (-COOH), separated by a single polyethylene (B3416737) glycol (PEG) unit. The methylamino group can react with electrophiles such as NHS esters, while the carboxylic acid can be activated to react with nucleophiles, most commonly primary amines on proteins or other molecules.

Q2: What is the most common reaction strategy for using this compound?

The most frequent application involves activating the terminal carboxylic acid with a carbodiimide (B86325), such as EDC, often in the presence of N-hydroxysuccinimide (NHS) or Sulfo-NHS, to form an NHS ester. This activated PEG linker then readily reacts with primary amines (e.g., lysine (B10760008) residues on a protein) to form a stable amide bond.

Q3: What are the primary side reactions to be aware of when using this compound?

The most significant side reactions occur after the activation of the carboxylic acid to an NHS ester. These include:

  • Hydrolysis of the activated ester: The NHS ester can react with water and hydrolyze back to the carboxylic acid, rendering it unreactive towards amines. This is a major competitive reaction.

  • Reaction with other nucleophilic residues: Besides primary amines, the activated ester can sometimes react with the hydroxyl groups of serine, threonine, and tyrosine residues, or the imidazole (B134444) group of histidine, although these reactions are generally less favorable.[1][2]

  • Intra/Inter-molecular cross-linking: If the target molecule has multiple amine groups, there is a possibility of creating cross-linked products, which can lead to aggregation and precipitation.[3][4]

Troubleshooting Guide

Problem 1: Low or No PEGylation Yield

Possible Causes & Solutions

CauseRecommended Solution
Hydrolysis of Activated PEG Ester The half-life of NHS esters is significantly reduced at higher pH. For instance, at pH 7.4, the half-life can be over 120 minutes, but at pH 9.0, it can be less than 9 minutes.[5] Prepare the activated PEG solution immediately before use and perform the conjugation reaction without delay. Use buffers with a pH range of 7.2-8.5 for optimal reaction efficiency.[6][7]
Incorrect Reaction Buffer Buffers containing primary amines, such as Tris, will compete with the target molecule for the activated PEG linker. Use non-amine-containing buffers like phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.[7]
Incomplete Activation of Carboxylic Acid Ensure the carbodiimide (e.g., EDC) and NHS are fresh and have been stored under anhydrous conditions. Perform the activation step in an appropriate buffer; EDC activation is most efficient at a slightly acidic pH (4.5-6.0) before increasing the pH for the reaction with the amine.
Inaccessible Target Amines The primary amines on your target molecule may be sterically hindered or buried within the protein's structure. Consider gentle denaturation/refolding of the protein or using a longer PEG linker to improve accessibility.
Problem 2: Protein Aggregation or Precipitation During PEGylation

Possible Causes & Solutions

CauseRecommended Solution
Cross-linking due to Multiple Reactive Sites If your protein has many accessible primary amines, the PEG linker might bridge two protein molecules, leading to aggregation. To minimize this, reduce the molar ratio of the activated PEG to the protein. A lower protein concentration in the reaction mixture can also reduce the likelihood of intermolecular cross-linking.[3]
Protein Instability The reaction conditions (e.g., pH, temperature) may be destabilizing your protein. Screen different buffer conditions to find one that maintains protein stability. Performing the reaction at a lower temperature (e.g., 4°C) can also be beneficial.[3]
Problem 3: Loss of Biological Activity of the Conjugate

Possible Causes & Solutions

CauseRecommended Solution
PEGylation at or near the Active Site The PEG chain can cause steric hindrance if it attaches near the protein's active or binding site, which can lead to a significant reduction in biological activity.[8][9][10] If the location of the active site is known, consider protecting it with a substrate or competitive inhibitor during the PEGylation reaction. Alternatively, explore different PEGylation chemistries that target other amino acid residues known to be distant from the active site.[3]
Denaturation of the Protein The reaction conditions may have denatured the protein. Ensure the pH and temperature are within the protein's stability range. Analyze the conjugate to confirm its structural integrity post-reaction.

Experimental Protocols

Protocol 1: Two-Step Activation and Conjugation to a Protein

  • Reagent Preparation:

    • Dissolve your protein in a non-amine-containing buffer (e.g., PBS, pH 7.4).

    • Dissolve this compound in the same buffer.

    • Prepare fresh stock solutions of EDC and NHS in an anhydrous solvent like DMSO or directly in the reaction buffer immediately before use.

  • Activation of this compound:

    • In a reaction tube, mix this compound with a 1.5-fold molar excess of both EDC and NHS.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation to Protein:

    • Add the activated PEG linker solution to your protein solution. A molar excess of 10 to 50-fold of the PEG linker over the protein is a common starting point.[11]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The reaction is typically faster at higher pH, but the hydrolysis of the activated ester is also more rapid.[5]

  • Quenching and Purification:

    • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to react with any remaining activated PEG linker.

    • Purify the PEGylated protein from excess reagents and byproducts using size-exclusion chromatography (SEC) or dialysis.

Visualizations

G Troubleshooting Workflow for Low PEGylation Yield start Low or No PEGylation Yield check_hydrolysis Was activated PEG used immediately? start->check_hydrolysis check_buffer Is the buffer amine-free (e.g., PBS, HEPES)? check_hydrolysis->check_buffer Yes solution_hydrolysis Prepare fresh activated PEG just before use. check_hydrolysis->solution_hydrolysis No check_activation Are EDC/NHS reagents fresh? check_buffer->check_activation Yes solution_buffer Switch to a non-amine buffer. check_buffer->solution_buffer No check_accessibility Are target amines accessible? check_activation->check_accessibility Yes solution_activation Use fresh, properly stored activating agents. check_activation->solution_activation No solution_accessibility Consider longer linkers or gentle denaturation. check_accessibility->solution_accessibility No end Successful PEGylation check_accessibility->end Yes solution_hydrolysis->check_buffer solution_buffer->check_activation solution_activation->check_accessibility solution_accessibility->end G Reaction Pathway and Potential Side Reactions cluster_activation Activation Step cluster_reaction Conjugation & Side Reactions PEG-COOH This compound EDC_NHS + EDC / NHS PEG-COOH->EDC_NHS Activated_PEG Activated PEG-NHS Ester EDC_NHS->Activated_PEG Protein_NH2 Protein-NH2 (Target) Activated_PEG->Protein_NH2 Desired Reaction Hydrolysis Hydrolysis (+ H2O) Activated_PEG->Hydrolysis Side Reaction Other_Nucs Other Nucleophiles (Ser, Thr, Tyr) Activated_PEG->Other_Nucs Side Reaction Desired_Product Desired Conjugate (Stable Amide Bond) Protein_NH2->Desired_Product Hydrolyzed_PEG Inactive PEG-COOH Hydrolysis->Hydrolyzed_PEG Side_Product Side Products (Unstable Esters) Other_Nucs->Side_Product

References

Technical Support Center: Optimizing Reactions with Methylamino-PEG1-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the pH conditions for reactions involving Methylamino-PEG1-acid.

Frequently Asked Questions (FAQs)

Q1: What are the reactive functional groups of this compound and at what pH are they reactive?

A1: this compound possesses two reactive functional groups: a secondary methylamino group (-NHCH₃) and a terminal carboxylic acid group (-COOH).

  • Methylamino Group: This group is nucleophilic and reacts with electrophiles such as N-hydroxysuccinimide (NHS) esters. For efficient reaction, the amine should be in its deprotonated, free base form. This is favored at a pH above the pKa of the methylammonium (B1206745) group. The pKa of a similar methylammonium ion is approximately 10.6.[1][2][3][4][5] Therefore, a pH range of 8.0-9.5 is generally recommended to ensure a sufficient concentration of the reactive deprotonated amine while minimizing side reactions.

  • Carboxylic Acid Group: This group can be activated to react with primary amines. A common method is activation with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an NHS ester. The activation of the carboxylic acid with EDC is most efficient in a slightly acidic pH range of 4.5-7.2.[6][7][8]

Q2: I am reacting the methylamino group of this compound with an NHS ester. What is the optimal pH?

A2: The optimal pH for reacting the methylamino group with an NHS ester is typically between 8.0 and 9.0. This pH range provides a good balance between having a sufficient concentration of the deprotonated, nucleophilic amine and minimizing the hydrolysis of the NHS ester, which becomes more rapid at higher pH.[1][3][9][10]

Q3: I want to conjugate a protein to the carboxylic acid end of this compound. What is the recommended pH?

A3: This is a two-step process with different optimal pH conditions for each step:

  • Activation of the Carboxylic Acid: The carboxylic acid group should first be activated using a carbodiimide (B86325) reagent like EDC, often in the presence of NHS or sulfo-NHS. This activation step is most efficient at a pH of 4.5-7.2.[6][7][8] A common buffer for this step is 2-(N-morpholino)ethanesulfonic acid (MES) buffer at pH 5-6.[6]

  • Reaction with the Amine: After activation, the resulting NHS ester reacts with primary amines on the protein. This reaction is most efficient at a pH of 7.2-8.5.[2][8] It is common to adjust the pH of the reaction mixture after the activation step.

Q4: Can I perform a one-pot reaction to activate the carboxylic acid and react it with an amine?

A4: While a one-pot reaction is possible, it is often less efficient due to the differing optimal pH requirements for the activation and conjugation steps. For best results, a two-step protocol with a pH adjustment between the steps is recommended.[6][7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low reaction yield when targeting the methylamino group. pH is too low: The methylamino group is protonated and not sufficiently nucleophilic.Increase the reaction pH to 8.0-9.0 using a suitable buffer like borate (B1201080) or bicarbonate.
pH is too high: The NHS ester or other electrophile is hydrolyzing before it can react with the amine.Lower the reaction pH to a maximum of 9.0. Ensure the reaction time is not excessively long.
Presence of primary amine-containing buffers (e.g., Tris): These buffers will compete with the this compound for reaction with your electrophile.Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), HEPES, or borate buffer.[6]
Low reaction yield when targeting the carboxylic acid group. Inefficient activation of the carboxylic acid: The pH during the EDC/NHS activation step was not optimal.Ensure the activation step is performed in the pH range of 4.5-7.2 (ideally pH 5-6 with MES buffer).[6][7]
Hydrolysis of the activated NHS ester: The pH of the conjugation step was too high, or the time between activation and addition of the amine was too long.Perform the conjugation step at a pH of 7.2-8.5.[2][8] Add the amine-containing molecule as soon as possible after the activation step.
Quenching of the EDC: The quenching agent was added before the reaction with the amine was complete.If quenching is necessary, ensure the conjugation reaction has proceeded for a sufficient time before adding a quenching agent like 2-mercaptoethanol.[7]
Product aggregation after purification. Inappropriate buffer conditions: The pH or ionic strength of the purification buffer may be causing the PEGylated product to aggregate.Optimize the buffer pH and ionic strength. Consider performing purification steps at a lower temperature (e.g., 4°C).

Data Presentation

Table 1: Effect of pH on NHS Ester Reaction Components

pHMethylamino Group (pKa ~10.6)NHS Ester StabilityOverall Reaction Efficiency
< 7.0 Mostly protonated (-NH₂⁺CH₃), poor nucleophile.Relatively stable to hydrolysis.[2]Very low.
7.0 - 8.0 Increasing concentration of deprotonated, reactive amine.Moderate stability, hydrolysis starts to become significant.[2]Moderate, increasing with pH.
8.0 - 9.0 High concentration of deprotonated, reactive amine.Less stable, faster hydrolysis.[3]Optimal range for many applications.
> 9.0 Almost fully deprotonated.Rapid hydrolysis significantly competes with the desired reaction.[2][3]Decreasing due to rapid hydrolysis of the NHS ester.

Experimental Protocols

Protocol 1: General Procedure for Reacting the Methylamino Group with an NHS Ester

  • Dissolve the this compound in a non-amine containing buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate, or 0.1 M borate buffer) at a pH between 8.0 and 8.5.[9]

  • Dissolve the NHS ester in a water-miscible organic solvent such as DMSO or DMF.[9]

  • Add the NHS ester solution to the this compound solution with stirring. The final concentration of the organic solvent should ideally be less than 10%.

  • Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) if desired.

  • Purify the product using an appropriate method such as dialysis, size exclusion chromatography (SEC), or reverse-phase HPLC.

Protocol 2: Two-Step Procedure for Conjugating a Primary Amine to the Carboxylic Acid Group

  • Activation Step:

    • Dissolve the this compound in an amine-free buffer with a pH between 5.0 and 6.0 (e.g., 0.1 M MES buffer).

    • Add EDC and NHS (or sulfo-NHS) to the solution. A molar excess of EDC and NHS over the this compound is typically used.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.[7]

  • Conjugation Step:

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding a non-amine containing buffer such as PBS.[6]

    • Immediately add the amine-containing molecule to the activated this compound solution.

    • Allow the conjugation reaction to proceed for 2 hours at room temperature.[7]

  • Quenching and Purification:

    • Quench the reaction by adding hydroxylamine (B1172632) or an amine-containing buffer like Tris.

    • Purify the final conjugate using a suitable method (e.g., SEC, ion-exchange chromatography, or affinity chromatography).

Visualizations

Reaction_of_Methylamino_Group cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products This compound This compound (R-NHCH₃) Conjugate Stable Amide Bond (R-N(CH₃)-CO-Molecule) This compound->Conjugate NHS_Ester NHS Ester (Molecule-CO-NHS) NHS_Ester->Conjugate pH pH 8.0 - 9.0 pH->Conjugate Favors deprotonated amine NHS NHS byproduct Conjugate->NHS

Caption: Reaction of the methylamino group with an NHS ester.

Activation_and_Conjugation_of_Carboxylic_Acid cluster_step1 Step 1: Activation cluster_step2 Step 2: Conjugation PEG_Acid This compound (R-COOH) Activated_PEG Activated NHS Ester (R-CO-NHS) PEG_Acid->Activated_PEG EDC, NHS EDC_NHS EDC + NHS Conjugate Stable Amide Bond (R-CO-NH-Molecule) Activated_PEG->Conjugate pH_Activation pH 4.5 - 7.2 pH_Activation->Activated_PEG Primary_Amine Primary Amine (H₂N-Molecule) Primary_Amine->Conjugate pH_Conjugation pH 7.2 - 8.5 pH_Conjugation->Conjugate

Caption: Activation and conjugation of the carboxylic acid group.

Troubleshooting_pH_Issues Start Low Reaction Yield? Target_Group Which functional group are you targeting? Start->Target_Group Methylamino Methylamino Group Target_Group->Methylamino Methylamino Carboxylic_Acid Carboxylic Acid Group Target_Group->Carboxylic_Acid Carboxylic Acid Check_pH_Amine Is pH in 8.0-9.0 range? Methylamino->Check_pH_Amine Check_Activation_pH Was activation pH 4.5-7.2? Carboxylic_Acid->Check_Activation_pH Increase_pH Increase pH to 8.0-9.0 Check_pH_Amine->Increase_pH No (too low) Decrease_pH Decrease pH to < 9.0 Check_pH_Amine->Decrease_pH No (too high) Check_Buffer_Amine Are you using a non-amine buffer? Check_pH_Amine->Check_Buffer_Amine Yes Change_Buffer Switch to PBS, HEPES, or Borate buffer Check_Buffer_Amine->Change_Buffer No Adjust_Activation_pH Use MES buffer at pH 5-6 for activation Check_Activation_pH->Adjust_Activation_pH No Check_Conjugation_pH Was conjugation pH 7.2-8.5? Check_Activation_pH->Check_Conjugation_pH Yes Adjust_Conjugation_pH Adjust pH to 7.2-8.5 for conjugation Check_Conjugation_pH->Adjust_Conjugation_pH No

Caption: Troubleshooting workflow for pH-related issues.

References

Technical Support Center: Preventing Aggregation During Protein PEGylation with Methylamino-PEG1-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate protein aggregation during PEGylation with Methylamino-PEG1-acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it attach to proteins?

This compound is a PEGylation reagent that contains a methylamino group (-CH3NH) at one end and a carboxylic acid (-COOH) at the other, connected by a short PEG spacer. The carboxylic acid group can be activated to react with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus) on the protein surface, forming a stable amide bond. This process is typically mediated by carbodiimide (B86325) chemistry, using reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form a more stable amine-reactive intermediate.[1][2][3]

Q2: What are the primary causes of protein aggregation during PEGylation with this compound?

Protein aggregation during PEGylation is a multifaceted issue that can arise from several factors:

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly impact protein stability.[4] Deviations from a protein's optimal stability range can lead to unfolding and exposure of hydrophobic regions, promoting aggregation.[4]

  • High Protein Concentration: At high concentrations, protein molecules are in closer proximity, which increases the likelihood of intermolecular interactions and aggregation.[4]

  • Over-labeling: The addition of too many PEG molecules can alter the protein's net charge and isoelectric point (pI), potentially reducing its solubility and leading to aggregation.[5]

  • Reagent-Induced Precipitation: High concentrations of the PEG reagent or activating agents (EDC/NHS) can sometimes lead to precipitation. Slow, stepwise addition of reagents can mitigate this.[4][5]

  • Inherent Protein Instability: Some proteins are inherently prone to aggregation, and the manipulations involved in the PEGylation process can exacerbate this instability.

Q3: How can I detect and quantify protein aggregation?

Several analytical techniques are available to detect and quantify protein aggregation:

  • Visual Inspection: The simplest method is to check for visible turbidity or precipitates in the solution.[5]

  • UV-Vis Spectrophotometry: An increase in turbidity can be measured as an increase in absorbance at a wavelength where the protein does not have a specific absorption peak (e.g., 340-600 nm).[4]

  • Dynamic Light Scattering (DLS): DLS is a rapid technique that measures the size distribution of particles in a solution, making it effective for detecting the presence of larger aggregates.[4][6][7]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. Aggregates will elute earlier than the monomeric PEGylated protein.[4] Coupling SEC with Multi-Angle Light Scattering (SEC-MALS) can provide absolute molecular weight determination, allowing for precise quantification of different oligomeric states.[8][9][10][11]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight bands corresponding to cross-linked protein aggregates.[4]

Troubleshooting Guide

Problem: I am observing significant precipitation/aggregation during my PEGylation reaction.

This step-by-step guide will help you troubleshoot and mitigate protein aggregation.

Step 1: Optimization of Reaction Conditions

Systematically screen key reaction parameters to identify the optimal conditions for your specific protein. It is highly recommended to perform small-scale screening experiments before proceeding to larger batches.

Table 1: Recommended Starting Ranges for Reaction Condition Optimization

ParameterRecommended RangeRationale
Protein Concentration 0.5 - 5 mg/mLHigher concentrations can increase reaction efficiency but also elevate the risk of aggregation. If aggregation occurs, try reducing the concentration.[4]
PEG:Protein Molar Ratio 5:1 to 20:1A higher molar excess of PEG can drive the reaction to completion but may also increase the risk of over-labeling and aggregation. Start with a lower ratio and titrate upwards.[4]
pH Activation: 4.5-6.0Conjugation: 7.0-8.0The activation of the carboxylic acid on this compound with EDC/NHS is most efficient at a slightly acidic pH.[1][2] The subsequent reaction with primary amines on the protein is more efficient at a neutral to slightly basic pH.[1][2] However, the optimal pH will ultimately depend on the stability of your specific protein.
Temperature 4°C to Room Temperature (25°C)Performing the reaction at a lower temperature (4°C) can slow down the reaction rate and may reduce aggregation.[4][5]

Step 2: Incorporate Stabilizing Excipients

If optimizing the primary reaction conditions is insufficient, adding stabilizing excipients to the reaction buffer can help prevent aggregation.

Table 2: Common Stabilizing Excipients and Recommended Starting Concentrations

ExcipientStarting ConcentrationMechanism of Action
Sugars (e.g., Sucrose, Trehalose) 5-10% (w/v)Act as protein stabilizers through preferential exclusion, increasing the thermodynamic stability of the folded state.
Polyols (e.g., Glycerol, Sorbitol) 5-20% (v/v)Similar to sugars, they stabilize the native protein structure.[5]
Amino Acids (e.g., Arginine, Glycine) 50-100 mMArginine is known to suppress non-specific protein-protein interactions and can help solubilize proteins.[5][12]
Non-ionic Surfactants (e.g., Polysorbate 20, Polysorbate 80) 0.01-0.05% (v/v)Can prevent surface-induced aggregation and mask hydrophobic patches.[13][14]

Step 3: Control the Reaction Rate

A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking and aggregation.

  • Lower the Temperature: As mentioned, performing the reaction at 4°C will slow down the reaction kinetics.[4]

  • Stepwise Addition of Reagents: Instead of adding the entire volume of activated PEG reagent at once, add it in smaller aliquots over a period of time with gentle mixing.[4] This prevents localized high concentrations of the reagent.[5]

Experimental Protocols

Protocol 1: Small-Scale Screening for Optimal PEGylation Conditions

Objective: To identify the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation.

Materials:

  • Protein stock solution (e.g., 10 mg/mL in a suitable, amine-free buffer like MES or HEPES)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[1]

  • Conjugation Buffer: 100 mM Phosphate Buffer, 150 mM NaCl, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Microcentrifuge tubes or 96-well plate

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 100 mg/mL stock solution of this compound in anhydrous DMSO or DMF.[2]

    • Prepare fresh 10 mg/mL stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMSO or DMF immediately before use.[1]

  • Set up a Screening Matrix: Prepare a series of small-scale reactions (e.g., 50-100 µL) in microcentrifuge tubes or a 96-well plate. Vary one parameter at a time while keeping others constant, according to Table 1.

  • Activation of this compound:

    • In a separate tube, for each reaction, combine the required amount of this compound stock solution with Activation Buffer.

    • Add a 2-fold molar excess of EDC and NHS (relative to the PEG-acid) to the PEG solution.[2]

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.[2]

  • PEGylation Reaction:

    • Add the appropriate volume of your protein stock solution to the Conjugation Buffer in your reaction tubes.

    • Add the activated this compound solution to the protein solution.

    • Incubate the reactions for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.[5]

  • Quench the Reaction: Add Quenching Buffer to a final concentration of 20-50 mM Tris to stop the reaction.

  • Analysis: Analyze the extent of aggregation in each reaction using methods described in the FAQs (e.g., visual inspection, turbidity measurement, DLS, or SDS-PAGE).

Protocol 2: Preparative Scale PEGylation with Aggregation Mitigation

Objective: To perform a larger-scale PEGylation reaction using the optimized conditions from the screening experiment, incorporating strategies to minimize aggregation.

Procedure:

  • Reaction Setup: Based on the optimal conditions determined in Protocol 1, prepare the reaction mixture in an appropriate volume. If stabilizing excipients were found to be beneficial, include them in the Conjugation Buffer.

  • Activation of this compound: Prepare the activated PEG reagent as described in Protocol 1.

  • Stepwise Addition: Add the activated PEG solution to the protein solution in 4-5 small aliquots over 30-60 minutes with continuous gentle stirring.

  • Incubation: Incubate the reaction for the optimized time and at the optimized temperature.

  • Monitoring: Periodically, you can take small aliquots from the reaction mixture to monitor the progress of PEGylation and the potential formation of aggregates using DLS or SEC.

  • Quenching: Stop the reaction by adding the Quenching Buffer.

  • Purification: Remove unreacted PEG and byproducts using a suitable method such as size exclusion chromatography or dialysis.

Visualizations

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Protein Protein Solution Conjugation PEGylate Protein Protein->Conjugation PEG_Reagent This compound Activation Activate PEG-Acid PEG_Reagent->Activation Activation_Reagents EDC / NHS Activation_Reagents->Activation Activation->Conjugation Quenching Quench Reaction Conjugation->Quenching Purification Purify Conjugate Quenching->Purification Analysis Analyze for Aggregation (SEC, DLS) Purification->Analysis Final_Product Pure PEGylated Protein Analysis->Final_Product

Caption: Experimental workflow for protein PEGylation.

Troubleshooting_Logic Start Aggregation Observed? Optimize_Conditions Optimize Reaction Conditions (Concentration, Ratio, pH, Temp) Start->Optimize_Conditions Yes Add_Excipients Add Stabilizing Excipients (Sugars, Arginine, Surfactants) Optimize_Conditions->Add_Excipients Control_Rate Control Reaction Rate (Lower Temp, Stepwise Addition) Add_Excipients->Control_Rate Success Aggregation Minimized Control_Rate->Success

Caption: Troubleshooting decision tree for aggregation.

Signaling_Pathway cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.0-8.0) PEG_Acid This compound (-COOH) Activated_PEG Amine-Reactive PEG-NHS Ester PEG_Acid->Activated_PEG Reaction with EDC_NHS EDC + NHS EDC_NHS->Activated_PEG PEGylated_Protein PEGylated Protein (Stable Amide Bond) Activated_PEG->PEGylated_Protein Protein_Amine Protein (-NH2) Protein_Amine->PEGylated_Protein Reaction with

Caption: Chemical pathway of PEGylation.

References

Challenges in the characterization of Methylamino-PEG1-acid products.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methylamino-PEG1-acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of this product.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a discrete polyethylene (B3416737) glycol (dPEG®) linker containing a methylamine (B109427) group and a carboxylic acid, separated by a single ethylene (B1197577) glycol unit. Its hydrophilic nature enhances the solubility of conjugated molecules in aqueous media.[1] This bifunctional linker is commonly used in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where it serves as a spacer to connect a targeting moiety to a payload.[2]

Q2: I'm seeing broad or distorted peaks in my HPLC analysis of this compound. What could be the cause?

Distorted peak shapes during HPLC analysis of PEGylated compounds can stem from several factors. One common issue is the interaction of the PEG chain with the stationary phase, especially with styrene-divinylbenzene-based columns when using THF as the eluent. Another potential cause is the secondary interaction of the free amine and carboxylic acid groups with the column material. Aggregation of the molecule can also lead to peak broadening.

Q3: My NMR spectrum shows unexpected peaks. What are the likely impurities?

Common impurities in the NMR spectra of synthetic molecules like this compound include residual solvents from synthesis and purification (e.g., Dichloromethane, Ethyl Acetate, Hexanes), water, and potentially small amounts of starting materials or byproducts from the synthesis. For example, if a Boc-protected precursor was used, you might see traces of t-butyl containing species.

Q4: How should I store this compound to ensure its stability?

To maintain the integrity of this compound, it is recommended to store it at -20°C in a tightly sealed container, protected from moisture.[1] PEG compounds can be susceptible to oxidation and hydrolysis, especially when exposed to light, oxygen, and non-neutral pH conditions. For long-term storage, purging the container with an inert gas like argon or nitrogen is advisable.

Troubleshooting Guides

HPLC Analysis

Problem: Poor peak shape, retention time variability, or loss of resolution.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
Inappropriate Column Chemistry Switch to a column with a different stationary phase (e.g., C18 for reversed-phase). Consider a column specifically designed for polar compounds or mixed-mode chromatography.[3]Improved peak symmetry and reproducible retention times.
Mobile Phase Issues Ensure the mobile phase pH is appropriate to control the ionization of the amine and carboxylic acid groups. The use of an ion-pairing reagent (e.g., TFA) can improve peak shape for amines.[3]Sharper, more symmetrical peaks.
Column Contamination Flush the column with a strong solvent wash series. If the problem persists, replace the column.Restoration of column performance and expected peak shapes.
Sample Aggregation Prepare fresh samples and consider adding organic modifiers or salts to the mobile phase to disrupt aggregates.Sharper peaks and improved resolution.
NMR Spectroscopy

Problem: Difficulty in assigning peaks or presence of unknown signals.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
Residual Solvents Compare observed impurity peaks with known chemical shifts of common laboratory solvents.Identification and assignment of impurity signals.
Water Peak Obscuring Signals Use a deuterated solvent with a water suppression sequence or lyophilize the sample from D₂O to reduce the water signal.Clearer visualization of signals in the water region.
pH-dependent Chemical Shifts The chemical shifts of protons near the amine and carboxylic acid can vary with pH and concentration. Ensure consistent sample preparation.Reproducible chemical shifts between samples.
Degradation If the sample is old or has been stored improperly, degradation products may be present. Re-purify the sample if necessary.A clean spectrum matching the expected structure.
Mass Spectrometry

Problem: Ambiguous molecular ion or unexpected fragments.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
In-source Fragmentation Use a softer ionization technique (e.g., ESI) and optimize ion source parameters to minimize fragmentation.A clear and abundant molecular ion peak.
Adduct Formation The presence of sodium ([M+Na]⁺) or other salt adducts is common for PEGylated molecules. This can be confirmed by the mass difference.Identification of the correct molecular ion and adduct peaks.
Complex Fragmentation Pattern For amines, alpha-cleavage is a common fragmentation pathway. The PEG chain can also undergo characteristic cleavages.Rational interpretation of the fragmentation pattern to confirm the structure.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analysis of this compound. Optimization may be required based on the specific instrumentation and column used.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm or Evaporative Light Scattering Detector (ELSD).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) at a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the acquisition of ¹H and ¹³C NMR spectra for structural confirmation.

  • Solvent: Deuterated Methanol (CD₃OD) or Deuterated Chloroform (CDCl₃).

  • Concentration: 5-10 mg/mL.

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • ¹H NMR Parameters:

    • Number of scans: 16

    • Relaxation delay: 1 s

    • Pulse width: 30°

  • ¹³C NMR Parameters:

    • Number of scans: 1024

    • Relaxation delay: 2 s

    • Pulse program: Proton-decoupled.

Expected ¹H NMR Chemical Shifts (in CD₃OD, approximate):

  • ~2.7 ppm (s, 3H, -NHCH₃)

  • ~3.2 ppm (t, 2H, -CH₂-NH-)

  • ~3.6 ppm (t, 2H, -O-CH₂-CH₂-NH-)

  • ~3.7 ppm (s, 2H, -O-CH₂-COOH)

Expected ¹³C NMR Chemical Shifts (in CD₃OD, approximate):

  • ~35 ppm (-NHCH₃)

  • ~50 ppm (-CH₂-NH-)

  • ~68 ppm (-O-CH₂-CH₂-NH-)

  • ~70 ppm (-O-CH₂-COOH)

  • ~175 ppm (-COOH)

Mass Spectrometry (MS)

This protocol describes the analysis by electrospray ionization mass spectrometry (ESI-MS).

  • Instrumentation: ESI-Time of Flight (TOF) or Quadrupole Mass Spectrometer.

  • Ionization Mode: Positive ion mode.

  • Sample Infusion: Infuse the sample solution (0.1 mg/mL in 50:50 Acetonitrile:Water with 0.1% formic acid) at a flow rate of 5-10 µL/min.

  • Expected Molecular Ion: [M+H]⁺ = 148.0974 m/z for C₆H₁₄NO₃⁺.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Characterization cluster_data_interp Data Interpretation dissolve Dissolve in Appropriate Solvent hplc HPLC Analysis (Purity & Identity) dissolve->hplc nmr NMR Spectroscopy (Structure Confirmation) dissolve->nmr ms Mass Spectrometry (Molecular Weight) dissolve->ms interpret Compare with Expected Data hplc->interpret nmr->interpret ms->interpret

Caption: General experimental workflow for the characterization of this compound.

troubleshooting_hplc start Poor HPLC Peak Shape check_column Check Column (Age, Contamination) start->check_column check_mobile_phase Optimize Mobile Phase (pH, Ion-pairing) check_column->check_mobile_phase OK replace_column Replace Column check_column->replace_column Bad check_sample Check Sample Prep (Freshness, Concentration) check_mobile_phase->check_sample OK adjust_ph Adjust pH or Add TFA check_mobile_phase->adjust_ph Suboptimal remake_sample Prepare Fresh Sample check_sample->remake_sample Suspect good_peak Good Peak Shape check_sample->good_peak OK replace_column->good_peak adjust_ph->good_peak remake_sample->good_peak

Caption: Troubleshooting decision tree for poor HPLC peak shape.

References

Technical Support Center: Purification Strategies for Reactions Involving Methylamino-PEG1-acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with effective strategies for removing unreacted Methylamino-PEG1-acid from a reaction mixture. The following FAQs, troubleshooting guides, and detailed protocols address common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to remove unreacted this compound from a reaction mixture?

A1: The most effective methods for removing a small, polar, and bifunctional molecule like this compound include chromatography, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1][2] The choice of method is dictated by the physicochemical properties of your desired product (e.g., size, charge, solubility) and the required final purity.

Q2: Why is standard silica (B1680970) gel chromatography often challenging for this separation?

A2: PEG-containing molecules, especially short and polar ones, are known to be difficult to purify using standard silica gel chromatography.[3] They often exhibit "streaking" on TLC plates and elute across many fractions from a column.[3] This is due to their high polarity and ability to interact strongly with the silica stationary phase. While specialized solvent systems (e.g., chloroform/methanol (B129727) with 1-2% formic acid for acidic compounds) can improve separation, other methods are often more reliable.[3]

Q3: My product is a large biomolecule, such as a protein or antibody. What is the most suitable purification technique?

A3: For large molecules, the significant size difference between the product and the small this compound linker makes Size Exclusion Chromatography (SEC) or Dialysis/Ultrafiltration the methods of choice.[][5][6][7] SEC separates molecules based on their hydrodynamic radius, efficiently removing small reagents and by-products.[][5] Dialysis uses a semi-permeable membrane to achieve the same goal, though it may be slower and less effective at complete removal.[5][6]

Q4: How can I use Liquid-Liquid Extraction (LLE) to remove the PEG linker if my product is a small organic molecule?

A4: LLE is highly effective if your product is soluble in an organic solvent that is immiscible with water (e.g., dichloromethane, ethyl acetate).[1][8] this compound is amphoteric, meaning it has both an acidic (carboxylic acid) and a basic (methylamine) group.[9][10] By washing the organic solution of your reaction mixture with an acidic aqueous solution (e.g., 1M HCl), the basic amine group on the PEG linker will be protonated, making it highly soluble in the aqueous layer.[1] This effectively extracts the unreacted PEG into the water, leaving your purified product in the organic phase.

Q5: What is Solid-Phase Extraction (SPE) and how can it be applied here?

A5: SPE is a form of chromatography using a small, disposable cartridge. For this specific separation, a mixed-mode cation-exchange (MCX) SPE cartridge can be particularly effective.[11] The reaction mixture is loaded onto the cartridge, where basic compounds (like the amine group on the PEG linker) are retained by the cation-exchange sorbent. Your neutral or acidic product can then be washed through, after which the retained PEG linker is discarded.[11]

Method Comparison

MethodPrinciple of SeparationBest ForAdvantagesDisadvantages
Size Exclusion Chromatography (SEC) Molecular SizeLarge biomolecules (proteins, antibodies) conjugated to the PEG linker.[][7]High resolution for significant size differences, good for removing small impurities.[5]Less effective for separating molecules of similar size.[5][6]
Liquid-Liquid Extraction (LLE) Differential Solubility & pKaSmall organic molecules soluble in organic solvents.[1][8]Fast, inexpensive, and highly scalable.Can be problematic if emulsions form; requires product to be stable to pH changes.
Solid-Phase Extraction (SPE) Polarity & ChargeSmall to medium-sized molecules; ideal for high-throughput screening.[11]Fast, simple, and can eliminate matrix effects in analytical samples.[11]Lower capacity than column chromatography; cost of cartridges can be a factor.
Ion Exchange Chromatography (IEX) Net Charge at a given pHCharged molecules where the product and PEG linker have different isoelectric points.[][6]High resolution separation based on charge differences.[]PEGylation can shield charges, potentially reducing separation efficiency.[][6]
Precipitation SolubilityPrecipitating a large product (e.g., protein, DNA) away from the soluble PEG linker.[12][13]Simple and scalable for isolating large products.May not be suitable for small molecule products; risk of co-precipitation of impurities.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Product and PEG co-elute during chromatography. The chosen method (e.g., SEC) does not provide sufficient resolution between molecules of similar size or polarity.Switch to a separation technique based on a different principle, such as Ion Exchange (IEX) or Reverse Phase (RP-HPLC).[1][5] Optimize the mobile phase pH in IEX to maximize charge differences.
An emulsion forms during Liquid-Liquid Extraction. The two liquid phases are not separating cleanly, often due to detergents or amphiphilic molecules at the interface.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the polarity of the aqueous phase. Alternatively, centrifuge the mixture at low speed to break the emulsion.
Poor recovery after Solid-Phase Extraction (SPE). The product is partially retained on the cartridge, or the elution solvent is too weak.Ensure the loading conditions (pH) are correct. Test a stronger elution solvent or a different SPE sorbent chemistry (e.g., reverse-phase instead of mixed-mode).
PEG linker still present after aqueous washes. Insufficient washing or incorrect pH of the aqueous phase.Perform multiple washes with the acidic aqueous solution (e.g., 3 x 1M HCl) to ensure complete protonation and extraction of the amine-containing PEG.[1] Confirm the pH of the aqueous wash is below the pKa of the methylamine (B109427) group.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (Acid-Base) for Small Molecule Products

This protocol is designed to separate a neutral or acidic organic product from the basic this compound.

Materials:

  • Reaction Mixture

  • Organic Solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (Optional, for acidic products)

  • Brine (Saturated NaCl solution)

  • Anhydrous Drying Agent (e.g., Na₂SO₄ or MgSO₄)

  • Separatory Funnel

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., 20 mL of DCM). Transfer the solution to a separatory funnel.

  • Acid Wash: Add an equal volume of 1M HCl to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.

  • Separation: Allow the layers to fully separate. The protonated this compound will move into the upper aqueous layer, while the desired product should remain in the lower organic layer (for DCM).

  • Collection: Drain the lower organic layer into a clean flask.

  • Repeat Wash: Repeat the acid wash (steps 2-4) on the collected organic layer two more times to ensure complete removal of the PEG linker.

  • Neutralization (Optional): If your product is acidic and may have moved into the aqueous layer, you can neutralize the combined acidic aqueous layers with sodium bicarbonate and re-extract with the organic solvent.

  • Brine Wash: Wash the final organic layer with an equal volume of brine to remove residual water.

  • Drying and Concentration: Drain the organic layer into a flask containing an anhydrous drying agent. Swirl and let it stand for 5-10 minutes. Filter or decant the solution to remove the drying agent and concentrate the solvent under reduced pressure to obtain the purified product.

Protocol 2: Solid-Phase Extraction (Mixed-Mode Cation Exchange)

This protocol is effective for removing the basic PEG linker from a neutral or acidic product.

Materials:

  • Mixed-Mode Cation-Exchange (MCX) SPE Cartridge

  • Conditioning Solvent (e.g., Methanol)

  • Equilibration Solvent (e.g., Deionized Water)

  • Sample dissolved in a suitable solvent

  • Wash Solvent (e.g., 2% Formic Acid in Water, followed by Methanol)[11]

  • Elution Solvent (if product is retained)

Procedure:

  • Conditioning: Pass 1-2 cartridge volumes of methanol through the MCX cartridge.

  • Equilibration: Pass 1-2 cartridge volumes of deionized water to equilibrate the sorbent. Do not allow the sorbent bed to go dry.

  • Sample Loading: Dissolve your reaction mixture in a minimal amount of a suitable solvent and load it onto the cartridge at a slow, steady flow rate (approx. 1 drop/second). The basic this compound will be retained by the sorbent.

  • Washing:

    • Wash the cartridge with 1-2 volumes of 2% formic acid in water to remove any non-retained polar impurities.

    • Wash the cartridge with 1-2 volumes of methanol to elute the neutral/acidic product. Collect this fraction.

  • Elution (of PEG for disposal): The retained this compound can be eluted and discarded using a basic solvent (e.g., 5% Ammonium Hydroxide in Methanol).[11]

  • Concentration: The collected fraction containing the purified product can be concentrated under reduced pressure.

Visualized Workflows

LLE_Workflow start Start: Crude Reaction Mixture n1 Transfer to Separatory Funnel start->n1 Dissolve in Organic Solvent process process output output waste waste n2 Shake & Vent n1->n2 Add 1M HCl (Aqueous Phase) n3 Phase Separation n2->n3 Allow Layers to Separate n4 Organic Phase n3->n4 Collect Organic Layer (Contains Product) n5 Aqueous Waste n3->n5 Drain Aqueous Layer (Contains PEG) n6 Dry over Na₂SO₄ n4->n6 Wash with Brine n7 Purified Product n6->n7 Filter & Concentrate SPE_Workflow start Start: MCX SPE Cartridge n1 Condition Cartridge start->n1 1. Condition (Methanol) process process output output waste waste n2 Equilibrate Cartridge n1->n2 2. Equilibrate (Water) n3 Sample Loading (PEG is retained) n2->n3 3. Load Sample n4 Wash with Methanol to Elute Product n3->n4 4. Wash & Collect n6 Unreacted PEG (Bound to sorbent) n3->n6 Retained Impurity n5 Purified Product n4->n5 Decision_Tree question question method method q1 What is the nature of your product? q2 Is it soluble in an organic solvent immiscible with water? q1->q2  Small Molecule   m1 Size Exclusion (SEC) or Dialysis q1->m1  Large Biomolecule  (>10 kDa) q3 Does the product have a different net charge than the PEG linker? q2->q3 No m2 Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) q2->m2 Yes m3 Ion Exchange (IEX) or RP-HPLC q3->m3 Yes

References

Strategies to minimize steric hindrance in Methylamino-PEG1-acid conjugations.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies to minimize steric hindrance during Methylamino-PEG1-acid conjugations. It includes frequently asked questions (FAQs) and troubleshooting advice to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of this compound conjugations?

A1: Steric hindrance is a phenomenon where the spatial arrangement and bulk of atoms or groups within a molecule impede a chemical reaction. In this context, it refers to the physical obstruction that can prevent the methylamino group of the PEG linker from accessing and reacting with an activated carboxyl group (e.g., on a protein, nanoparticle, or other molecule).[1][2] This can be caused by the structure of the target molecule itself, where the reactive site may be buried, or by the PEG chain hindering the approach to the reactive site.[3][4]

Q2: Why is minimizing steric hindrance critical for a successful conjugation?

A2: Minimizing steric hindrance is crucial for several reasons:

  • Reaction Efficiency: Overcoming steric barriers is essential to achieve a higher yield of the desired conjugate. Significant hindrance can dramatically slow down or even prevent the reaction from proceeding.[2]

  • Product Homogeneity: Sterically hindered reactions can lead to a heterogeneous mixture of products, including partially conjugated or unconjugated molecules, complicating downstream purification and analysis.[1]

  • Preservation of Biological Activity: If the conjugation site is near a biologically active domain (e.g., an enzyme's active site or a receptor binding site), the attached PEG chain can sterically block interactions with its biological target, leading to a loss of function.[5]

Q3: What are the primary factors contributing to steric hindrance in this type of conjugation?

A3: The main contributing factors are:

  • Accessibility of the Target Carboxyl Group: Carboxyl groups (aspartic acid, glutamic acid) located within deep pockets or shielded by other residues on a protein are difficult to access.[3]

  • Nature of the Linker: While PEG linkers are often used to create space, the this compound linker is relatively short. A short linker may not provide sufficient distance to overcome the steric bulk of the target molecule.[1][6]

  • Local Molecular Environment: The charge and hydrophobicity of the amino acids surrounding the target carboxyl group can influence the approach of the PEG linker.

  • Reaction Conditions: Suboptimal pH, temperature, or solvent conditions can fail to provide the necessary flexibility and reactivity for the molecules to overcome steric barriers.[3][7]

Troubleshooting Guide

Q4: My conjugation yield is very low. How can I determine if steric hindrance is the cause?

A4: Low yield is a common problem. To diagnose if steric hindrance is the root cause, consider the following:

  • Analyze the Conjugation Site: Use molecular modeling software or published structural data to visualize the location of the target carboxyl groups on your biomolecule. If they are in sterically crowded regions, hindrance is a likely culprit.

  • Run Control Reactions: Compare the conjugation efficiency with a small, unhindered amine-containing molecule instead of this compound. If the small molecule conjugates successfully, it strongly suggests the PEG linker is facing steric issues.

  • Vary Linker Length: Test a similar conjugation with a longer PEG-amine linker (e.g., PEG4 or PEG8). A significant increase in yield with a longer linker points directly to a steric hindrance problem with the shorter PEG1.[8][9]

Q5: I'm observing a significant loss of biological activity in my molecule after conjugation. How can I mitigate this?

A5: Loss of activity is often due to the PEG chain sterically blocking a critical functional site.[5]

  • Site-Directed Conjugation: If possible, modify your biomolecule to introduce a unique carboxyl group at a location distant from the active site. This ensures the PEG chain is attached in a region where it will not interfere with function.

  • Use a Cleavable Linker: An alternative strategy is to use a cleavable PEG linker. This allows the PEG chain to provide its benefits (e.g., improved pharmacokinetics) and then be cleaved to release the active molecule at the target site.[4]

  • Optimize PEG Size: While this guide focuses on PEG1, sometimes a larger PEG chain can extend far enough from the surface to avoid interfering with a specific binding pocket, though this must be empirically tested.[10]

Q6: How can I optimize my reaction conditions to overcome steric barriers?

A6: Adjusting reaction parameters can help overcome moderate steric hindrance:

  • pH Optimization: The activation of carboxyl groups with EDC/NHS is most efficient at pH 4.5-7.2, while the subsequent reaction with the amine is favored at a slightly alkaline pH of 7.2-8.5.[7][11][12] Running the amination step at the higher end of this range (e.g., pH 8.0-8.5) can increase the nucleophilicity of the methylamino group, helping to drive the reaction forward.

  • Temperature and Time: For sterically hindered reactions, increasing the reaction time (e.g., overnight at 4°C or 4-6 hours at room temperature) can lead to higher yields.[7] A modest increase in temperature may also help, but must be balanced against the potential for biomolecule degradation.

  • Use of Co-solvents: Adding a small percentage (5-10%) of an organic co-solvent like DMSO or DMF can sometimes improve solubility and alter the conformation of the biomolecule slightly, potentially exposing the target site more favorably.[7]

Data Presentation: Optimizing Reaction Parameters

The following table provides representative data on how reaction parameters can influence the efficiency of a sterically hindered conjugation.

ParameterCondition 1Yield (%)Condition 2Yield (%)Rationale
pH of Amine Coupling pH 7.235%pH 8.260%Higher pH increases amine nucleophilicity, helping to overcome activation energy barriers.[3]
Molar Ratio (PEG:Target) 2:125%10:155%A higher excess of the PEG linker can drive the reaction equilibrium toward product formation.[7]
Reaction Time (RT) 1 hour30%4 hours65%Hindered reactions proceed slower; allowing more time can significantly increase the final yield.[7]
Co-solvent 0% DMSO40%10% DMSO55%May improve reagent solubility and slightly alter protein conformation to expose reactive sites.[7]

Note: Data are illustrative and actual results will vary based on the specific molecules involved.

Visualization of Key Processes

Here are diagrams illustrating the experimental workflow, troubleshooting logic, and reaction mechanism for this compound conjugations.

G cluster_prep 1. Reagent Preparation cluster_react 2. Reaction cluster_purify 3. Purification & Analysis p1 Dissolve Target Molecule in Activation Buffer (pH 5.5) r1 Activate Target Molecule: Add EDC/NHS, incubate 15-30 min p1->r1 p2 Dissolve this compound in Reaction Buffer (pH 8.0) r2 Conjugation: Add activated target to PEG solution p2->r2 p3 Prepare fresh EDC/NHS activation solution p3->r1 r1->r2 r3 Incubate 2h @ RT or overnight @ 4°C r2->r3 q1 Quench reaction (e.g., with hydroxylamine) r3->q1 q2 Purify conjugate (e.g., SEC, Dialysis) q1->q2 a1 Analyze product (e.g., SDS-PAGE, MS) q2->a1

Caption: General workflow for conjugating this compound.

G cluster_causes Potential Causes cluster_solutions Solutions start Problem: Low Conjugation Yield c1 Suboptimal Reaction Conditions? start->c1 c2 Poor Reagent Quality/Activity? start->c2 c3 Steric Hindrance? start->c3 s1 Optimize pH (7.5-8.5) Increase reaction time Add co-solvent (DMSO) c1->s1 Check s2 Use fresh EDC/NHS Verify PEG-linker integrity Ensure anhydrous solvents c2->s2 Check s3 Use longer PEG-amine linker Model conjugation site accessibility Consider site-directed mutagenesis c3->s3 Investigate

Caption: Troubleshooting logic for low conjugation yield.

G RCOOH Target-COOH (Biomolecule) Activated Target-CO-NHS (Active NHS Ester) RCOOH->Activated + EDC, NHS (Activation) PEG_NH H₂N(CH₃)-PEG₁-COOH (PEG Linker) Conjugate Target-CO-N(CH₃)-PEG₁-COOH (Final Conjugate) PEG_NH->Conjugate EDC EDC EDC->Activated NHS NHS NHS->Activated Activated->Conjugate + PEG Linker (Coupling)

Caption: EDC/NHS mediated conjugation reaction mechanism.

Experimental Protocols

Protocol: Conjugation of this compound to a Protein via EDC/NHS Chemistry

This protocol describes a general method for conjugating this compound to accessible carboxyl groups (aspartic/glutamic acid residues) on a protein.

Materials:

  • Protein of interest containing surface-accessible carboxyl groups.

  • This compound (e.g., BroadPharm BP-22918)[13]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.[12][14]

  • Coupling Buffer: 100 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.5-8.0.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5.[12][15]

  • Anhydrous DMSO or DMF.

  • Purification system (e.g., Size Exclusion Chromatography (SEC) column or dialysis cassettes).

Procedure:

1. Reagent Preparation: a. Dissolve the protein in Activation Buffer to a final concentration of 2-5 mg/mL. b. Immediately before use, prepare a 100 mM stock solution of this compound in Coupling Buffer. c. Immediately before use, prepare 100 mM stock solutions of EDC and NHS in anhydrous DMSO or cold Activation Buffer.[14][15]

2. Activation of Protein Carboxyl Groups: a. To the protein solution, add the EDC stock solution to a final molar excess of 10-20 fold over the protein. b. Immediately add the NHS stock solution to the same final molar excess. c. Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[12]

3. Conjugation Reaction: a. Optional but recommended: To remove excess EDC/NHS and exchange the buffer, pass the activated protein solution through a desalting column pre-equilibrated with Coupling Buffer (pH 7.5-8.0). This step improves efficiency and reduces side reactions. b. If not performing buffer exchange, adjust the pH of the activated protein solution to 7.5-8.0 by adding a small amount of 1 M phosphate buffer. c. Add the this compound solution to the activated protein. Use a molar excess of 10-50 fold of the PEG linker over the protein. The optimal ratio should be determined empirically. d. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[7]

4. Quenching and Purification: a. To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.[7][12] b. Remove unconjugated PEG linker and byproducts by SEC or dialysis. c. Analyze the final conjugate using SDS-PAGE (to observe the mass shift) and mass spectrometry (to confirm the degree of PEGylation).

References

Addressing the stability issues of Methylamino-PEG1-acid in solution.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methylamino-PEG1-acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the stability issues of this compound in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound and its solutions?

A1:

  • Solid Form: For long-term stability, store solid this compound at -20°C, under a dry, inert atmosphere (e.g., argon or nitrogen).[1][2] For short-term storage, room temperature in a desiccated and sealed container is also acceptable.[3]

  • In Solution: It is highly recommended to prepare solutions fresh for each experiment. If storage is necessary, aliquot the solution into small, single-use volumes and store at -20°C or lower. Avoid repeated freeze-thaw cycles. The stability in solution is dependent on the solvent and buffer conditions as outlined below.

Q2: What are the most suitable solvents and buffers for dissolving this compound?

A2: this compound is soluble in water and other polar organic solvents like DMSO and DMF.[2][4] For bioconjugation reactions, aqueous buffers are commonly used. It is crucial to use non-amine-containing buffers, especially if the carboxylic acid end of the molecule is to be activated for reaction with another amine.

Recommended Solvents and Buffers

Solvent/BufferpH RangeRecommendations and Considerations
Deionized WaterN/ASuitable for creating stock solutions. Ensure high purity.
DMSO, DMFN/AUse anhydrous grade to prepare concentrated stock solutions.
PBS (Phosphate-Buffered Saline)7.2 - 7.4Commonly used for bioconjugation.
MES (2-(N-morpholino)ethanesulfonic acid)5.0 - 6.7Recommended for EDC/NHS chemistry to activate the carboxylic acid.
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)6.8 - 8.2A non-amine-containing buffer suitable for many applications.
Borate Buffer8.0 - 9.0Can be used for reactions involving the amine group.

Q3: What are the potential degradation pathways for this compound in solution?

A3: While specific degradation data for this compound is not extensively published, potential degradation can be inferred from the chemical nature of its functional groups (a secondary amine, a PEG linker, and a carboxylic acid).

  • Oxidation: The polyethylene (B3416737) glycol (PEG) chain can be susceptible to oxidation, which may be initiated by trace metal ions or exposure to atmospheric oxygen, especially at elevated temperatures or in the presence of light. This can lead to the formation of impurities like formaldehyde, acetaldehyde, formic acid, and glycolic acid. The secondary amine can also be susceptible to oxidation.

  • Reaction with Aldehydes/Ketones: The methylamino group can react with aldehydes and ketones present as impurities in solvents or other reagents.[1][5]

  • Incompatibility with Strong Acids/Alkalis and Oxidizing/Reducing Agents: Exposure to strong acids, bases, oxidizing agents, or reducing agents can lead to degradation.[6]

Q4: How can I detect if my this compound solution has degraded?

A4: Degradation may not always be visible. However, you might observe a change in the solution's color or clarity. For accurate assessment, analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): Use a suitable column (e.g., C18) to check for the appearance of new peaks or a decrease in the main peak's area.

  • Mass Spectrometry (MS): LC-MS is a powerful tool to identify the masses of potential degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to check for changes in the chemical structure.

Troubleshooting Guides

Problem 1: Inconsistent or low yield in my conjugation reaction.

Potential Cause Troubleshooting Step
Degraded this compoundPrepare a fresh solution of this compound immediately before use.
Incompatible bufferEnsure your buffer does not contain primary amines (e.g., Tris, glycine) if you are activating the carboxylic acid.[7]
Incorrect pHOptimize the pH of your reaction. For activating the carboxylic acid with EDC/NHS, a pH of 5.0-6.0 is often optimal for the activation step, followed by an adjustment to pH 7.2-7.5 for the reaction with the amine.[7]
Presence of contaminantsUse high-purity solvents and reagents. Be aware of potential aldehyde or ketone contaminants.

Problem 2: I suspect my stored solution of this compound is no longer active.

Potential Cause Troubleshooting Step
Degradation during storageIt is best practice to use fresh solutions. If you must store solutions, aliquot into single-use volumes and store at -20°C or below. Avoid freeze-thaw cycles.
Hydrolysis or oxidationAnalyze an aliquot of your stored solution using HPLC or LC-MS to check for degradation products. Compare the chromatogram to that of a freshly prepared solution.

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound
  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the solid in a clean, dry vial.

  • Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex briefly to ensure complete dissolution.

  • Use the stock solution immediately. If short-term storage is required, blanket the vial with an inert gas (argon or nitrogen), seal tightly, and store at -20°C.

General Protocol for Stability Testing in a Custom Buffer
  • Prepare a solution of this compound in your buffer of interest at the desired concentration.

  • Divide the solution into several aliquots in separate, sealed vials.

  • Store the aliquots under the conditions you wish to test (e.g., 4°C, room temperature, 37°C).

  • At specified time points (e.g., 0, 4, 8, 24, 48 hours), remove one aliquot from each condition.

  • Analyze the samples immediately by HPLC or LC-MS.

  • Compare the peak area of the intact this compound and look for the appearance of new peaks corresponding to degradation products.

Visualizations

cluster_conditions Influencing Factors cluster_reagent Reagent cluster_degradation Degradation Products Oxygen Oxygen Methylamino_PEG1_acid Methylamino_PEG1_acid Oxygen->Methylamino_PEG1_acid Oxidation Trace_Metals Trace_Metals Trace_Metals->Methylamino_PEG1_acid Catalyzes Oxidation Light Light Light->Methylamino_PEG1_acid Promotes Oxidation Strong_Acids_Bases Strong_Acids_Bases Strong_Acids_Bases->Methylamino_PEG1_acid Hydrolysis/Degradation Oxidized_Amine Oxidized_Amine Methylamino_PEG1_acid->Oxidized_Amine PEG_Fragments PEG Chain Fragments (e.g., formaldehyde, formic acid) Methylamino_PEG1_acid->PEG_Fragments

Caption: Factors influencing the degradation of this compound.

start Low/Inconsistent Conjugation Yield q1 Is the this compound solution freshly prepared? start->q1 sol1 Prepare a fresh solution immediately before use. q1->sol1 No q2 Are you using a non-amine buffer (e.g., PBS, MES, HEPES)? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Switch to a non-amine containing buffer. q2->sol2 No q3 Is the reaction pH optimized for your coupling chemistry? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Adjust pH according to the reaction requirements. q3->sol3 No end Check other reaction parameters (e.g., stoichiometry, temperature, incubation time). q3->end Yes a3_yes Yes a3_no No sol3->end

Caption: Troubleshooting workflow for low conjugation yield.

G cluster_prep Solution Preparation cluster_use Experimental Use cluster_storage Solution Storage (If Necessary) p1 Equilibrate solid to RT p2 Dissolve in anhydrous DMSO or high-purity buffer p1->p2 u1 Use solution immediately p2->u1 Recommended Path s1 Aliquot into single-use volumes p2->s1 Alternative Path u2 Maintain optimal pH u1->u2 success success u1->success Maximized Stability u3 Work in inert atmosphere if reaction is sensitive to oxidation u2->u3 u3->success s2 Store at -20°C or below s1->s2 s3 Avoid freeze-thaw cycles s2->s3 s3->u1 Use stored aliquot failure failure s3->failure Potential for Degradation

Caption: Recommended workflow for handling this compound solutions.

References

Best practices for storing and handling Methylamino-PEG1-acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for storing, handling, and utilizing Methylamino-PEG1-acid in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

There are differing recommendations for the optimal storage of this compound. Some suppliers suggest storage at room temperature in a dry, sealed container.[1] However, for long-term storage and to minimize degradation, it is often recommended to store the compound at -20°C.[2][3] To prevent moisture condensation, which can hydrolyze the compound, it is crucial to allow the vial to equilibrate to room temperature before opening. For stock solutions, storage at -20°C is recommended.[3]

Q2: What solvents can be used to dissolve this compound?

The hydrophilic PEG spacer in this compound enhances its solubility in aqueous media.[4] For creating stock solutions, water-miscible organic solvents such as dimethylsulfoxide (DMSO) and dimethylformamide (DMF) are commonly used.[3]

Q3: What are the reactive functional groups of this compound and their primary reactions?

This compound is a bifunctional linker with two reactive groups:

  • Methylamine (B109427) group (-NHCH₃): This secondary amine is reactive with carboxylic acids, activated esters (like NHS esters), aldehydes, and ketones.[2][4]

  • Carboxylic acid group (-COOH): This group can react with primary amines in the presence of activators such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable amide bond.[4]

Q4: What are the key applications of this compound?

This compound is widely used in bioconjugation and drug delivery.[1] It serves as a linker to connect molecules, for instance, in the development of Antibody-Drug Conjugates (ADCs).[1] It is also utilized to modify peptides, proteins, and other biomolecules to improve their solubility, stability, and pharmacokinetic profiles.[1]

Troubleshooting Guides

Issue 1: Low or No Conjugation Efficiency

Q: I am observing very low or no yield in my conjugation reaction. What are the potential causes and solutions?

A: Low conjugation efficiency can stem from several factors related to the reactants, reaction conditions, or the linker itself.

  • Inactive Reagents:

    • Problem: The functional groups on your target molecule (e.g., primary amines or carboxylic acids) may be sterically hindered or have lost reactivity. This compound itself can degrade if not stored properly.

    • Solution: Ensure the purity and activity of your starting materials. For proteins, confirm the availability of reactive residues. Always allow this compound to warm to room temperature before opening to prevent moisture contamination.

  • Suboptimal Reaction Conditions:

    • Problem: The pH of the reaction buffer is critical for efficient coupling. For EDC/NHS chemistry, the activation of the carboxylic acid is most efficient at a pH of 4.5-7.2, while the reaction of the activated ester with a primary amine is optimal at a pH of 7-8.[5] Using buffers containing primary amines (e.g., Tris or glycine) will compete with the desired reaction.[3]

    • Solution: Use a two-step coupling procedure where the activation is performed at a lower pH, followed by adjusting the pH to the optimal range for the conjugation step.[5] Employ non-amine-containing buffers such as MES for the activation step and PBS for the conjugation step.[5][6]

  • Incorrect Molar Ratios:

    • Problem: An insufficient molar excess of the linker or coupling reagents can lead to incomplete reaction.

    • Solution: Optimize the molar ratio of this compound and coupling reagents to your target molecule. A molar excess of the linker is often required to drive the reaction to completion.

Issue 2: Undesired Side Reactions

Q: How can I minimize side reactions during my conjugation experiment?

A: The bifunctional nature of this compound requires careful control of reaction conditions to ensure chemoselectivity.

  • Problem: If you intend to react the methylamine group, the carboxylic acid group could potentially react if the appropriate activating agents are present. Conversely, when activating the carboxylic acid, the methylamine could self-react or react with other activated linkers.

  • Solution:

    • pH Control: The reactivity of the amine group is pH-dependent. By maintaining the appropriate pH, you can favor one reaction over the other.

    • Protecting Groups: For multi-step syntheses, consider using a protected version of this compound to block one of the functional groups until it is needed.

    • Stoichiometry: Use a controlled molar ratio of reactants to minimize polymerization or self-conjugation.

    • Quenching: Quench the reaction after a specific time to prevent the formation of byproducts. For EDC/NHS reactions, hydroxylamine (B1172632) or 2-mercaptoethanol (B42355) can be used to quench the reaction.[5][7]

Quantitative Data

Disclaimer: The following data is based on information for similar PEG-acid and amino-PEG compounds. It should be used as a guideline, and it is recommended to perform specific characterization for this compound.

ParameterValueSource
Storage Temperature Room Temperature (short-term), -20°C (long-term)[1][2][3]
Recommended Solvents Water, Dimethylsulfoxide (DMSO), Dimethylformamide (DMF)[3][4]
Optimal pH for -COOH Activation (with EDC/NHS) 4.5 - 7.2[5]
Optimal pH for Amine Coupling 7.0 - 8.0[5]

Experimental Protocols

Protocol: Two-Step EDC/NHS Coupling of a Primary Amine-Containing Molecule to the Carboxylic Acid of this compound

This protocol provides a general procedure. Optimal conditions may vary depending on the specific molecules involved.

Materials:

  • This compound

  • Molecule with a primary amine (Protein X)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: 1X PBS, pH 7.2-7.5

  • Quenching Solution: 1 M Hydroxylamine or 1 M Tris-HCl, pH 8.5

  • Desalting column

Procedure:

  • Preparation of Reagents:

    • Equilibrate this compound, EDC, and NHS to room temperature before opening the vials.

    • Prepare a stock solution of this compound in the Activation Buffer.

    • Prepare a stock solution of Protein X in the Coupling Buffer.

    • Freshly prepare solutions of EDC and NHS in the Activation Buffer.

  • Activation of this compound:

    • In a reaction tube, add the this compound solution.

    • Add the EDC and NHS solutions to the this compound solution. A typical molar excess is 2-5 fold of EDC and NHS over the linker.

    • Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid group.

  • Conjugation to the Primary Amine:

    • Immediately add the activated this compound solution to the Protein X solution.

    • The pH of the reaction mixture should be between 7.2 and 7.5 for optimal coupling. If necessary, adjust the pH with the Coupling Buffer.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to stop the reaction and hydrolyze any unreacted NHS esters.

  • Purification:

    • Remove excess unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Visualizations

experimental_workflow cluster_step1 Step 1: Reagent Preparation cluster_step2 Step 2: Activation cluster_step3 Step 3: Conjugation cluster_step4 Step 4: Quenching cluster_step5 Step 5: Purification prep_linker Prepare Methylamino- PEG1-acid Solution activation Activate -COOH of Linker with EDC and NHS (pH 4.5-6.0, 15-30 min) prep_linker->activation prep_protein Prepare Protein X Solution conjugation Conjugate to Protein X (pH 7.2-7.5, 2h RT or O/N 4°C) prep_protein->conjugation prep_coupling Prepare EDC/NHS Solutions prep_coupling->activation activation->conjugation quenching Quench Reaction with Hydroxylamine conjugation->quenching purification Purify Conjugate (Desalting Column) quenching->purification

Caption: Experimental workflow for EDC/NHS coupling.

Caption: Troubleshooting low conjugation yield.

References

Validation & Comparative

A Comparative Guide to Mass Spectrometry Analysis of Peptides Modified with Methylamino-PEG1-acid and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the chemical modification of peptides is a critical step to enhance their properties for therapeutic use or to improve their detectability in bioanalytical assays. The covalent attachment of polyethylene (B3416737) glycol (PEG), or PEGylation, is a widely adopted strategy to increase the solubility, stability, and in vivo circulation half-life of peptide-based drugs. Methylamino-PEG1-acid is one such reagent that introduces a short PEG linker, which can be advantageous for specific applications where a minimal modification is desired.

This guide provides an objective comparison of peptide modification using this compound with other common amine-reactive PEGylation strategies. We will delve into the experimental protocols, present comparative data, and visualize key workflows and biological pathways relevant to the application of these modified peptides.

Comparison of Amine-Reactive PEGylation Reagents

The most common strategy for PEGylating peptides is to target primary amines, which are present at the N-terminus of the peptide and on the side chain of lysine (B10760008) residues. This compound belongs to the class of PEG reagents possessing a carboxylic acid group, which requires activation to react with amines. This is often compared with reagents that come pre-activated, such as those with an N-hydroxysuccinimide (NHS) ester.

FeatureThis compound (with EDC/NHS)mPEG-NHS EstermPEG-Nitrophenyl Carbonate (NPC)
Target Functional Group Primary amines (-NH₂)Primary amines (-NH₂)Primary amines (-NH₂)
Activating Agent Required (e.g., EDC, NHS)Pre-activatedPre-activated
Bond Formed Stable amide bondStable amide bondStable urethane (B1682113) bond
Reaction pH Biphasic: Activation at pH 4.5-6.0; Conjugation at pH 7.2-8.5Optimal at pH 7.0-8.5[1]Optimal at pH 7.0-8.0
Byproducts Urea derivative, NHSN-hydroxysuccinimidep-nitrophenol (can be monitored spectrophotometrically)[2]
Reagent Stability PEG-acid is stable; activated ester is moisture-sensitiveHighly moisture-sensitive; requires fresh preparation[3]More stable in aqueous solutions than NHS esters[2]
Reaction Control Two-step process offers some control over activation and conjugationRapid reaction, can be harder to controlSlower reaction kinetics compared to NHS esters, allowing for more control[2]

Experimental Protocols

Detailed and robust protocols are essential for reproducible peptide modification and subsequent analysis. Below are methodologies for peptide PEGylation using a PEG-acid reagent (applicable to this compound) and a pre-activated PEG-NHS ester, followed by a general protocol for mass spectrometry analysis.

Protocol 1: Peptide Modification with this compound using EDC/NHS Activation

This protocol describes the two-step process of activating the carboxylic acid group of this compound and then conjugating it to a peptide.

  • Reagent Preparation :

    • Dissolve the peptide to a final concentration of 1-5 mg/mL in a non-amine-containing buffer, such as 0.1 M MES buffer, pH 5.5.

    • Prepare a 10-fold molar excess of this compound in the same buffer.

    • Prepare fresh solutions of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) in an anhydrous organic solvent like DMSO or DMF at a concentration of 100 mM.

  • Activation of this compound :

    • Add a 1.2-fold molar excess of both EDC and NHS solution to the this compound solution.

    • Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to Peptide :

    • Add the activated this compound solution to the peptide solution.

    • Adjust the pH of the reaction mixture to 7.5-8.0 using a non-amine buffer like 0.1 M phosphate (B84403) buffer.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification :

    • Quench the reaction by adding a small amount of an amine-containing buffer, such as Tris or glycine, to a final concentration of 20-50 mM.

    • Purify the PEGylated peptide from excess reagents and byproducts using reverse-phase HPLC (RP-HPLC) or size-exclusion chromatography (SEC).

Protocol 2: Peptide Modification with mPEG-NHS Ester

This protocol outlines the more direct, one-step conjugation using a pre-activated PEG-NHS ester.

  • Reagent Preparation :

    • Dissolve the peptide to a final concentration of 1-5 mg/mL in an amine-free buffer at pH 7.2-8.0, such as 0.1 M sodium phosphate buffer with 150 mM NaCl.[3]

    • Immediately before use, dissolve the mPEG-NHS ester in an anhydrous organic solvent (e.g., DMSO) to a concentration of ~10 mg/mL.[4]

  • Conjugation Reaction :

    • Add a 5- to 20-fold molar excess of the dissolved mPEG-NHS ester to the peptide solution.[5] The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.

    • Incubate the mixture for 30-60 minutes at room temperature or for 2 hours on ice.[5]

  • Quenching and Purification :

    • Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.

    • Purify the PEGylated peptide using RP-HPLC or SEC to remove unreacted PEG reagent and byproducts.

Protocol 3: Mass Spectrometry Analysis of PEGylated Peptides

This protocol provides a general workflow for the analysis of the purified PEGylated peptide.

  • Sample Preparation :

    • Lyophilize the purified PEGylated peptide fractions.

    • Reconstitute the peptide in a solvent compatible with mass spectrometry, typically 0.1% formic acid in water/acetonitrile.[6]

  • Mass Spectrometry :

    • Analyze the sample using either MALDI-TOF or LC-ESI-MS.

    • For MALDI-TOF : Mix the peptide sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) and spot onto the MALDI target plate. Acquire data in positive ion mode.

    • For LC-ESI-MS : Inject the sample onto an LC system coupled to an electrospray ionization mass spectrometer. Separate the PEGylated peptide from any remaining impurities using a C18 column with a water/acetonitrile gradient containing 0.1% formic acid. The mass spectrometer should be operated in positive ion mode, scanning a mass range appropriate for the expected mass of the PEGylated peptide.[6]

  • Data Analysis :

    • Process the raw data to determine the molecular weight of the modified peptide. The mass spectrum should show a mass shift corresponding to the mass of the attached PEG moiety.

    • For LC-MS data, the PEGylated peptide will typically elute earlier than the unmodified peptide due to the hydrophilic nature of the PEG chain.

    • Perform tandem mass spectrometry (MS/MS) to confirm the peptide sequence and localize the site of PEGylation.

Quantitative Data and Performance Comparison

Obtaining direct, publicly available quantitative data comparing the reaction efficiency and mass spectrometry performance of this compound with its alternatives is challenging. Such data is often generated internally by reagent manufacturers or in specific research contexts that are not broadly published. However, based on the known chemistry of these reagents, we can construct a table of expected performance metrics.

Performance MetricThis compound (with EDC/NHS)mPEG-NHS Ester
Expected Labeling Efficiency Moderate to High (dependent on activation efficiency)High
Reaction Time Longer (two-step process)Shorter (one-step process)
Side Reactions Potential for side reactions with EDC (e.g., N-acylurea formation)Hydrolysis of the NHS ester is the main competing reaction
MS Signal Intensity Generally good; the small PEG moiety has minimal impact on ionizationGood; may see slight suppression with larger PEG chains
Sequence Coverage (MS/MS) High; fragmentation is usually not significantly affected by the small PEG groupCan be slightly reduced with larger PEG chains due to steric hindrance or altered fragmentation patterns
Purity of Crude Product May contain more byproducts due to the activation stepGenerally cleaner, with the main impurity being hydrolyzed PEG reagent

Visualizing the Workflow and Biological Context

Diagrams created using Graphviz can effectively illustrate the experimental process and the biological relevance of PEGylated peptides.

experimental_workflow cluster_modification Peptide PEGylation cluster_purification Purification & QC cluster_analysis Mass Spectrometry Analysis Peptide Peptide Solution (pH 7.5-8.0) Reaction Conjugation Reaction Peptide->Reaction PEG_Reagent This compound + EDC/NHS PEG_Reagent->Reaction Purification RP-HPLC or SEC Reaction->Purification QC Purity Check Purification->QC MS LC-ESI-MS/MS QC->MS Data_Analysis Data Analysis (Mass Shift, Site ID) MS->Data_Analysis

Caption: Experimental workflow for peptide PEGylation and subsequent mass spectrometry analysis.

PEGylated peptides are frequently used to improve the therapeutic properties of peptide ligands that target cell surface receptors, such as G protein-coupled receptors (GPCRs).

gpcr_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ligand PEGylated Peptide Ligand gpcr GPCR ligand->gpcr Binding g_protein G Protein (Inactive) gpcr->g_protein Activation g_protein_active G Protein (Active) g_protein->g_protein_active GDP -> GTP effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein_active->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

Caption: Simplified G protein-coupled receptor (GPCR) signaling pathway activated by a peptide ligand.

Conclusion

The choice of a PEGylation reagent for modifying peptides for mass spectrometry analysis depends on several factors, including the desired stability of the resulting conjugate, the required reaction conditions, and the ease of the workflow. This compound, requiring activation via EDC/NHS, offers a stable amide linkage but involves a more complex, two-step protocol compared to pre-activated reagents like mPEG-NHS esters. While mPEG-NHS esters provide a simpler and faster one-step reaction, the reagent itself is more sensitive to hydrolysis. For applications where a small, defined PEG linker is necessary, this compound is a viable option, provided the experimental conditions are carefully optimized. The subsequent mass spectrometry analysis is crucial to confirm successful conjugation, determine the site of modification, and ensure the purity of the final product.

References

A Researcher's Guide to Confirming the Structure of Methylamino-PEG1-acid Derivatives using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and bioconjugation, precise structural confirmation of linker molecules is paramount. Methylamino-PEG1-acid and its derivatives are versatile bifunctional linkers, prized for their ability to bridge molecules while imparting hydrophilicity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and powerful tool for the structural elucidation of these compounds. This guide provides a comparative overview of using NMR for this purpose, supported by experimental data and protocols, and contrasts it with alternative analytical techniques.

Structural Confirmation by NMR: A Detailed Look

NMR spectroscopy allows for the non-destructive analysis of molecules, providing detailed information about the chemical environment of individual atoms. For this compound derivatives, both proton (¹H) and carbon-13 (¹³C) NMR are instrumental.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons and their neighboring atoms. The spectrum of a this compound derivative will typically show characteristic signals for the methylamino group, the PEG linker, and the carboxylic acid terminus (or its derivative).

¹³C NMR Spectroscopy

Carbon-13 NMR complements ¹H NMR by providing a spectrum of the carbon backbone. While less sensitive, it offers a clearer picture of the carbon framework without the complexities of proton-proton coupling. Key signals will correspond to the carbonyl carbon of the acid, the carbons of the PEG chain, and the methyl carbon of the amino group.

Comparative Data for this compound Derivatives

To illustrate the utility of NMR, the following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound and two common derivatives: its methyl ester and its Boc-protected form. These values are representative and may vary slightly based on the solvent and concentration.

Compound Functional Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
This compound -NH(CH₃)~ 2.4 (s, 3H)~ 36
-CH₂-NH-~ 2.7 (t, 2H)~ 50
-O-CH₂-CH₂-NH-~ 3.5 (t, 2H)~ 70
-O-CH₂-COOH~ 4.1 (s, 2H)~ 68
-COOH~ 10-12 (br s, 1H)~ 173
This compound Methyl Ester -NH(CH₃)~ 2.4 (s, 3H)~ 36
-CH₂-NH-~ 2.7 (t, 2H)~ 50
-O-CH₂-CH₂-NH-~ 3.5 (t, 2H)~ 70
-O-CH₂-COOCH₃~ 4.2 (s, 2H)~ 68
-COOCH₃~ 3.7 (s, 3H)~ 52
C=ON/A~ 171
Boc-NH(CH₃)-PEG1-acid -N(Boc)(CH₃)~ 2.8 (s, 3H)~ 38
-C(CH₃)₃~ 1.4 (s, 9H)~ 28
-CH₂-N(Boc)-~ 3.3 (t, 2H)~ 48
-O-CH₂-CH₂-N(Boc)-~ 3.6 (t, 2H)~ 70
-O-CH₂-COOH~ 4.1 (s, 2H)~ 68
-COOH~ 10-12 (br s, 1H)~ 173
C=O (Boc)N/A~ 156

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation for NMR Analysis
  • Sample Weighing: Accurately weigh 5-10 mg of the this compound derivative.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (B151607) (CDCl₃) is common for many organic molecules. For compounds with exchangeable protons like carboxylic acids and amines, deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) can be beneficial as it often allows for the observation of these protons.[1]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.

  • Homogenization: Gently vortex or invert the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher for better signal dispersion.

  • Tuning and Shimming: Tune the probe to the appropriate nucleus (¹H or ¹³C) and shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 14 ppm).

    • Number of Scans: Acquire a suitable number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between pulses.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each unique carbon.

    • Spectral Width: Set a wide spectral width to cover all expected carbon signals (e.g., 0 to 200 ppm).

    • Number of Scans: A larger number of scans is required due to the low natural abundance of ¹³C (e.g., 1024 or more).

    • Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quantitative analysis.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

Workflow for Structural Confirmation

The logical flow of confirming the structure of a this compound derivative using NMR is outlined below.

Workflow for NMR Structural Confirmation of this compound Derivatives cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Interpretation & Confirmation synthesis Synthesize Derivative purification Purify Compound (e.g., Chromatography) synthesis->purification sample_prep Prepare NMR Sample purification->sample_prep acquire_1H Acquire ¹H NMR Spectrum sample_prep->acquire_1H acquire_13C Acquire ¹³C NMR Spectrum sample_prep->acquire_13C process_spectra Process Spectra (FT, Phasing) acquire_1H->process_spectra acquire_13C->process_spectra assign_signals Assign Signals to Protons & Carbons process_spectra->assign_signals confirm_structure Confirm Structure & Purity assign_signals->confirm_structure final_product final_product confirm_structure->final_product Confirmed Structure

NMR Structural Confirmation Workflow

Comparison with Alternative Techniques

While NMR is a cornerstone for structural elucidation, other techniques provide complementary information.

Technique Principle Advantages Limitations
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, including connectivity and stereochemistry. Non-destructive.Relatively low sensitivity, requiring milligram quantities of sample. Can be complex to interpret for large molecules.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity (microgram to nanogram scale). Provides accurate molecular weight information. Can be coupled with chromatography (LC-MS) for mixture analysis.[2]Does not provide detailed structural connectivity information. Fragmentation patterns can be complex to interpret.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Fast and simple to use. Provides information about the presence of specific functional groups (e.g., C=O, N-H, O-H).Provides limited information on the overall molecular structure. Not suitable for distinguishing between isomers with the same functional groups.

References

Functional assays to validate the activity of Methylamino-PEG1-acid bioconjugates.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functional validation of a bioconjugate is a critical step in establishing its therapeutic potential. The choice of linker, such as Methylamino-PEG1-acid, can significantly influence the efficacy, stability, and pharmacokinetic profile of the final molecule. This guide provides an objective comparison of functional assays to validate the activity of bioconjugates synthesized with this compound, offering supporting experimental data and detailed protocols for key methodologies.

This compound is a short, hydrophilic, non-cleavable linker. Its single polyethylene (B3416737) glycol (PEG) unit enhances solubility, while the methylamino and carboxylic acid groups provide reactive handles for conjugation. Understanding how to assess the impact of this linker on the biological activity of the conjugated molecule is paramount. This guide will explore essential in vitro functional assays, compare the expected performance of a short PEG linker with other alternatives, and provide the necessary protocols to implement these validation studies in your laboratory.

Comparative Analysis of Linker Performance in Functional Assays

The choice of linker can introduce a trade-off between various performance metrics. Shorter PEG linkers, like this compound, are often associated with high in vitro potency, while longer PEG chains can improve in vivo half-life at the potential cost of reduced immediate cellular activity. The following tables summarize quantitative data from various studies to illustrate these trends.

Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs)

Linker TypeBioconjugate ExampleTarget Cell LineIC50 (nM)Key Observation
Short PEG (e.g., PEG4) scFv-PEG4-DM1GD2-positive B78-D14~10High in vitro potency with a short PEG linker.[1]
Longer PEG (e.g., 4 kDa) ZHER2-PEG4K-MMAEHER2-positive NCI-N87~2.5Longer PEG chain led to a 4.5-fold reduction in cytotoxicity compared to a non-PEGylated conjugate.[2]
Longer PEG (e.g., 10 kDa) ZHER2-PEG10K-MMAEHER2-positive NCI-N87~11A 10 kDa PEG chain resulted in a 22-fold decrease in in vitro cytotoxicity.[2]

Table 2: Influence of Linker Type on Receptor Binding Affinity

Linker TypeBioconjugate ExampleReceptorIC50 / KdKey Observation
Amine Coupling (NPEG4) aHISNPEG4FcγIIb (CD32b)Minor ChangeMinimal impact on Fc receptor binding.[3]
Thiol Coupling (TPEG8) aHISTPEG8FcγIIb (CD32b)Minor ChangeThiol conjugation with a PEG8 linker showed a slight decrease in affinity.[3]
Non-cleavable (SMCC) TmAb-SMCC-DrugFcγRIIIaIncreased AffinityConjugation with a non-cleavable linker increased binding affinity to the Fc receptor.[4]

Table 3: Comparison of Cleavable vs. Non-Cleavable Linkers

Linker TypeKey CharacteristicsAdvantagesDisadvantages
Non-Cleavable (e.g., SMCC, this compound) Relies on lysosomal degradation of the antibody to release the payload.[5][6][7][8][9]High plasma stability, predictable pharmacokinetics, generally lower systemic toxicity.[6][10]No bystander effect, requires high antigen expression and efficient internalization.[6][11]
Cleavable (e.g., Val-Cit, Hydrazone, Disulfide) Payload release is triggered by specific conditions in the tumor microenvironment or inside the cell (e.g., enzymes, pH, reducing agents).[8][9][10][11][12]Potential for bystander killing of neighboring antigen-negative tumor cells, can be effective for heterogeneous tumors.[5][8][11]Can have lower plasma stability, leading to premature payload release and potential off-target toxicity.[7]

Key Functional Assays and Experimental Protocols

To validate the activity of a this compound bioconjugate, a panel of functional assays is recommended. The specific assays will depend on the nature of the conjugated molecule (e.g., a cytotoxic drug, a targeting ligand, or a therapeutic protein).

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

This assay is fundamental for bioconjugates with a cytotoxic payload, such as antibody-drug conjugates (ADCs). It measures the metabolic activity of cells as an indicator of cell viability after treatment with the bioconjugate.[13]

Experimental Protocol:

  • Cell Seeding: Seed target cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C.[14]

  • Treatment: Prepare serial dilutions of the this compound bioconjugate, the unconjugated payload, and a relevant control (e.g., an unconjugated antibody) in cell culture medium. Replace the existing medium with 100 µL of the treatment solutions and incubate for a predetermined period (e.g., 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[13][14][15]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13][14][15]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow MTT Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_conjugates Prepare Serial Dilutions of Bioconjugate treat_cells Treat Cells with Bioconjugate prepare_conjugates->treat_cells incubate_72h Incubate for 72 hours treat_cells->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h solubilize Solubilize Formazan Crystals incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

MTT Cytotoxicity Assay Workflow
Receptor-Ligand Binding Assay

This assay is crucial for bioconjugates that target a specific cell surface receptor. It determines if the conjugation process with this compound has altered the binding affinity of the targeting moiety. Radioligand binding assays are a common and sensitive method.

Experimental Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor. Homogenize the cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a binding buffer.[16]

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled ligand that binds to the target receptor, and varying concentrations of the unlabeled competitor (the this compound bioconjugate).

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a time sufficient to reach binding equilibrium (e.g., 60 minutes).[16]

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer.[16]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the bioconjugate to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[4]

Binding_Assay_Workflow Receptor-Ligand Binding Assay Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_measurement Measurement & Analysis prep_membranes Prepare Cell Membranes prep_reagents Prepare Radioligand and Bioconjugate Dilutions mix_reagents Combine Membranes, Radioligand, and Bioconjugate prep_reagents->mix_reagents incubate Incubate to Reach Equilibrium mix_reagents->incubate filter_wash Filter and Wash to Separate Bound/Free Ligand incubate->filter_wash count_radioactivity Count Radioactivity filter_wash->count_radioactivity plot_data Plot Binding Curve count_radioactivity->plot_data determine_ic50_ki Determine IC50 and Ki plot_data->determine_ic50_ki

Receptor-Ligand Binding Assay Workflow
Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA can be adapted to assess the binding of a bioconjugate to its target protein. This is a non-radioactive alternative to the radioligand binding assay.

Experimental Protocol:

  • Plate Coating: Coat the wells of a 96-well ELISA plate with the target protein (antigen) at a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer). Incubate overnight at 4°C.[17]

  • Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20). Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[17]

  • Sample Incubation: Add serial dilutions of the this compound bioconjugate to the wells and incubate for 2 hours at room temperature.[18]

  • Detection Antibody: If the bioconjugate contains an antibody component, a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody can be added. If the bioconjugate does not contain an antibody, a primary antibody against the conjugated molecule can be used, followed by an enzyme-conjugated secondary antibody. Incubate for 1 hour at room temperature.[18]

  • Substrate Addition: Add a suitable substrate for the enzyme (e.g., TMB for HRP). A color change will occur in proportion to the amount of bound bioconjugate.

  • Stop Reaction: Add a stop solution (e.g., sulfuric acid) to terminate the reaction.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis: Plot the absorbance versus the concentration of the bioconjugate to determine the binding characteristics.

ELISA_Workflow ELISA for Bioconjugate Binding cluster_prep Plate Preparation cluster_binding Binding Steps cluster_detection Detection & Measurement cluster_analysis Data Analysis coat_plate Coat Plate with Target Protein block_plate Block Non-specific Sites coat_plate->block_plate add_conjugate Add Bioconjugate Dilutions block_plate->add_conjugate add_detection_ab Add Enzyme-conjugated Detection Antibody add_conjugate->add_detection_ab add_substrate Add Substrate add_detection_ab->add_substrate stop_reaction Add Stop Solution add_substrate->stop_reaction read_absorbance Read Absorbance stop_reaction->read_absorbance plot_curve Plot Absorbance vs. Concentration read_absorbance->plot_curve

References

The Balancing Act of Bioconjugation: A Comparative Guide to Methylamino-PEG1-acid and Longer Chain PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of bioconjugates is a paramount challenge. The linker, a seemingly simple molecular bridge, plays a critical role in dictating the overall efficacy, safety, and pharmacokinetic profile of these complex therapeutics. Among the most versatile and widely utilized linkers are those based on polyethylene (B3416737) glycol (PEG). This guide provides an objective comparison of the shortest of these, Methylamino-PEG1-acid, with its longer chain counterparts, supported by experimental data to inform the selection of the optimal linker for a given application.

The inclusion of PEG linkers in bioconjugates, such as antibody-drug conjugates (ADCs), offers a multitude of advantages, including enhanced solubility, reduced immunogenicity, and improved stability.[1][2] However, the length of the PEG chain is a crucial variable that can dramatically influence the performance of the resulting conjugate.[3][4] The choice of linker length, from the minimalist this compound to extensive polymer chains, represents a delicate balance between competing desirable properties.[5]

Data Presentation: A Quantitative Comparison of PEG Linker Properties

The following table summarizes the impact of PEG linker length on key physicochemical and biological properties of bioconjugates, with this compound representing the shortest end of the spectrum. The data is a synthesis of findings from multiple studies and should be interpreted in the context of the specific experimental systems cited.

PropertyThis compound (Shortest Chain)Shorter Chain PEGs (e.g., PEG2-PEG8)Longer Chain PEGs (e.g., PEG12-PEG24 and beyond)
Solubility & Hydrophilicity Provides a minimal increase in hydrophilicity.[6][7]Moderately improves the solubility of hydrophobic payloads.[8][9]Significantly enhances aqueous solubility, which is crucial for preventing aggregation of ADCs with hydrophobic drugs.[10][11]
Pharmacokinetics (PK) Expected to have a minimal impact on circulation half-life.Can lead to faster blood clearance compared to non-PEGylated counterparts in some contexts.[3][12]Generally leads to a significant increase in circulation half-life and a decrease in clearance rate.[3][13] For example, a 10 kDa PEG linker increased the half-life of an affibody-drug conjugate by 11.2-fold.[3][14]
In Vitro Potency (e.g., IC50) May lead to high in vitro potency due to minimal steric hindrance.Often associated with higher in vitro potency compared to longer linkers.[5] In one study, shorter mini-PEG linkers resulted in a lower IC50 value, indicating higher binding affinity.[15]Can sometimes lead to a decrease in in vitro potency. For instance, 4 kDa and 10 kDa PEG linkers resulted in a 4.5-fold and 22-fold reduction in cytotoxicity, respectively, in one study.[13][14]
In Vivo Efficacy Efficacy is highly dependent on the specific application and target.May result in lower in vivo efficacy compared to longer linkers if rapid clearance is a limiting factor. ADCs with 2 and 4 PEG units showed a 35-45% decrease in tumor weights in one study.[16]Often enhances in vivo efficacy, particularly for hydrophobic payloads, by improving tumor accumulation.[5][17] ADCs with 8, 12, and 24 PEG units led to a 75-85% reduction in tumor weights.[16]
Immunogenicity Unlikely to provide significant shielding from the immune system.Provides some shielding, but may be less effective at reducing immunogenicity compared to longer chains.[2]Creates a protective hydration shell that can reduce recognition by the immune system and decrease immunogenicity.[10][18]
Stability The inherent stability of the methylamino and acid functional groups is high.Generally stable, with stability depending on the specific end groups used for conjugation.[11]The flexible PEG chain can protect the conjugated molecule from enzymatic degradation.[4][9]

Experimental Protocols: Methodologies for Comparative Analysis

To empirically determine the optimal PEG linker length for a specific bioconjugate, a series of well-defined experiments are necessary. Below are detailed protocols for key comparative studies.

ADC Synthesis and Characterization

This protocol outlines a general method for conjugating a drug-linker to an antibody.

  • Antibody Modification: A monoclonal antibody is partially reduced to expose free sulfhydryl groups for conjugation. This is typically achieved by incubation with a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[5]

  • Drug-Linker Preparation: The PEGylated linker-payload is synthesized separately. The PEG linker of a defined length (e.g., this compound, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.[5]

  • Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to allow for the formation of a stable covalent bond.[5]

  • Purification: The resulting ADC is purified from unreacted drug-linker and other reagents using techniques such as size-exclusion chromatography (SEC).[13]

  • Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and level of aggregation. This can be done using UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.[13][15]

Pharmacokinetic (PK) Study in Rodents

This protocol describes how to assess the in vivo circulation time of ADCs with different PEG linker lengths.

  • Animal Model: Healthy mice or rats are used for the study.[5]

  • Administration: ADCs with varying PEG linker lengths are administered intravenously at a defined dose.[5]

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr) post-injection.[5]

  • Sample Processing: Plasma is isolated from the blood samples by centrifugation.[13]

  • Quantification: The concentration of the ADC in the plasma is quantified using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the conjugate.[5][13]

  • Data Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including half-life (t1/2), clearance (CL), and area under the curve (AUC).[12]

In Vivo Antitumor Efficacy Study

This protocol is used to evaluate the therapeutic efficacy of ADCs with different PEG linkers in a tumor-bearing animal model.

  • Animal Model: A tumor-xenograft model is established by inoculating immunocompromised mice with cancer cells.[3]

  • Treatment Groups: Once tumors reach a palpable size, the animals are randomized into different treatment groups, including groups for each ADC construct, a vehicle control, and potentially a non-PEGylated control.[3]

  • Administration: The ADCs and control agents are administered according to a specific dosing schedule.[3]

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week) to assess efficacy and toxicity.[3]

  • Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the control group. Statistical analysis is performed to determine the significance of the observed differences.[13]

Mandatory Visualization: Diagrams of Key Processes and Relationships

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_systemic_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular cluster_cellular_effect Cellular Effect ADC ADC Administered ADC_circ ADC in Circulation ADC->ADC_circ Tumor_acc Tumor Accumulation (EPR Effect) ADC_circ->Tumor_acc Binding Binding to Tumor Antigen Tumor_acc->Binding Internalization Internalization Binding->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage Payload_release Payload Release Cleavage->Payload_release Target_interaction Interaction with Intracellular Target Payload_release->Target_interaction Apoptosis Apoptosis Target_interaction->Apoptosis

Caption: Signaling pathway of an Antibody-Drug Conjugate (ADC).

G cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Optimization Linker_Selection Select PEG Linkers (PEG1, PEGn, etc.) Synthesis Synthesize & Purify ADCs Linker_Selection->Synthesis Characterization Characterize ADCs (DAR, Purity) Synthesis->Characterization Cytotoxicity In Vitro Cytotoxicity Assay Characterization->Cytotoxicity Binding_Assay Antigen Binding Assay Characterization->Binding_Assay PK_Study Pharmacokinetic (PK) Study Cytotoxicity->PK_Study Binding_Assay->PK_Study Efficacy_Study In Vivo Efficacy Study PK_Study->Efficacy_Study Data_Analysis Analyze & Compare Results Efficacy_Study->Data_Analysis Optimal_Linker Select Optimal Linker Data_Analysis->Optimal_Linker

Caption: Experimental workflow for comparing different PEG linkers.

G cluster_properties PEG_Length PEG Linker Chain Length Solubility Solubility / Hydrophilicity PEG_Length->Solubility Increases HalfLife Circulation Half-Life PEG_Length->HalfLife Increases Immunogenicity Immunogenicity PEG_Length->Immunogenicity Decreases Potency In Vitro Potency PEG_Length->Potency May Decrease Steric_Hindrance Steric Hindrance PEG_Length->Steric_Hindrance Increases

Caption: Logical relationship of PEG chain length and its influence on key linker properties.

References

The Unseen Advantage: A Comparative Guide to Monofunctional PEG Linkers like Methylamino-PEG1-acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of bioconjugation is paramount. The choice of a linker molecule can dramatically impact the efficacy, stability, and safety of a therapeutic or diagnostic agent. This guide provides an objective comparison of monofunctional polyethylene (B3416737) glycol (PEG) linkers, exemplified by Methylamino-PEG1-acid, against other PEG alternatives, supported by experimental data and detailed protocols.

Monofunctional PEG linkers, characterized by a single reactive group, offer a distinct advantage in bioconjugation by preventing unwanted crosslinking and polymerization. This leads to more homogenous and well-defined conjugates, a critical factor in the development of therapeutics like antibody-drug conjugates (ADCs) and PEGylated proteins. This compound, with its terminal methylamine (B109427) and carboxylic acid groups, provides a versatile platform for controlled conjugation to a variety of biomolecules.

Performance Comparison: Monofunctional vs. Bifunctional PEG Linkers

The primary advantage of a monofunctional linker like this compound lies in the prevention of uncontrolled cross-linking. Homobifunctional linkers, possessing two identical reactive groups, can lead to the formation of protein aggregates, which can induce immunogenicity and reduce therapeutic efficacy. Heterobifunctional linkers offer more control than their homobifunctional counterparts but can still result in a mixture of products if not used in a sequential manner. Monofunctional linkers, by their very nature, cap the reactive site after conjugation, ensuring a 1:1 stoichiometry between the PEG linker and the target molecule.

Parameter Monofunctional PEG Linker (e.g., this compound) Homobifunctional PEG Linker (e.g., NHS-PEG-NHS) Heterobifunctional PEG Linker (e.g., NHS-PEG-Maleimide)
Control over Conjugation High: Prevents crosslinking, leading to well-defined conjugates.Low: Prone to uncontrolled polymerization and aggregation.Moderate to High: Requires sequential addition for controlled conjugation.
Product Homogeneity High: Results in a more uniform product with a defined drug-to-antibody ratio (DAR).[1]Low: Often yields a heterogeneous mixture of conjugates.Moderate: Can produce a relatively homogenous product with careful reaction control.
Conjugation Efficiency Dependent on reaction conditions, but generally high for targeted reactions.Can be high, but often leads to a high degree of modification and potential loss of activity.High for specific thiol-amine conjugations.
Stability of Conjugate High: Forms stable amide bonds.High: Forms stable amide bonds.High: Forms stable amide and thioether bonds.
Impact on Biological Activity Minimal: Precise control helps preserve the native function of the biomolecule.Can be significant due to random crosslinking and aggregation.Can be minimized with site-specific conjugation strategies.
Thermal Stability (Tm) PEGylation generally increases the thermal stability of proteins. For example, the midpoint of thermal unfolding (Tm) of a model protein increased from ~60°C to ~65°C after PEGylation.[2]Similar increase in thermal stability can be expected.Similar increase in thermal stability can be expected.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Peptide

This protocol describes the covalent attachment of this compound to the C-terminus or acidic amino acid side chains of a peptide using carbodiimide (B86325) chemistry.

Materials:

  • Peptide with an available carboxylic acid group

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, pH 5.5-6.0

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Purification system (e.g., HPLC)

Procedure:

  • Peptide Preparation: Dissolve the peptide in Activation Buffer to a concentration of 1-5 mg/mL.

  • Activation of Carboxylic Acid: Add a 2 to 5-fold molar excess of EDC and NHS to the peptide solution. Incubate for 15-30 minutes at room temperature.

  • Conjugation Reaction: Dissolve this compound in Reaction Buffer and add it to the activated peptide solution. A 10 to 50-fold molar excess of the PEG linker is recommended.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C with gentle stirring.

  • Quenching: Add Quenching Buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS esters.

  • Purification: Purify the PEGylated peptide using reverse-phase HPLC or size-exclusion chromatography to remove excess reagents and unreacted peptide.

  • Characterization: Confirm the successful conjugation and determine the purity of the final product using techniques such as MALDI-TOF mass spectrometry or analytical HPLC.

Protocol 2: Surface Modification of Nanoparticles with a Monofunctional PEG Linker

This protocol outlines the general procedure for attaching an amine-terminated monofunctional PEG to carboxylated nanoparticles to improve their stability and reduce non-specific protein binding.

Materials:

  • Carboxylated nanoparticles

  • Amine-terminated monofunctional PEG

  • EDC and NHS

  • Activation Buffer: 0.1 M MES, pH 5.5-6.0

  • Reaction Buffer: PBS, pH 7.2-7.5

  • Washing Buffer: PBS with 0.05% Tween 20

  • Storage Buffer: PBS

Procedure:

  • Nanoparticle Preparation: Resuspend the carboxylated nanoparticles in Activation Buffer.

  • Activation: Add EDC and NHS to the nanoparticle suspension to activate the surface carboxyl groups. Incubate for 15-30 minutes at room temperature with gentle mixing.

  • PEGylation: Add the amine-terminated monofunctional PEG solution to the activated nanoparticle suspension. Allow the reaction to proceed for 2-4 hours at room temperature with continuous mixing.

  • Purification: Centrifuge the suspension to pellet the nanoparticles. Remove the supernatant containing unreacted PEG and byproducts.

  • Washing: Resuspend the nanoparticle pellet in Washing Buffer and repeat the centrifugation and resuspension steps three times.

  • Final Resuspension: Resuspend the purified PEGylated nanoparticles in the desired Storage Buffer.

  • Characterization: Analyze the size and zeta potential of the PEGylated nanoparticles using dynamic light scattering (DLS) to confirm successful surface modification. The extent of PEGylation can be quantified using techniques like thermogravimetric analysis (TGA).[2]

Mandatory Visualizations

experimental_workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification & Analysis Biomolecule Biomolecule (Protein/Peptide/Nanoparticle) Activated_Biomolecule Activated Biomolecule Biomolecule->Activated_Biomolecule Activation Activator Activation Reagents (EDC/NHS) Activator->Activated_Biomolecule Conjugated_Product PEGylated Biomolecule Activated_Biomolecule->Conjugated_Product Conjugation PEG_Linker Monofunctional PEG Linker (this compound) PEG_Linker->Conjugated_Product Purification Purification (HPLC/SEC) Conjugated_Product->Purification Analysis Characterization (MS/DLS) Purification->Analysis

General experimental workflow for bioconjugation with a monofunctional PEG linker.

logical_relationship Start Bioconjugation Goal: Modify Biomolecule Decision Need to avoid crosslinking/aggregation? Start->Decision Mono Use Monofunctional PEG Linker (e.g., this compound) Decision->Mono Yes Bi Use Bifunctional PEG Linker (Homo- or Hetero-) Decision->Bi No Result_Mono Homogenous Product, Controlled Conjugation Mono->Result_Mono Result_Bi Potential for Heterogeneous Product, Risk of Aggregation Bi->Result_Bi

Decision-making process for selecting a PEG linker based on the desired outcome.

cellular_uptake_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PEG_NP PEGylated Nanoparticle (Monofunctional PEG surface) Receptor Cell Surface Receptors PEG_NP->Receptor Binding Endosome Early Endosome Receptor->Endosome Endocytosis (Clathrin/Caveolae-mediated) Lysosome Lysosome Endosome->Lysosome Maturation Drug_Release Drug Release Lysosome->Drug_Release Degradation of Nanoparticle Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Simplified pathway of cellular uptake for a nanoparticle surface-modified with monofunctional PEG linkers.

References

Navigating the Bioconjugation Landscape: Methylamino-PEG1-acid's Place Among Cleavable and Non-Cleavable Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of bioconjugates, influencing stability, efficacy, and toxicity. This guide provides an objective comparison of cleavable and non-cleavable linkers, clarifies the classification of Methylamino-PEG1-acid, and presents supporting experimental data and protocols to inform rational linker selection.

This compound is a short-chain, bifunctional polyethylene (B3416737) glycol (PEG) linker. Its structure, featuring a methylamine (B109427) and a carboxylic acid at its termini, allows for the formation of stable amide bonds with corresponding functional groups on biomolecules and payloads. The central question for many researchers is whether this linker's inherent stability categorizes it as a non-cleavable linker, or if it possesses characteristics that might allow for controlled cleavage.

The Fundamental Divide: Cleavable vs. Non-Cleavable Linkers

The primary distinction between cleavable and non-cleavable linkers lies in their intended behavior within a biological environment.[1][2]

  • Cleavable Linkers: These are designed to be stable in systemic circulation but are susceptible to cleavage under specific physiological conditions, such as the acidic environment of endosomes or the presence of specific enzymes within target cells.[3] This triggered release of the payload is a key feature of many targeted therapies, including antibody-drug conjugates (ADCs). Common cleavage mechanisms include:

    • Enzyme-sensitive: Incorporating peptide sequences recognized by proteases like cathepsins, which are often overexpressed in tumor cells.

    • pH-sensitive: Utilizing acid-labile groups like hydrazones that hydrolyze in the low pH of endosomes and lysosomes.

    • Redox-sensitive: Containing disulfide bonds that are cleaved in the reducing environment of the cytoplasm.

  • Non-Cleavable Linkers: These form highly stable covalent bonds, such as thioethers or simple amides, that are resistant to enzymatic and chemical degradation under physiological conditions.[4][5] The release of the payload from a bioconjugate with a non-cleavable linker typically relies on the complete degradation of the carrier molecule, such as an antibody, within the lysosome. This approach often results in higher plasma stability and a potentially wider therapeutic window, though it may limit the "bystander effect" where the released drug can kill neighboring target cells.[4]

Classifying this compound: A Matter of the Amide Bond

This compound forms amide bonds upon conjugation. While some amide bonds, particularly those within specific peptide sequences, are designed to be enzymatically cleavable, a simple, un-substituted amide bond, such as that formed by this compound, is generally considered to be highly stable and resistant to cleavage under normal physiological conditions.

Therefore, This compound is classified as a non-cleavable linker. Its utility lies in applications where a stable, permanent connection between two molecules is desired. The short PEG chain can also impart modest improvements in solubility and hydrophilicity to the conjugate.

Quantitative Comparison of Linker Stability

Linker TypeModel SystemIncubation ConditionsStability Metric% Intact Conjugate / Half-lifeReference
Non-Cleavable (Amide) Amide Linker-Payload (uncialamycin)Mouse Serum, 24h% Drug Release~50%[2]
Non-Cleavable (Modified Amide) m-Amide PABC Linker-Payload (uncialamycin)Mouse Serum, 24h% Drug Release93%[2]
Non-Cleavable (PEG6-Amide) Amino-PEG6-MMAD ConjugateMouse Plasma, 4.5 daysLinker StabilityStable (payload degradation observed)N/A
Cleavable (Val-Cit Peptide) Val-Cit-PABC-UncialamycinMouse Serum, 4h% Drug Release0%[2]
Cleavable (Hydrazone) Not SpecifiedpH 5.0 BufferHalf-life~24 hoursN/A
Cleavable (Disulfide) Not SpecifiedHuman PlasmaHalf-life~24 hoursN/A

Experimental Protocols

To aid researchers in evaluating linker stability, detailed methodologies for key experiments are provided below.

In Vitro Plasma Stability Assay

This assay assesses the stability of a bioconjugate in plasma from a relevant species (e.g., human, mouse).

1. Materials:

  • Test bioconjugate

  • Control bioconjugate with a known labile linker

  • Pooled plasma (e.g., human, mouse) from a commercial source

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724) or other suitable organic solvent for protein precipitation

  • Internal standard for LC-MS analysis

  • LC-MS/MS system

2. Procedure:

  • Prepare a stock solution of the test bioconjugate in an appropriate buffer.

  • Spike the test bioconjugate into pre-warmed (37°C) plasma to a final concentration of 1-10 µM.

  • Incubate the plasma samples at 37°C with gentle shaking.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma sample.

  • Immediately quench the reaction by adding 3-4 volumes of cold acetonitrile containing an internal standard to precipitate plasma proteins.

  • Vortex the samples and centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • Collect the supernatant and analyze by LC-MS/MS to quantify the amount of intact bioconjugate remaining.

3. Data Analysis:

  • Plot the percentage of intact bioconjugate remaining versus time.

  • Calculate the half-life (t½) of the bioconjugate in plasma.

In Vitro Enzymatic Cleavage Assay

This assay evaluates the susceptibility of a linker to cleavage by a specific enzyme.

1. Materials:

  • Test bioconjugate

  • Purified enzyme (e.g., Cathepsin B)

  • Enzyme-specific assay buffer (e.g., for Cathepsin B: 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5)

  • Quenching solution (e.g., 10% trifluoroacetic acid)

  • HPLC or LC-MS system

2. Procedure:

  • Prepare a stock solution of the test bioconjugate.

  • If required, activate the enzyme according to the manufacturer's protocol.

  • In a microcentrifuge tube, combine the assay buffer and the test bioconjugate to the desired final concentration.

  • Initiate the reaction by adding the activated enzyme.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot and quench the reaction by adding the quenching solution.

  • Analyze the samples by HPLC or LC-MS to monitor the decrease in the intact bioconjugate and the appearance of the cleaved payload.

3. Data Analysis:

  • Plot the percentage of cleaved bioconjugate versus time.

  • Determine the initial rate of cleavage from the linear portion of the curve.

Visualizing Linker Concepts

To further illustrate the concepts discussed, the following diagrams are provided.

Cleavable_vs_NonCleavable cluster_0 Cleavable Linker Pathway cluster_1 Non-Cleavable Linker Pathway ADC_C Antibody-Drug Conjugate Internalization_C Internalization into Target Cell ADC_C->Internalization_C 1. Targeting Cleavage Linker Cleavage (e.g., enzymatic, pH) Internalization_C->Cleavage 2. Trigger PayloadRelease_C Payload Release Cleavage->PayloadRelease_C 3. Release TargetAction_C Action on Intracellular Target PayloadRelease_C->TargetAction_C 4. Efficacy ADC_NC Antibody-Drug Conjugate Internalization_NC Internalization into Target Cell ADC_NC->Internalization_NC 1. Targeting LysosomalDeg Lysosomal Degradation of Antibody Internalization_NC->LysosomalDeg 2. Degradation PayloadRelease_NC Payload-Linker-Amino Acid Metabolite Release LysosomalDeg->PayloadRelease_NC 3. Release TargetAction_NC Action on Intracellular Target PayloadRelease_NC->TargetAction_NC 4. Efficacy

Caption: Mechanisms of action for cleavable and non-cleavable linkers.

Linker_Classification Linkers Linker Types Cleavable Cleavable Linkers->Cleavable NonCleavable Non-Cleavable Linkers->NonCleavable Enzyme Enzyme-Sensitive (e.g., Peptides) Cleavable->Enzyme pH pH-Sensitive (e.g., Hydrazones) Cleavable->pH Redox Redox-Sensitive (e.g., Disulfides) Cleavable->Redox Thioether Thioether NonCleavable->Thioether Amide Simple Amide NonCleavable->Amide MethylaminoPEG1Acid This compound (forms Amide bond) Amide->MethylaminoPEG1Acid

Caption: Classification of linkers, highlighting this compound.

References

A Comparative Guide to the In-Vitro and In-Vivo Stability of PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of polyethylene (B3416737) glycol (PEG) linkers is a critical determinant of the efficacy and safety of bioconjugates, including antibody-drug conjugates (ADCs), PEGylated proteins, and drug delivery systems. The choice of linker chemistry dictates the pharmacokinetic profile, biodistribution, and the mechanism of payload release. This guide provides an objective comparison of the in-vitro and in-vivo stability of different PEG linkers, supported by experimental data, to inform the selection of optimal linkers for therapeutic and diagnostic applications.

Key Stability Considerations for PEG Linkers

The ideal PEG linker should remain stable in systemic circulation to prevent premature payload release, which can lead to off-target toxicity and reduced therapeutic efficacy. However, for many applications, the linker must be labile enough to release the active molecule at the target site in response to specific physiological triggers. Therefore, a balance between stability and controlled cleavage is often desired.

This guide categorizes PEG linkers into two main classes:

  • Non-Cleavable Linkers: These form a stable, covalent bond between the PEG and the conjugated molecule. Drug release from conjugates with non-cleavable linkers typically relies on the degradation of the entire conjugate within the target cell, often in the lysosome.

  • Cleavable Linkers: These contain specific chemical bonds that are designed to break under particular physiological conditions, such as changes in pH, redox potential, or the presence of specific enzymes.

In-Vitro Stability Comparison

The in-vitro stability of PEG linkers is commonly assessed by incubating the conjugate in relevant biological matrices, such as plasma or buffer solutions at different pH values, and monitoring the release of the conjugated molecule over time.

Table 1: In-Vitro Stability of Different PEG Linker Chemistries

Linker TypeChemistry ExampleConditionStability Metric (Half-life)Key Findings & Citations
Non-Cleavable Thioether (Maleimide-based)Human PlasmaHighThioether linkages formed from maleimides can be susceptible to retro-Michael reactions, leading to drug release. The use of bromoacetamide-based linkers can increase plasma stability.[1]
AmideHuman PlasmaHighAmide bonds are generally very stable under physiological conditions.
Cleavable HydrazonepH 5.0Minutes to HoursHydrazone linkers exhibit pH-dependent hydrolysis, being more labile at acidic pH (e.g., in endosomes and lysosomes) and relatively stable at physiological pH (7.4). The stability can be tuned by modifying the structure of the aldehyde or ketone precursor.[2][3][4]
pH 7.4Hours to Days
DisulfideIntracellular (reducing environment)MinutesDisulfide linkers are stable in the bloodstream but are rapidly cleaved in the reducing environment inside cells due to the high concentration of glutathione.[5]
EsterHuman PlasmaMinutes to HoursEster-based linkers are susceptible to hydrolysis by esterases present in plasma. The rate of cleavage can be influenced by the steric hindrance around the ester bond and the specific site of conjugation.[6]
Peptide (e.g., Val-Cit)Lysosomal Enzymes (e.g., Cathepsin B)Minutes to HoursPeptide linkers are designed to be cleaved by specific proteases that are often overexpressed in the tumor microenvironment or within lysosomes. The Val-Cit linker is a well-established example that is efficiently cleaved by Cathepsin B.[7][8][9]

Note: Direct comparison of half-lives across different studies can be challenging due to variations in experimental conditions, including the specific conjugate, matrix composition, and analytical methods used.

In-Vivo Stability Comparison

In-vivo stability is a more complex parameter influenced by a multitude of factors including enzymatic degradation, renal clearance, and uptake by the reticuloendothelial system. The length of the PEG chain, in addition to the linker chemistry, plays a crucial role in determining the in-vivo fate of a conjugate.

Table 2: In-Vivo Stability and Pharmacokinetic Parameters of Different PEG Linkers

Linker/PEG PropertyMolecule TypeIn-Vivo ModelKey Pharmacokinetic FindingCitation
PEG Length Affibody-Drug ConjugateMouseHalf-life increased from 19.6 min (no PEG) to 49.2 min (4 kDa PEG) and 219.0 min (10 kDa PEG).[10][10]
DNA PolyplexNot SpecifiedA 30 kDa PEG maximally blocked liver uptake and resulted in a long circulatory half-life.[8][8]
Folate-Linked Liposomal DoxorubicinMouse10 kDa PEG linker resulted in a >40% reduction in tumor size compared to 2 kDa or 5 kDa linkers.[7]
Linker Chemistry Thiol-Maleimide vs. Thiol-ThiolNot SpecifiedThe chemical linkage of PEG to a polyacridine peptide influenced polyplex biodistribution and in-vivo gene expression.[8][8]
Maleimide vs. BromoacetamideMouseBromoacetamide-based thioether linkers showed increased plasma stability with no measurable systemic drug release for 2 weeks.[1][1]
Val-Cit PeptideMouseSusceptible to premature cleavage by murine carboxylesterases, complicating preclinical evaluation.[9][9]
Asn-containing PeptideMouseFound to be very stable in mouse plasma and resistant to carboxylesterase-mediated cleavage.[9][9]

Experimental Protocols

Accurate assessment of PEG linker stability requires robust and well-defined experimental protocols. Below are methodologies for key in-vitro and in-vivo stability assays.

In-Vitro Plasma Stability Assay

Objective: To determine the stability of a PEG-linked conjugate in plasma from a relevant species (e.g., human, mouse, rat).

Materials:

  • PEG-linked conjugate

  • Frozen plasma (e.g., human, mouse)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • Analytical system (e.g., LC-MS/MS, HPLC)

Procedure:

  • Thaw Plasma: Thaw the plasma at 37°C and centrifuge to remove any precipitates.

  • Prepare Conjugate Solution: Prepare a stock solution of the PEG-linked conjugate in a suitable buffer.

  • Incubation: Spike the conjugate into the plasma at a final concentration typically in the low micromolar range. Incubate the mixture at 37°C with gentle shaking.

  • Time Points: At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the plasma-conjugate mixture.

  • Quench Reaction: Immediately add the aliquot to a tube containing cold quenching solution to precipitate plasma proteins and stop any further degradation.

  • Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS or HPLC to quantify the amount of intact conjugate remaining and/or the amount of released payload.

  • Data Analysis: Plot the percentage of intact conjugate remaining versus time and determine the half-life (t½) of the conjugate in plasma.

In-Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile and stability of a PEG-linked conjugate in an animal model.

Materials:

  • PEG-linked conjugate

  • Animal model (e.g., mice, rats)

  • Dosing vehicle (e.g., sterile saline)

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Analytical method for quantification (e.g., ELISA, LC-MS/MS)

Procedure:

  • Dosing: Administer a single dose of the PEG-linked conjugate to the animals, typically via intravenous injection.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 30 min, 1, 4, 8, 24, 48, 72 hours) post-administration.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Quantification: Quantify the concentration of the intact conjugate, total antibody (for ADCs), and/or free payload in the plasma samples using a validated analytical method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the concentration-time data and calculate key parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).

Visualizations

Experimental Workflow for Stability Assessment

experimental_workflow cluster_invitro In-Vitro Stability cluster_invivo In-Vivo Stability invitro_start Incubate Conjugate in Plasma/Buffer invitro_sample Sample at Time Points invitro_start->invitro_sample invitro_quench Quench Reaction & Protein Precipitation invitro_sample->invitro_quench invitro_analyze LC-MS/MS or HPLC Analysis invitro_quench->invitro_analyze invitro_data Determine Half-life (t½) invitro_analyze->invitro_data invivo_start Administer Conjugate to Animal Model invivo_sample Collect Blood Samples at Time Points invivo_start->invivo_sample invivo_process Process to Obtain Plasma invivo_sample->invivo_process invivo_analyze Quantify Conjugate/ Payload (ELISA, LC-MS) invivo_process->invivo_analyze invivo_data Calculate PK Parameters (t½, AUC, CL) invivo_analyze->invivo_data

Caption: Experimental workflow for in-vitro and in-vivo stability assessment of PEG linkers.

Cleavage Mechanisms of Different PEG Linkers

cleavage_mechanisms cluster_triggers Physiological Triggers cluster_linkers Cleavable PEG Linkers acidic_ph Acidic pH (Endosome/Lysosome) hydrazone Hydrazone Linker acidic_ph->hydrazone enzymes Enzymes (e.g., Cathepsins) peptide Peptide Linker enzymes->peptide redox Redox Potential (Intracellular GSH) disulfide Disulfide Linker redox->disulfide cleavage Linker Cleavage & Payload Release hydrazone->cleavage peptide->cleavage disulfide->cleavage

References

A Head-to-Head Comparison of Methylamino-PEG1-acid and SMCC Linkers in Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to selecting the optimal linker for your Antibody-Drug Conjugate (ADC).

The linker is a critical component in the design of Antibody-Drug Conjugates (ADCs), profoundly influencing their stability, efficacy, and pharmacokinetic profile. The choice between a hydrophilic or hydrophobic linker can significantly impact the therapeutic index of an ADC. This guide provides a detailed, head-to-head comparison of two distinct linker technologies: the hydrophilic Methylamino-PEG1-acid and the hydrophobic Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. This analysis is supported by experimental data from relevant studies to inform the rational design of next-generation ADCs.

Introduction to the Linkers

This compound is a short-chain, hydrophilic linker that incorporates a single polyethylene (B3416737) glycol (PEG) unit. Its structure includes a methylamine (B109427) group and a carboxylic acid group, providing two distinct points for conjugation. The PEG moiety is intended to increase the hydrophilicity of the ADC, which can lead to improved solubility, reduced aggregation, and enhanced pharmacokinetic properties.[1][2]

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a widely used non-cleavable, hydrophobic linker.[3][4] It is a heterobifunctional crosslinker containing an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like those on lysine (B10760008) residues of an antibody) and a maleimide (B117702) group that reacts with sulfhydryl (thiol) groups (often engineered into the cytotoxic payload).[3] The cyclohexane (B81311) bridge in its structure imparts stability to the maleimide group.[4]

At a Glance: Key Differences

FeatureThis compoundSMCC
Hydrophilicity HighLow
Cleavability Non-cleavable (forms stable amide bonds)Non-cleavable (forms stable amide and thioether bonds)[3]
Conjugation Chemistry Amine and Carboxylic Acid basedNHS ester and Maleimide based[3]
Tendency for ADC Aggregation Low (expected)High (especially with hydrophobic payloads)[4]
"Bystander Effect" NoNo[3]

Quantitative Performance Comparison

While direct comparative data for this compound is limited, data from studies comparing ADCs with hydrophilic PEG linkers and the hydrophobic SMCC linker provide valuable insights into the expected performance characteristics. The following tables summarize key findings from a study comparing an affibody-drug conjugate (ZHER2-MMAE) constructed with either an SMCC linker or long-chain PEG linkers (4kDa and 10kDa). It is important to note that the magnitude of these effects for a short PEG1 linker may differ.

Table 1: In Vitro Cytotoxicity

LinkerADC ConstructCell LineIC50 (nM)Reference
SMCCZHER2-SMCC-MMAENCI-N87~4.94[5][6]
4kDa PEGZHER2-PEG4K-MMAENCI-N87~31.9[5][6]
10kDa PEGZHER2-PEG10K-MMAENCI-N87~111.3[5][6]

This data suggests that while increasing PEG length can decrease in vitro potency, even the less potent PEGylated constructs remain highly active.

Table 2: Pharmacokinetics

LinkerADC ConstructHalf-life Extension (vs. SMCC)Reference
SMCCZHER2-SMCC-MMAE-[5][6]
4kDa PEGZHER2-PEG4K-MMAE2.5-fold[5][6]
10kDa PEGZHER2-PEG10K-MMAE11.2-fold[5][6]

This data highlights the significant impact of PEGylation on extending the circulation half-life of ADCs.

Table 3: In Vivo Toxicity

ConjugateMaximum Tolerated Dose (MTD) in miceReference
ZHER2-SMCC-MMAE5.0 mg/kg[6]
ZHER2-PEG4K-MMAE10.0 mg/kg[6]
ZHER2-PEG10K-MMAE20.0 mg/kg[6]

The inclusion of a PEG linker can lead to a significant increase in the maximum tolerated dose, indicating reduced off-target toxicity.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of ADCs. Below are representative protocols for conjugation using SMCC and a proposed two-step protocol for the bifunctional this compound linker.

Protocol 1: Two-Step ADC Conjugation with SMCC Linker

This protocol describes the conjugation of a thiol-containing payload to an antibody via its lysine residues using the SMCC linker.

Materials:

  • Antibody in amine-free buffer (e.g., PBS, pH 7.4)

  • SMCC linker

  • Anhydrous DMSO or DMF

  • Thiol-containing cytotoxic payload

  • Reducing agent (e.g., DTT or TCEP) (if payload requires reduction)

  • Desalting columns

  • Reaction buffers (e.g., PBS)

Procedure:

  • Antibody Modification:

    • Dissolve the antibody in an amine-free buffer at a suitable concentration (e.g., 5-10 mg/mL).

    • Dissolve SMCC in anhydrous DMSO or DMF to a final concentration of 10-20 mM.

    • Add a 5- to 20-fold molar excess of the SMCC solution to the antibody solution.

    • Incubate for 30-60 minutes at room temperature with gentle mixing.

    • Remove excess, unreacted SMCC using a desalting column, exchanging the buffer to one with a pH of 6.5-7.5.

  • Payload Conjugation:

    • If necessary, reduce the payload to expose the free thiol group.

    • Dissolve the thiol-containing payload in a compatible solvent.

    • Add the payload solution to the maleimide-activated antibody solution. A typical molar ratio is 1.5-5 moles of payload per mole of maleimide groups on the antibody.

    • Incubate for 1-2 hours at room temperature.

    • The reaction can be quenched by adding an excess of a thiol-containing reagent like cysteine.

  • Purification and Characterization:

    • Purify the ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

    • Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Protocol 2: Proposed Two-Step ADC Conjugation with this compound Linker

This proposed protocol outlines a two-step ligation strategy for the bifunctional this compound linker, first attaching the linker to the payload and then conjugating the linker-payload complex to the antibody.

Materials:

  • This compound linker

  • Cytotoxic payload with a reactive group for the methylamine of the linker (e.g., an activated ester)

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) for carboxylic acid activation

  • Anhydrous DMSO or DMF

  • Desalting columns

  • Reaction buffers

Procedure:

  • Linker-Payload Conjugation:

    • Dissolve the payload in an appropriate anhydrous solvent.

    • Dissolve this compound in the same solvent.

    • React the methylamine group of the linker with the activated group on the payload. This may involve direct reaction with an NHS ester on the payload or other suitable chemistry.

    • Purify the resulting linker-payload conjugate.

  • Activation of Linker-Payload Carboxylic Acid:

    • Dissolve the purified linker-payload conjugate in a suitable buffer (e.g., MES buffer, pH 6.0).

    • Add a molar excess of EDC and NHS to activate the carboxylic acid group of the PEG linker.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation to Antibody:

    • Immediately add the activated linker-payload solution to the antibody solution (in a buffer at pH 7.2-7.5 to facilitate amide bond formation with lysine residues).

    • Incubate for 2-4 hours at room temperature or overnight at 4°C.

    • Quench the reaction by adding an amine-containing buffer (e.g., Tris).

  • Purification and Characterization:

    • Purify the final ADC using SEC or HIC.

    • Characterize the ADC for DAR, purity, and aggregation.

Visualizing the Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

General Mechanism of Action for a Non-Cleavable ADC ADC ADC in Circulation Binding ADC Binds to Antigen on Tumor Cell ADC->Binding Internalization Internalization via Receptor-Mediated Endocytosis Binding->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Degradation Antibody Degradation by Lysosomal Proteases Lysosome->Degradation Release Release of Amino Acid- Linker-Payload Metabolite Degradation->Release Action Payload Exerts Cytotoxic Effect Release->Action

Caption: General mechanism of action for a non-cleavable ADC.

SMCC Conjugation Workflow Antibody Antibody Activation Antibody Activation (Amine Reaction) Antibody->Activation SMCC SMCC Linker SMCC->Activation Purification1 Purification (Remove Excess SMCC) Activation->Purification1 ActivatedAb Maleimide-Activated Antibody Purification1->ActivatedAb Conjugation Payload Conjugation (Thiol Reaction) ActivatedAb->Conjugation Payload Thiol-Payload Payload->Conjugation Purification2 Final ADC Purification Conjugation->Purification2 ADC Antibody-Drug Conjugate Purification2->ADC

Caption: SMCC conjugation workflow.

Proposed this compound Conjugation Workflow Payload Payload with Reactive Group Linker_Payload_Conj Linker-Payload Conjugation Payload->Linker_Payload_Conj PEG_Linker This compound PEG_Linker->Linker_Payload_Conj Purification1 Purification Linker_Payload_Conj->Purification1 Linker_Payload Linker-Payload Complex Purification1->Linker_Payload Activation Carboxylic Acid Activation (EDC/NHS) Linker_Payload->Activation Activated_LP Activated Linker-Payload Activation->Activated_LP ADC_Conjugation Conjugation to Antibody Lysines Activated_LP->ADC_Conjugation Antibody Antibody Antibody->ADC_Conjugation Purification2 Final ADC Purification ADC_Conjugation->Purification2 ADC Antibody-Drug Conjugate Purification2->ADC

Caption: Proposed this compound conjugation workflow.

Conclusion

The choice between a hydrophilic linker like this compound and a hydrophobic linker such as SMCC is a critical decision in ADC design that must be guided by the specific properties of the antibody and payload, as well as the desired therapeutic outcome.

SMCC is a well-established, robust, and highly stable non-cleavable linker.[3] Its primary drawback is its hydrophobicity, which can lead to ADC aggregation, particularly at higher drug-to-antibody ratios, and may result in faster clearance and potential off-target toxicity.[4]

This compound , representing the class of short, hydrophilic PEG linkers, offers the potential to overcome the limitations of hydrophobic linkers. The introduction of even a single PEG unit is expected to enhance the hydrophilicity of the ADC, thereby improving solubility, reducing aggregation, and potentially leading to a more favorable pharmacokinetic profile with a longer half-life and a wider therapeutic window.[4] However, as suggested by data on longer PEG chains, this may come at the cost of a modest reduction in in vitro potency.[5][6]

Ultimately, the optimal linker choice will depend on a careful, empirical evaluation of ADCs constructed with both types of linkers to determine the best balance of stability, efficacy, and safety for a given therapeutic application.

References

Safety Operating Guide

Proper Disposal of Methylamino-PEG1-acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the safety of personnel and the protection of the environment. This guide provides essential procedural information for the proper disposal of Methylamino-PEG1-acid, a PEG linker containing a carboxylic acid and a methylamine (B109427) group. Researchers, scientists, and drug development professionals should adhere to these steps to manage this chemical waste stream effectively.

I. Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to be aware of its potential hazards. While a specific Safety Data Sheet (SDS) for this compound was not identified, related compounds exhibit certain hazardous properties. Always consult the specific SDS for the compound in use. General hazards may include:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or goggles.
Lab Coat Standard laboratory coat.
Ventilation Use in a well-ventilated area or a chemical fume hood.

II. Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with all applicable country, federal, state, and local regulations.[1] The following is a general procedural guide:

  • Segregation of Waste:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Keep it in a dedicated, closed container.[2]

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate concentration and quantity of the waste.

    • Note any other components mixed with the waste.

  • Storage of Waste:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) or your laboratory's designated hazardous waste storage area.

    • Ensure the storage area is secure and away from incompatible materials.

  • Waste Pickup and Disposal:

    • Contact your institution's EHS office or a certified chemical waste disposal contractor to arrange for pickup.

    • Provide them with a complete and accurate description of the waste.

    • Do not attempt to dispose of this compound down the drain or in regular trash.

III. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Containment: For liquid spills, absorb the material with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.

  • Collection: Carefully collect the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent, and collect the cleaning materials for disposal as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office immediately.

IV. Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe segregate Segregate Waste into a Dedicated, Labeled Container ppe->segregate is_spill Is there a spill? segregate->is_spill spill_procedure Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Contain with Inert Absorbent 3. Collect & Seal in Waste Container 4. Decontaminate Area 5. Report Spill is_spill->spill_procedure Yes store Store Sealed Container in Designated Hazardous Waste Area is_spill->store No spill_procedure->store contact_ehs Contact Institutional EHS or Certified Waste Disposal Vendor store->contact_ehs provide_info Provide Accurate Waste Information contact_ehs->provide_info pickup Arrange for Professional Pickup and Disposal provide_info->pickup end End: Compliant Disposal pickup->end

Disposal Workflow for this compound

References

Personal protective equipment for handling Methylamino-PEG1-acid

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals must adhere to strict safety protocols when handling Methylamino-PEG1-acid to mitigate potential hazards. This guide provides essential information on personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.

Hazard Identification

Based on the Safety Data Sheet (SDS) for a structurally similar compound, Methylamino-PEG1-Boc, this compound is classified with several hazards.[1] It is crucial to handle this compound with care, recognizing its potential for acute toxicity if swallowed, and its capacity to cause skin and serious eye irritation.[1] Inhalation may also lead to respiratory irritation.[1]

Hazard ClassificationDescription
Acute toxicity, oral (Category 4)Harmful if swallowed.[1]
Skin corrosion/irritation (Category 2)Causes skin irritation.[1]
Serious eye damage/eye irritation (Category 2A)Causes serious eye irritation.[1]
Specific target organ toxicity, single exposure (Category 3)May cause respiratory irritation.[1]

Recommended Personal Protective Equipment (PPE)

To ensure personal safety, the following PPE is mandatory when handling this compound. This is based on guidelines for handling hazardous chemicals and acids.[2][3][4]

Body PartRecommended ProtectionSpecifications
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended for handling acids.[2] Ensure gloves are properly fitted.
Eyes/Face Safety goggles and/or face shieldUse safety goggles with indirect ventilation to protect against splashes and fumes.[2][5] A face shield should be used in conjunction with goggles for maximum protection.[5]
Body Protective clothing/GownWear a long-sleeved, impermeable gown that closes in the back.[3] Chemical-resistant lab coats are also a suitable option.
Respiratory Respirator or work in a ventilated areaUse only in a well-ventilated area, such as a fume hood.[1] For higher exposure levels or in case of spills, an N95 mask or a full-face respirator with acid gas cartridges is recommended.[2][4]

Experimental Protocols: Donning and Doffing PPE

Properly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Gown/Lab Coat Don2 2. Mask/Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Wash1 Wash Hands Don4->Wash1 Begin Experiment Doff1 1. Gloves Doff2 2. Gown/Lab Coat Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Mask/Respirator Doff3->Doff4 Wash2 Wash Hands Doff4->Wash2 Start Start Start->Don1 End End Wash1->Doff1 Wash2->End

PPE Donning and Doffing Workflow

Disposal Plan for Contaminated Materials

Proper disposal of contaminated materials is crucial to prevent environmental contamination and ensure a safe workspace.

In the event of a spill, absorb the substance with a liquid-binding material like diatomite.[1] Contaminated surfaces should be decontaminated by scrubbing with alcohol.[1] All contaminated materials, including used PPE and spill absorbents, must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.[1]

Disposal_Plan cluster_waste Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal Used_PPE Used PPE (Gloves, Gown) Waste_Bag Labeled Hazardous Waste Bag Used_PPE->Waste_Bag Contaminated_Labware Contaminated Labware (Pipettes, Tubes) Contaminated_Labware->Waste_Bag Spill_Debris Spill Cleanup Debris Spill_Debris->Waste_Bag Disposal_Vendor Licensed Hazardous Waste Disposal Vendor Waste_Bag->Disposal_Vendor Follow Institutional Protocols

Contaminated Materials Disposal Plan

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methylamino-PEG1-acid
Reactant of Route 2
Reactant of Route 2
Methylamino-PEG1-acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。